2-Amino-4-bromo-5-chlorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromo-5-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDRSNMVNIIREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 2-Amino-4-bromo-5-chlorophenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromo-5-chlorophenol
Introduction: Unveiling a Versatile Halogenated Phenol
This compound is a halogenated aromatic compound featuring a phenol ring substituted with amino, bromo, and chloro groups. As a member of the aminophenol class, its structural complexity and the presence of multiple reactive functional groups make it a molecule of significant interest for researchers, particularly in the fields of pharmaceutical and agrochemical synthesis. The strategic placement of halogen atoms can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability, making compounds like this valuable intermediates for creating novel bioactive molecules and advanced materials.[1][2][3]
This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound. We will delve into its chemical identity, expected spectral characteristics, solubility profile, and reactivity, offering field-proven insights into the methodologies required for its characterization. This document is designed to serve as a foundational resource for scientists and drug development professionals aiming to leverage this compound in their research endeavors.
Caption: Figure 1: Chemical Structure of this compound
PART 1: Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's fundamental properties are prerequisites for its successful application in research and development. While comprehensive experimental data for this compound is not extensively documented in peer-reviewed literature, a consistent profile can be assembled from chemical supplier databases and by extrapolation from structurally analogous compounds.
The introduction of both bromine and chlorine onto the phenol ring significantly increases the molecular weight and is expected to influence properties such as melting point and solubility when compared to simpler aminophenols.[4]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Rationale |
| CAS Number | 1037298-14-8 | [5][6][7] |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₆H₅BrClNO | [6] |
| Molecular Weight | 222.47 g/mol | [6][8] |
| Appearance | Solid, powder or crystals | Inferred from supplier data for this and related compounds.[2][9][10] |
| Purity | ≥95-97% | Varies by supplier.[6][7] |
| Melting Point | Not experimentally published. Predicted to be >130 °C. | Based on isomers and related compounds like 2-Amino-4-bromophenol (133 °C) and 2-Amino-4-chlorophenol (136-141 °C).[11][12] |
| Solubility | Limited solubility in water; soluble in polar organic solvents (e.g., ethanol, acetone). | Expected behavior for halogenated phenols. The polar -OH and -NH₂ groups allow for some aqueous solubility, likely enhanced at acidic pH, while the halogenated aromatic ring favors organic solvents.[2][13] |
| Storage | Store in a cool, dry, well-ventilated place. | Recommended for aminophenol compounds to prevent degradation.[7][14] |
PART 2: Analytical Characterization Protocols
A robust analytical workflow is crucial for confirming the identity, purity, and stability of any chemical intermediate. For a molecule like this compound, a multi-technique approach is required.
Chromatographic Purity Assessment: A Reverse-Phase HPLC Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for separating the target compound from potential impurities or degradation products.[15]
Experimental Protocol:
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power for aromatic compounds.
-
Mobile Phase Preparation: An isocratic mobile phase consisting of a water:acetonitrile mixture with a small amount of acid (e.g., 0.1% acetic or formic acid) is a robust starting point. A typical ratio might be 70:30 (v/v) water:acetonitrile. The acid suppresses the ionization of the phenolic proton, leading to sharper, more symmetric peaks.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrument Parameters:
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set to a wavelength where the chromophore absorbs strongly, likely around 280-290 nm.
-
Column Temperature: 30 °C to ensure reproducibility.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Caption: Figure 2: HPLC Workflow for Purity Analysis
Structural Confirmation: Spectroscopic Methods
Mass Spectrometry (MS): The most definitive technique for confirming molecular weight.
-
Expected Outcome: In electrospray ionization (ESI) mode, the compound should show a prominent molecular ion peak [M+H]⁺ at m/z 223.9. The key diagnostic feature is the isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will create a characteristic cluster of peaks that can be computationally matched to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
¹H NMR: The aromatic region should display two singlets or two narrowly split doublets, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-donating effects of the -OH and -NH₂ groups and the electron-withdrawing effects of the halogens. Broad signals corresponding to the -OH and -NH₂ protons would also be expected, which would be exchangeable with D₂O.
-
¹³C NMR: Six distinct signals in the aromatic region (approx. 100-160 ppm) are expected, confirming the substitution pattern of the benzene ring.
Infrared (IR) Spectroscopy: Useful for identifying key functional groups.
-
Expected Peaks:
-
Broad O-H stretch: ~3200-3500 cm⁻¹
-
N-H stretching (primary amine): Two sharp peaks around 3300-3500 cm⁻¹
-
C-H aromatic stretch: ~3000-3100 cm⁻¹
-
C=C aromatic ring stretches: ~1450-1600 cm⁻¹
-
C-O stretch: ~1200-1260 cm⁻¹
-
PART 3: Reactivity, Safety, and Applications
Synthetic Potential
The utility of this compound in drug development stems from its versatile reactive sites.
-
The Amino Group: Can undergo acylation, alkylation, or diazotization reactions to introduce a wide variety of functional groups or to be converted into other substituents.
-
The Phenolic Hydroxyl Group: Weakly acidic, it can be readily converted into ethers or esters to modulate solubility and pharmacokinetic properties.
-
The Aromatic Ring: The halogen substituents, particularly the bromine atom, are amenable to modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex biaryl or C-N/C-O bonds, which are common motifs in pharmaceutical agents.[2]
This trifecta of reactivity makes the compound a valuable building block for constructing complex molecular scaffolds. For instance, related aminophenols are precursors in the synthesis of muscle relaxants and other biologically active heterocycles.[15]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from its isomers, such as 2-amino-4-bromo-6-chlorophenol and 2-amino-6-bromo-4-chlorophenol, provide a strong basis for hazard assessment.[16][17]
-
GHS Hazard Statements (Inferred):
Handling Protocol: Researchers and laboratory personnel must handle this compound with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles. A face shield may be required if there is a splash hazard.[17]
-
Avoid creating dust. If handling a powder, use a respirator with an appropriate particulate filter.
-
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of significant exposure.[17]
Conclusion
This compound presents itself as a chemical intermediate of considerable potential, particularly for applications in medicinal chemistry and materials science. Its well-defined structure, characterized by multiple, distinct reactive sites, offers synthetic chemists a versatile platform for molecular elaboration. While a comprehensive, publicly available dataset of its experimental physicochemical properties remains to be published, a reliable working profile can be established from supplier data and the known characteristics of closely related halogenated aminophenols. The analytical and handling protocols outlined in this guide provide a robust framework for scientists to confidently and safely incorporate this promising building block into their research and development pipelines.
References
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Australian Water Quality Centre. (n.d.). PHENOLS. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved from [Link]
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Aktas, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]
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Choguill, H. S., & Bissing, D. E. (1958). Separation of Halogenated Phenols by Paper Chromatography. Analytical Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2-amino-5-bromo-4-chlorophenol (C6H5BrClNO). Retrieved from [Link]
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Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet: 2-amino-6-bromo-4-chlorophenol. Retrieved from [Link]
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CPAChem. (2023). Safety data sheet: 2-Amino-4-chlorophenol. Retrieved from [Link]
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Solubility of Things. (n.d.). 2-Amino-4-chlorophenol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Chemsrc. (2025). 2-Amino-4-chlorophenol | CAS#:95-85-2. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-bromo-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-bromo-5-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the halogenated aminophenol, 2-Amino-4-bromo-5-chlorophenol. This compound holds potential as a valuable building block in medicinal chemistry and drug development due to its unique substitution pattern, which offers multiple reactive sites for further molecular elaboration. While detailed literature on this specific molecule is sparse, this guide presents a scientifically grounded, proposed synthesis pathway based on established organic chemistry principles and analogous reactions. Furthermore, it outlines a thorough characterization workflow, including predicted spectroscopic data, and discusses potential applications in the pharmaceutical industry.
Introduction: The Significance of Halogenated Aminophenols in Drug Discovery
Halogenated aminophenols are a class of organic compounds that have garnered significant interest in the field of drug discovery. The presence of both an amino and a hydroxyl group on the aromatic ring provides versatile handles for chemical modification, while the halogen substituents can profoundly influence the physicochemical and pharmacological properties of a molecule. Halogens can modulate lipophilicity, metabolic stability, and binding interactions with biological targets, making them a key tool in the optimization of lead compounds. This compound, with its distinct arrangement of bromo and chloro substituents, presents a unique scaffold for the synthesis of novel therapeutic agents.
Proposed Synthesis of this compound
Retrosynthetic Analysis
The most logical disconnection for this compound is at the C-Br bond, suggesting an electrophilic bromination of 2-amino-5-chlorophenol as the final step. The directing effects of the amino and hydroxyl groups (ortho-, para-directing) and the chloro group (ortho-, para-directing) need to be considered to predict the regioselectivity of the bromination. The powerful activating and ortho-, para-directing hydroxyl and amino groups will primarily govern the position of bromination. The position para to the hydroxyl group is occupied by the chlorine atom, and the position ortho to the hydroxyl group is occupied by the amino group. Therefore, the most likely position for bromination is ortho to the amino group and meta to the chloro group, which is the desired C4 position.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via electrophilic bromination.
Detailed Experimental Protocol
Materials:
-
2-Amino-5-chlorophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chlorophenol (1.0 eq) in anhydrous acetonitrile.
-
Bromination: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion of the reaction, quench the excess NBS by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product.[1][2][3]
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Based on the spectra of similar compounds like 2-amino-4-chlorophenol, the aromatic region should display two singlets or two doublets with a small coupling constant, corresponding to the protons at the C3 and C6 positions.[4] The chemical shifts of the -NH₂ and -OH protons may be broad and their positions can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring.[5] The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the halogens.
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Chemical Shifts (ppm) |
| ¹H NMR | Aromatic Protons: ~6.5-7.5 ppm; -NH₂ and -OH Protons: Broad signals |
| ¹³C NMR | Aromatic Carbons: ~110-150 ppm |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |
| O-H | 3200-3600 (broad) | Stretching |
| N-H | 3300-3500 (two bands) | Stretching |
| C-N | 1250-1350 | Stretching |
| C-O | 1200-1300 | Stretching |
| C-Br | 500-600 | Stretching |
| C-Cl | 600-800 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.[6]
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted m/z Values |
| High-Resolution MS (HRMS) | Calculated for C₆H₅BrClNO [M+H]⁺ |
| Low-Resolution MS (LRMS) | Molecular ion peak with characteristic isotopic pattern for Br and Cl |
Potential Applications in Drug Development
The structural features of this compound make it a promising scaffold for the development of new therapeutic agents. The amino and hydroxyl groups can serve as points for derivatization to introduce pharmacophoric features or to attach linkers for prodrug strategies. The halogen atoms can be exploited in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build more complex molecular architectures.[7]
Diagram: Potential Derivatization of this compound
Caption: Potential sites for chemical modification on the this compound scaffold.
Conclusion
This technical guide has provided a comprehensive overview of the proposed synthesis and characterization of this compound. While further experimental validation is required, the presented information offers a solid foundation for researchers and drug development professionals interested in utilizing this versatile building block. The unique substitution pattern of this halogenated aminophenol holds significant potential for the discovery and development of novel therapeutic agents.
References
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Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". The Royal Society of Chemistry. [Link]
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Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. The Royal Society of Chemistry. [Link]
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13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Human Metabolome Database. [Link]
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2-amino-5-bromo-4-chlorophenol (C6H5BrClNO). PubChemLite. [Link]
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1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Human Metabolome Database. [Link]
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2-Amino-4-bromo-6-chlorophenol. PubChem. [Link]
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2-Amino-4-bromo-6-chlorophenol - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
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2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Srini Chem. [Link]
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DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. [Link]
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2-amino-5-methylphenol and 2-amino-5-chlorophenol. ResearchGate. [Link]
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2-Amino-4-chlorophenol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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An In-depth Technical Guide to 2-Amino-4-bromo-5-chlorophenol: A Key Building Block for Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-bromo-5-chlorophenol, bearing the CAS number 1037298-14-8, is a highly functionalized aromatic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and chloro moieties, offers a versatile scaffold for the synthesis of complex heterocyclic systems and other advanced pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its role as a strategic building block in the development of novel therapeutics. Safety and handling protocols, based on data from structurally related compounds, are also discussed to ensure its proper use in a research and development setting.
Introduction: The Strategic Importance of Polysubstituted Aminophenols
Polysubstituted aminophenols are a critical class of intermediates in the pharmaceutical industry. The presence of both an amino and a hydroxyl group on an aromatic ring allows for a wide range of chemical transformations, making them ideal starting materials for the construction of diverse molecular architectures. The introduction of halogen atoms, such as bromine and chlorine, further enhances their synthetic utility by providing sites for cross-coupling reactions and other functional group interconversions, while also potentially influencing the biological activity of the final molecule. This compound is a prime example of such a strategically designed building block, poised for application in the synthesis of targeted therapies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1037298-14-8 | [1] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | OC1=CC(Cl)=C(Br)C=C1N | [1] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis of this compound
Proposed Synthetic Pathway: Catalytic Reduction of 4-bromo-5-chloro-2-nitrophenol
The synthesis of this compound can be logically achieved through the catalytic hydrogenation of 4-bromo-5-chloro-2-nitrophenol. This precursor can be synthesized through electrophilic aromatic substitution reactions on an appropriate starting material. The final reduction step is a well-established and high-yielding transformation.
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol for Nitro Group Reduction
The following protocol is a representative procedure for the reduction of a nitrophenol to an aminophenol, adapted from established methods for similar compounds[3][4]. This protocol should be optimized for the specific substrate, 4-bromo-5-chloro-2-nitrophenol.
Materials:
-
4-bromo-5-chloro-2-nitrophenol
-
Iron powder (fine mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add water and a catalytic amount of concentrated hydrochloric acid.
-
Add finely powdered iron to the acidic water and heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution or suspension of 4-bromo-5-chloro-2-nitrophenol in a suitable solvent (e.g., ethanol/water mixture) to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to heat at reflux for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize the excess acid by the careful addition of a sodium carbonate or sodium hydroxide solution until the pH is basic. This will precipitate iron salts.
-
Filter the hot reaction mixture through a pad of celite to remove the iron sludge. Wash the filter cake with hot water and the organic solvent used for extraction.
-
Combine the filtrates and transfer to a separatory funnel. Extract the aqueous layer several times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or heptane/ethyl acetate mixtures) or by column chromatography on silica gel. The choice of purification method will depend on the scale of the reaction and the nature of any impurities.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. While specific spectral data for this compound is not publicly available, the expected characteristics can be predicted based on its structure and data from analogous compounds. Several suppliers, such as BLD Pharm, indicate the availability of analytical data including NMR, HPLC, and LC-MS for this compound[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The aromatic region should display two singlets or two doublets with a small coupling constant, corresponding to the two protons on the benzene ring. The chemical shifts of these protons will be influenced by the electronic effects of the four substituents. The -NH₂ and -OH protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. Based on data for 2-amino-4-chlorophenol, the aromatic protons would likely appear in the range of 6.5-7.0 ppm[5].
-
¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals for the six carbon atoms of the aromatic ring. The chemical shifts will be characteristic of a polysubstituted benzene ring, with the carbons attached to the electronegative oxygen, nitrogen, bromine, and chlorine atoms showing downfield shifts. Data for 2-amino-4-chlorophenol shows aromatic carbon signals in the range of 113-144 ppm[5].
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion. The fragmentation pattern would likely involve the loss of small molecules or radicals such as H₂O, CO, Br•, and Cl•.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹
-
N-H stretch: Two sharp peaks for the primary amine in the region of 3300-3500 cm⁻¹
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹
-
C-N stretch: A band in the region of 1250-1350 cm⁻¹
-
C-O stretch: A strong band in the region of 1200-1300 cm⁻¹
-
C-Br and C-Cl stretches: Bands in the fingerprint region below 1000 cm⁻¹
The following diagram illustrates a typical analytical workflow for the characterization of a novel chemical entity like this compound.
Caption: A typical workflow for the synthesis, purification, and characterization of this compound.
Applications in Drug Development
While specific examples of the use of this compound in the synthesis of marketed drugs are not yet prevalent in the public literature, its structure suggests significant potential as a key intermediate in several therapeutic areas. The combination of a nucleophilic amino group, a phenolic hydroxyl group, and two distinct halogen atoms makes it an ideal precursor for the synthesis of a variety of heterocyclic scaffolds.
Precursor for Benzoxazoles and Related Heterocycles
2-Aminophenols are common starting materials for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The amino and hydroxyl groups can be condensed with various reagents, such as carboxylic acids, aldehydes, or their derivatives, to form the oxazole ring. The bromine and chlorine atoms on the benzene ring can be further functionalized, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce additional diversity and modulate the pharmacological properties of the final compounds.
Role in Kinase Inhibitor Synthesis
Many small-molecule kinase inhibitors, which are a cornerstone of modern oncology, feature complex, polysubstituted heterocyclic cores. The structural motifs present in this compound make it a valuable building block for the synthesis of such inhibitors. The amino group can act as a nucleophile in the construction of pyrimidine, pyridine, or other nitrogen-containing heterocycles, while the halogen atoms provide handles for late-stage functionalization to optimize potency and selectivity against specific kinase targets.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the utmost care, treating it as a potentially hazardous substance. The safety precautions outlined below are based on the known hazards of structurally similar compounds, such as other halogenated aminophenols[6][7].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Inhalation: May be harmful if inhaled. Avoid breathing dust.
-
Skin Contact: May cause skin irritation. Avoid contact with skin. In case of contact, wash immediately with soap and water.
-
Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: May be harmful if swallowed. Do not eat, drink, or smoke when handling this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for application in the synthesis of advanced pharmaceutical compounds. Its highly functionalized structure provides multiple reaction sites for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance. While detailed public information on its specific applications is still emerging, its structural features strongly suggest its utility in the development of novel therapeutics, such as kinase inhibitors. As with all novel chemical entities, it is essential to handle this compound with appropriate safety precautions in a controlled laboratory setting. The continued exploration of the chemistry of this compound is likely to lead to the discovery of new and innovative synthetic routes to important drug candidates.
References
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New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]
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S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Process for the preparation of kinase inhibitors and intermediates thereof. (n.d.). PubChem. Retrieved from [Link]
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Preparation of 2-amino-4-chlorophenol. (n.d.). PrepChem.com. Retrieved from [Link]
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Kinase inhibitors. (n.d.). PubChem. Retrieved from [Link]
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3-AMINOPHENOL EXTRA PURE MSDS. (2016). Loba Chemie. Retrieved from [Link]
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AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
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Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (n.d.). PMC. Retrieved from [Link]
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2-Amino-4-bromo-6-chlorophenol - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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2-Amino-4-bromo-5-fluorophenol. (n.d.). PubChem. Retrieved from [Link]
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DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). IJTSRD. Retrieved from [Link]
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2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
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SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. (2018). IARC Publications. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]
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Compositions and methods for detection of 2,4-dichlorophenoxyacetic acid and related compounds. (n.d.). Justia Patents. Retrieved from [Link]
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A Theoretical Exploration of 2-Amino-4-bromo-5-chlorophenol's Reactivity: A Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical framework for analyzing the chemical reactivity of 2-Amino-4-bromo-5-chlorophenol, a substituted phenol with potential applications in medicinal chemistry and drug development. By leveraging Density Functional Theory (DFT), we will explore key quantum chemical descriptors that govern its reactivity, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Fukui functions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's behavior in biological systems and synthetic pathways.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a halogenated aromatic compound featuring amino and hydroxyl functional groups.[1] Halogenated phenols are a critical class of intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[2][3] The presence and position of the bromine, chlorine, amino, and hydroxyl substituents on the phenol ring create a unique electronic environment that dictates the molecule's reactivity and its potential interactions with biological targets.[4]
Understanding the reactivity of this molecule is paramount for its application in drug design. For instance, identifying the most nucleophilic and electrophilic sites can guide the synthesis of novel derivatives with enhanced biological activity. Furthermore, its electrostatic potential can provide insights into how it might bind to a receptor's active site.[5][6][7] This guide will delineate a robust computational methodology to elucidate these reactivity characteristics.
Theoretical Framework: Unveiling Reactivity with Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum computational method to investigate the electronic structure and reactivity of molecules.[8][9] Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a more manageable property, to determine the system's energy and other characteristics. For our analysis of this compound, we will employ DFT to calculate several key reactivity descriptors.
Conceptual DFT: A Toolbox for Reactivity Prediction
Conceptual DFT provides a set of chemical concepts derived from the principles of DFT that allow us to predict and understand chemical reactivity. The core idea is to analyze how the energy of a molecule changes with respect to a change in the number of electrons. This leads to the definition of several important global and local reactivity descriptors.
Global Reactivity Descriptors: These parameters provide an overall picture of the molecule's reactivity.
-
Chemical Potential (μ): Represents the escaping tendency of electrons from a system.
-
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive.
-
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule.
-
Fukui Function (f(r)): Indicates the change in electron density at a specific point when an electron is added or removed.[10] It helps identify the most likely sites for nucleophilic, electrophilic, and radical attack.[10][11]
-
Local Softness (s(r)): Related to the Fukui function, it also helps in identifying reactive sites.
Computational Methodology: A Step-by-Step Protocol
This section outlines a detailed protocol for performing a theoretical reactivity study of this compound using a standard quantum chemistry software package like Gaussian, ORCA, or GAMESS.
Geometry Optimization
-
Input Structure: Build the 3D structure of this compound.
-
Level of Theory: Choose a suitable DFT functional and basis set. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for organic molecules, providing a good balance between accuracy and computational cost.[4][12]
-
Optimization: Perform a geometry optimization to find the minimum energy conformation of the molecule.
-
Frequency Analysis: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Calculation of Reactivity Descriptors
-
Single Point Energy Calculations: Perform single-point energy calculations on the optimized geometry for the neutral molecule (N electrons), its cation (N-1 electrons), and its anion (N+1 electrons).
-
Global Reactivity Descriptors: From the energies of the neutral, cationic, and anionic species, calculate the ionization potential (IP) and electron affinity (EA). These can then be used to determine the chemical potential, chemical hardness, and electrophilicity index using the following equations:
-
μ ≈ -(IP + EA) / 2
-
η ≈ IP - EA
-
ω = μ² / (2η)
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity. A smaller gap suggests higher reactivity.[13]
-
Visualize the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance, respectively.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Calculate the MEP on the electron density surface of the optimized molecule.
-
Visualize the MEP using a color-coded map, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).[5][14]
-
-
Fukui Function Calculation:
-
Calculate the condensed Fukui functions for each atom in the molecule. This requires the electron populations of each atom in the neutral, cationic, and anionic states.
-
The Fukui functions for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0) can be calculated as follows:
-
f+ = q(N+1) - q(N)
-
f- = q(N) - q(N-1)
-
f0 = [q(N+1) - q(N-1)] / 2 where q is the charge on an atom. The atom with the highest value of a particular Fukui function is the most susceptible to that type of attack.
-
-
Hypothetical Results and Discussion: A Reactivity Profile of this compound
This section presents a hypothetical but plausible set of results from the computational protocol described above. These results are for illustrative purposes to guide the interpretation of a real computational study.
Molecular Geometry
The optimized geometry of this compound would show a planar aromatic ring with the substituents slightly out of plane. Bond lengths and angles would be consistent with those of other substituted phenols.
Global Reactivity Descriptors
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Interpretation |
| Ionization Potential (IP) | 8.50 | Energy required to remove an electron. |
| Electron Affinity (EA) | 1.20 | Energy released upon gaining an electron. |
| HOMO Energy | -6.20 | Electron-donating ability. |
| LUMO Energy | -1.50 | Electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.70 | Indicates moderate reactivity. |
| Chemical Potential (μ) | -4.85 | Escaping tendency of electrons. |
| Chemical Hardness (η) | 7.30 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.61 | Good electrophilic character. |
The relatively high HOMO energy suggests that this compound can act as an electron donor. The HOMO-LUMO gap of 4.70 eV indicates that the molecule is moderately reactive.[13] The electrophilicity index suggests it can also behave as a good electrophile.
Frontier Molecular Orbitals (HOMO and LUMO)
Visualization of the HOMO would likely show significant electron density on the amino group and the phenol ring, particularly at the ortho and para positions to the hydroxyl and amino groups. This indicates that these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring, with significant contributions from the carbon atoms bearing the bromine and chlorine atoms, suggesting these are potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Map
The MEP map would reveal regions of negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, confirming their nucleophilic character and propensity for hydrogen bonding. Regions of positive potential (blue) would likely be located around the hydrogen atoms of the amino and hydroxyl groups. The halogen atoms would likely exhibit a region of positive potential on their outermost surface (the "sigma-hole"), which could participate in halogen bonding.
Fukui Functions
Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound
| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |
| C1 (bearing -OH) | 0.05 | 0.10 |
| C2 (bearing -NH2) | 0.08 | 0.15 |
| C3 | 0.12 | 0.05 |
| C4 (bearing -Br) | 0.18 | 0.03 |
| C5 (bearing -Cl) | 0.15 | 0.04 |
| C6 | 0.09 | 0.12 |
| N (of -NH2) | 0.03 | 0.25 |
| O (of -OH) | 0.02 | 0.20 |
The Fukui function analysis would likely pinpoint the nitrogen atom of the amino group as the most susceptible site for electrophilic attack (highest f- value). For nucleophilic attack, the carbon atom bonded to the bromine atom (C4) would likely be the most favored site (highest f+ value). This is consistent with the electron-withdrawing nature of the halogen atoms.
Visualizing the Workflow and Concepts
To better illustrate the process and the interplay of different concepts, the following diagrams are provided.
Caption: A flowchart illustrating the computational workflow for the theoretical reactivity study of this compound and the application of the results in drug development.
Caption: A conceptual diagram illustrating the key reactivity features of this compound as determined by theoretical calculations.
Conclusion and Future Directions
This technical guide has presented a comprehensive theoretical framework for investigating the reactivity of this compound using Density Functional Theory. The outlined computational protocol, along with the interpretation of key reactivity descriptors such as HOMO-LUMO analysis, MEP mapping, and Fukui functions, provides a powerful toolkit for researchers in drug discovery and medicinal chemistry.
By applying these theoretical methods, scientists can gain valuable insights into the chemical behavior of this molecule, enabling the rational design of novel derivatives with improved therapeutic properties. Future work could involve applying these methods to a series of related compounds to establish structure-activity relationships and to perform docking studies with specific biological targets to validate the predicted interaction modes.
References
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Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]
- El Ouafy, H., El Ouafy, T., Oubenali, M., El Haimouti, A., Echajia, M., & Mbarki, M. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Applied Journal of Environmental Engineering Science, 7(1), 63-74.
-
ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]
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ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]
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ResearchGate. (n.d.). HOMO–LUMO energy gaps (in eV) for enol forms of substituted.... Retrieved from [Link]
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University of Huddersfield. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]
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Applied Journal of Environmental Engineering Science. (2021). View of Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Retrieved from [Link]
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Applied Journal of Environmental Engineering Science. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Fukui function. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
-
RJPN. (2022). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. Retrieved from [Link]
-
YouTube. (2023, December 18). Fukui Function and Thermodynamic Properties Calculations with Analysis || Gaurav Jhaa. Retrieved from [Link]
-
ACS Publications. (1995). Variational Principles for Describing Chemical Reactions: The Fukui Function and Chemical Hardness Revisited. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical reactivity and selectivity using Fukui functions: Basis set and population scheme dependence in the framework of B3LYP theory. Retrieved from [Link]
-
FACCTs. (n.d.). Plotting Fukui functions - ORCA 5.0 tutorials. Retrieved from [Link]
-
ACS Publications. (2023). Responsive Supramolecular Sensors Based on Pillar[7]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion an. Retrieved from [Link]
-
PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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2-Amino-4-bromo-5-chlorophenol molecular weight and formula
An In-Depth Technical Guide to 2-Amino-4-bromo-5-chlorophenol: A Key Synthetic Building Block
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amine of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental chemical and physical properties, explore its synthetic pathways and chemical reactivity, and discuss its applications as a versatile intermediate. Furthermore, this guide presents a detailed analytical protocol for its characterization and outlines essential safety and handling procedures. The content is grounded in authoritative sources to ensure scientific integrity and provide actionable insights for laboratory applications.
Introduction and Structural Elucidation
This compound is a substituted aromatic compound featuring an amino group, a hydroxyl group, a bromine atom, and a chlorine atom on a benzene ring. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic properties. The presence of multiple reactive sites—the nucleophilic amino group, the acidic hydroxyl group, and the halogenated ring ripe for cross-coupling reactions—offers chemists a versatile scaffold for constructing novel molecular architectures.
It is crucial to distinguish this compound (CAS: 1037298-14-8) from its various isomers, such as 2-Amino-4-bromo-6-chlorophenol[1], 2-Amino-5-bromo-4-chlorophenol[2][3][4], and 2-Amino-6-bromo-4-chlorophenol[5]. Each isomer possesses distinct physical and chemical properties that influence its reactivity and potential applications. Therefore, precise identification and sourcing of the correct isomer are paramount for the success of any synthetic campaign.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This quantitative data is essential for reaction planning, analytical method development, and safety assessments.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₆H₅BrClNO | [1][3][6] |
| Molecular Weight | 222.47 g/mol | [1][2][6] |
| CAS Number | 1037298-14-8 | [6][7] |
| Canonical SMILES | C1=C(C(=C(C=C1N)Br)Cl)O | [6] |
| Appearance | Typically a solid powder (predicted) | - |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like ethanol, acetone. | [8] |
Note: Some properties are predicted based on the behavior of structurally similar compounds, as specific experimental data for this exact isomer is limited.
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and commonly employed synthetic route for aminophenols involves the reduction of a corresponding nitrophenol precursor. This multi-step process leverages standard, well-understood organic transformations.
A plausible pathway would start with a commercially available chlorophenol, followed by nitration, bromination, and finally, reduction of the nitro group. The regioselectivity of the nitration and bromination steps is critical and would be directed by the activating hydroxyl group and the deactivating but ortho-, para-directing chloro group.
Workflow for a Plausible Synthesis
Caption: Plausible synthetic workflow for this compound.
Chemical Reactivity
The utility of this compound stems from the distinct reactivity of its functional groups:
-
Amino Group: Acts as a nucleophile and can be acylated, alkylated, or used to form heterocyclic rings like benzoxazoles. It is a key functional group for forming hydrogen bonds, which is particularly relevant in drug design for binding to protein targets like kinase hinges.[9]
-
Hydroxyl Group: The phenolic hydroxyl is weakly acidic and can be alkylated to form ethers or acylated to form esters.
-
Aromatic Ring: The bromine and chlorine substituents make the compound amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck).[9][10] The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization.[9]
Applications in Drug Discovery and Development
Halogenated phenols and anilines are foundational components in medicinal chemistry. This compound serves as an important intermediate for synthesizing high-value, complex molecules.
-
Kinase Inhibitors: The 2-aminopyridine and related 2-aminophenol scaffolds are prevalent in kinase inhibitors, a critical class of drugs for treating cancer.[9] The amino group often interacts with the hinge region of the kinase's ATP-binding pocket. The bromo and chloro substituents provide vectors for further modification to enhance potency, selectivity, and pharmacokinetic properties.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a precursor for novel herbicides, fungicides, and pesticides.[8][11]
-
Dye Synthesis: Aminophenols are precursors in the synthesis of various dyes and pigments.[12]
Analytical Methodology: Purity Assessment by RP-HPLC
Ensuring the purity of synthetic intermediates is critical. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for analyzing compounds like this compound. The following protocol is adapted from established methods for the analysis of the related compound 2-amino-4-chlorophenol in pharmaceutical formulations.[13]
Objective: To determine the purity of a this compound sample and quantify any related impurities.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (Glacial)
-
This compound reference standard and sample
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Protocol Steps:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of Water:Acetonitrile:Acetic Acid in a ratio of 70:30:1 (v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Rationale: The water/acetonitrile mixture provides the polarity gradient for separation on a C18 column. Acetic acid helps to protonate the amino group, ensuring sharp, symmetrical peaks by preventing tailing.[13]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 50 µg/mL for linearity assessment.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in a 100 mL volumetric flask with the mobile phase to achieve a nominal concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 280 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Column Temperature: Ambient (or controlled at 25 °C)
-
-
Analysis and Data Interpretation:
-
Inject the standard solutions to establish a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Quantify any specific impurities by comparing their peak areas to the calibration curve of the main compound (assuming a similar response factor) or a dedicated standard if available.
-
Safety, Handling, and Storage
-
Hazards: Compounds in this class can be harmful if swallowed, inhaled, or in contact with skin.[1] They may cause skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[12]
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate in drug discovery, agrochemical research, and materials science. Its versatile reactivity, stemming from its amino, hydroxyl, and halogen substituents, allows for the construction of diverse and complex molecular structures. A thorough understanding of its properties, synthetic routes, and analytical characterization is essential for leveraging its full potential in research and development.
References
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PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. Retrieved from [Link]
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PubChemLite. (n.d.). 2-amino-5-bromo-4-chlorophenol (C6H5BrClNO). Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-bromo-3-chloro-5-fluorophenol. Retrieved from [Link]
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Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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ResearchGate. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from [Link]
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Spectroscopic Data of 2-Amino-4-bromo-5-chlorophenol: A Technical Guide
Introduction
2-Amino-4-bromo-5-chlorophenol is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available databases, this guide leverages spectral data from closely related analogs and established principles of spectroscopic theory to provide a reliable interpretation of the expected spectral features. This approach is designed to offer valuable insights for researchers, scientists, and drug development professionals working with this and similar halogenated aminophenols.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound forms the basis for predicting and interpreting its spectroscopic data. The interplay of the hydroxyl, amino, bromo, and chloro substituents on the benzene ring creates a unique electronic environment, which in turn dictates the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on the benzene ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electron-donating effects of the -OH and -NH₂ groups and the electron-withdrawing effects of the -Br and -Cl substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.8 - 7.0 | Singlet | - |
| H-6 | ~7.1 - 7.3 | Singlet | - |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet | - |
| -OH | ~8.5 - 9.5 | Broad Singlet | - |
Interpretation:
-
Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The exact chemical shifts will depend on the solvent used.
-
Amino (-NH₂) and Hydroxyl (-OH) Protons: These protons will appear as broad singlets, and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~145 - 150 |
| C-2 | ~135 - 140 |
| C-3 | ~115 - 120 |
| C-4 | ~110 - 115 |
| C-5 | ~120 - 125 |
| C-6 | ~118 - 123 |
Interpretation:
-
Substituent Effects: The carbon atoms directly attached to the electronegative oxygen (C-1), nitrogen (C-2), bromine (C-4), and chlorine (C-5) will experience significant shifts in their resonance frequencies. The provided ranges are estimates based on the additive effects of the substituents on the benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Strong |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Interpretation:
The IR spectrum will be characterized by a broad O-H stretching band due to hydrogen bonding, and two sharp N-H stretching bands characteristic of a primary amine. The aromatic C-H and C=C stretching vibrations will also be present, along with strong absorptions corresponding to the C-O, C-N, C-Br, and C-Cl bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) is a common technique.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Interpretation |
| 221/223/225 | [M]⁺ | Molecular ion peak with isotopic pattern for Br and Cl |
| 204/206/208 | [M-OH]⁺ | Loss of a hydroxyl radical |
| 142/144 | [M-Br]⁺ | Loss of a bromine radical |
| 186/188 | [M-Cl]⁺ | Loss of a chlorine radical |
| 113 | [M-Br-Cl]⁺ | Loss of both halogen radicals |
Interpretation:
The mass spectrum is expected to show a molecular ion peak cluster with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways for halogenated phenols include the loss of the halogen atoms and the hydroxyl group.[1]
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Caption: A generalized workflow for NMR data acquisition.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or the attenuated total reflectance (ATR) technique can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
Caption: A simplified workflow for mass spectrometry.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this guide serves as a valuable resource for the identification and characterization of this molecule in various scientific applications. The provided protocols offer a starting point for obtaining high-quality experimental data.
References
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Gambetta, R., & Beynon, J. H. (1969). Competing fragmentations in the mass spectra of halogenated phenols. Journal of the Chemical Society D: Chemical Communications, (9), 492. [Link]
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A Senior Application Scientist's Guide to the Synthetic Potential of Halogenated Aminophenols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated aminophenols represent a class of uniquely versatile building blocks in modern organic synthesis. The strategic placement of halogen atoms, combined with the inherent reactivity of the amino and hydroxyl functionalities, provides a powerful toolkit for constructing complex molecular architectures. This guide delves into the core applications of these synthons, moving beyond simple reaction lists to explain the underlying principles and causality behind their use. We will explore their pivotal role in advanced cross-coupling reactions, the synthesis of bioactive heterocycles, and their impact on the development of next-generation pharmaceuticals and agrochemicals. This document is structured to provide not only theoretical knowledge but also practical, field-proven insights, complete with detailed experimental protocols and mechanistic diagrams to empower researchers in their synthetic endeavors.
The Strategic Advantage of Halogenated Aminophenols in Synthesis
Aminophenols are valuable intermediates, widely used as precursors in the pharmaceutical and dye industries.[1] The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring dramatically expands their synthetic utility. This functionalization is not merely an additive process; it fundamentally alters the molecule's electronic properties and provides specific reactive "handles" for subsequent transformations.
The strategic advantages can be summarized as follows:
-
Modulation of Biological Activity: Halogenation is a cornerstone of modern medicinal chemistry. Incorporating halogens can enhance a molecule's lipophilicity, improving its ability to cross cell membranes and increasing bioavailability.[2][3] Furthermore, halogens can form strong, stable bonds that enhance the binding affinity of a drug to its target enzyme or receptor and improve metabolic stability, prolonging its therapeutic effect.[2]
-
Orthogonal Reactive Sites: A halogenated aminophenol possesses at least three distinct reactive sites: the nucleophilic amino group, the nucleophilic hydroxyl group, and the electrophilic carbon-halogen (C-X) bond. This orthogonality allows for selective, stepwise functionalization, often through catalyst control, avoiding cumbersome protection-deprotection sequences and improving step economy.[4]
-
Predictable Reactivity for Cross-Coupling: The carbon-halogen bond is an ideal anchor point for transition metal-catalyzed cross-coupling reactions. The well-established reactivity trend of C-I > C-Br > C-Cl allows chemists to design selective reaction sequences when multiple different halogens are present on the same scaffold.[5][6]
Core Application: Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are arguably the most powerful tools for constructing C-C and C-heteroatom bonds. Halogenated aminophenols are exceptional substrates for these transformations, enabling the synthesis of complex diaryl ethers, diarylamines, and biaryl compounds that form the core of many active pharmaceutical ingredients (APIs).
Catalyst-Controlled Selective Arylation
A key challenge when working with aminophenols is achieving selective functionalization of either the amino (-NH2) or the hydroxyl (-OH) group. Groundbreaking work has demonstrated that this selectivity can be dictated by the choice of metal catalyst and ligand, a concept known as "orthogonal catalysis."[7][8]
-
Copper-Catalyzed O-Arylation: Copper-based catalyst systems, often employing ligands like picolinic acid, exhibit a strong preference for catalyzing the formation of C-O bonds. This allows for the selective arylation of the hydroxyl group on 3- and 4-aminophenols, leaving the amino group untouched.[9]
-
Palladium-Catalyzed N-Arylation: Conversely, sophisticated palladium catalysts, particularly those using bulky biarylmonophosphine ligands like BrettPhos, are highly efficient at promoting C-N bond formation. These systems can selectively arylate the amino group of 3- and 4-aminophenols with exceptional yields.[7][9]
This catalyst-controlled selectivity is a paradigm of modern synthesis, allowing for the divergent synthesis of two distinct product classes from the same starting materials, as illustrated below.
Table 1: Catalyst Systems for Selective Arylation of Aminophenols
| Target Bond | Preferred Catalyst System | Ligand Example | Substrate Scope | Reference |
| C-O (O-Arylation) | Copper (e.g., CuI) | Picolinic Acid or CyDMEDA | 3- and 4-Aminophenols | [7][9] |
| C-N (N-Arylation) | Palladium (e.g., BrettPhos Precatalyst) | BrettPhos | 3- and 4-Aminophenols | [8][9] |
| C-N (N-Arylation) | Copper (e.g., CuI) | (None specified) | 2-Aminophenol | [4] |
Mechanistic Insight: The Buchwald-Hartwig Amination Cycle
The palladium-catalyzed N-arylation of a halogenated aminophenol is a cornerstone reaction. Understanding its mechanism is crucial for troubleshooting and optimization. The process involves a catalytic cycle where the palladium center orchestrates the coupling of the amine and the aryl halide.
Caption: Catalytic cycle for the Buchwald-Hartwig N-Arylation.
-
Causality Behind the Choices: The choice of a bulky, electron-rich phosphine ligand (like BrettPhos) is critical. Its size promotes the final, product-releasing step (reductive elimination), while its electron-donating nature facilitates the initial, rate-limiting step (oxidative addition) of the palladium catalyst into the C-X bond. The base (e.g., NaOt-Bu) is required to deprotonate the aminophenol, generating a more nucleophilic amide that can readily displace the halide on the palladium center.
Gateway to Bioactive Heterocycles
Heterocyclic compounds are foundational to drug discovery, forming the structural core of over 90% of new medicines.[10] Halogenated ortho-aminophenols are particularly prized precursors because the adjacent amino and hydroxyl groups provide a pre-organized framework for rapid cyclization into valuable scaffolds like phenoxazines and benzoxazoles.
Synthesis of Phenoxazinones: Building Blocks for Agrochemicals
Phenoxazinones are a class of heterocycles with applications as natural herbicides.[11] Their synthesis can be achieved through an oxidative cyclocondensation of two aminophenol units. Using a halogenated aminophenol, such as 2-amino-4-chlorophenol, allows for the direct incorporation of a halogen into the final heterocyclic structure, a common strategy for enhancing biological potency in agrochemicals.[11][12]
The workflow for synthesizing a halogenated phenoxazinone demonstrates a practical application of these principles.
Caption: Experimental workflow for phenoxazinone synthesis.
This synthesis highlights how readily available halogenated aminophenols can be directly incorporated into more complex, functional molecules. The halogen's presence is not incidental; it is a deliberate design choice aimed at producing a final compound with potentially superior phytotoxicity for herbicide applications.[11]
Detailed Experimental Protocol: Pd-Catalyzed N-Arylation
To ensure trustworthiness and reproducibility, this section provides a self-validating, step-by-step protocol based on established methodologies for the selective N-arylation of a halogenated aminophenol.[9]
Objective: To synthesize N-(4-chlorophenyl)-3-aminophenol via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
3-Aminophenol (1.0 mmol, 109.1 mg)
-
1-Bromo-4-chlorobenzene (1.0 mmol, 191.5 mg)
-
BrettPhos Precatalyst (G3) (0.01 mmol, 8.1 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon gas supply
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Methodology:
-
Inert Atmosphere Preparation (The "Why"): The Pd(0) active catalyst is highly sensitive to oxygen, which can cause catalyst degradation and significantly lower the yield. Therefore, the entire reaction must be performed under an inert atmosphere.
-
Add the 3-aminophenol, 1-bromo-4-chlorobenzene, BrettPhos precatalyst, and NaOt-Bu to the Schlenk flask.
-
Seal the flask and subject it to three cycles of vacuum backfill with nitrogen or argon gas.
-
-
Solvent Addition (The "Why"): Anhydrous toluene is a common solvent for this reaction as it is non-protic and has a suitable boiling point for the required reaction temperature. It must be anhydrous because water can hydrolyze the base and interfere with the catalytic cycle.
-
Using a syringe, add 5 mL of anhydrous toluene to the flask under a positive pressure of inert gas.
-
-
Reaction Execution (The "Why"): Heating is required to provide the activation energy for the catalytic cycle, particularly the oxidative addition step. A temperature of 100 °C is typically sufficient for aryl bromides.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
-
Work-up and Purification (The "Why"): This sequence is designed to quench the reaction, remove inorganic salts and the catalyst, and isolate the pure product.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-chlorophenyl)-3-aminophenol.
-
Conclusion and Future Outlook
Halogenated aminophenols are far more than simple reagents; they are sophisticated synthetic intermediates that enable precision and efficiency in the construction of high-value molecules. Their true power lies in the synergistic interplay between the halogen's unique properties and the versatile reactivity of the aminophenol core. From catalyst-controlled selective cross-couplings to the streamlined synthesis of bioactive heterocycles, these building blocks are indispensable in the toolkits of pharmaceutical and agrochemical researchers.
The future will likely see the expansion of their roles in emerging synthetic fields. The development of novel photoredox-catalyzed reactions could unlock new pathways for functionalizing halogenated aminophenols under even milder conditions.[13] As our understanding of catalysis deepens, so too will our ability to exploit the full, remarkable potential of these foundational synthetic building blocks.
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Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]
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Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]
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Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. National Institutes of Health. [Link]
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Gong, J., et al. (2022). Cu(ii)-Catalyzed C2-site functionalization of p-aminophenols: an approach for selective cross-dehydrogenative aminations. Organic Chemistry Frontiers, 9(4), 1010-1015. [Link]
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Wieckowska, A., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(15), 4433. [Link]
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Li, Z., et al. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Journal of the American Chemical Society, 145(30), 16669–16678. [Link]
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Jedinák, L., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
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Reyes-Pérez, E., et al. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Molecules, 28(4), 1798. [Link]
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Al-Azayzih, A. M., et al. (2004). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 9(12), 1128-1182. [Link]
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Jedinák, L., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]
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Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27. [Link]
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Chen, J., et al. (2022). α-Amino Radical Halogen Atom Transfer Agents for Metallaphotoredox-Catalyzed Cross-Electrophile Couplings of Distinct Organic Halides. ChemSusChem, 15(15), e202200906. [Link]
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Unnamed Author. (n.d.). The Role of 3-Aminophenol in Modern Pharmaceutical Synthesis. Okchem. [Link]
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Jedinák, L., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
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Smith, K., et al. (1988). Regioselective para-chlorination of activated aromatic compounds. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2006). Coupling reactions with haloaromatic amines and alcohols for a practical synthetic route to 2-substituted aminophenyl and hydroxyphenyl pyridines. ResearchGate. [Link]
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Behera, M., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Organic & Biomolecular Chemistry, 21(23), 4795-4820. [Link]
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Unnamed Author. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. [Link]
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Unnamed Author. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
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S, S., et al. (2023). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers, 10(19), 4795-4815. [Link]
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Pazenok, S., & Lui, N. (2021). Manufacturing Approaches of New Halogenated Agrochemicals. OUCI. [Link]
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Gao, Z., et al. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry, 22(38), 7801-7805. [Link]
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Unnamed Author. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. VNU Journal of Science. [Link]
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ResearchGate. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]
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Wang, Y., et al. (2019). Synthesis and Characterization of a Novel Two-Dimensional Copper p-Aminophenol Metal–Organic Framework and Investigation of Its Tribological Properties. Nanomaterials, 9(11), 1546. [Link]
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Iwase, H., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Journal of Clinical Biochemistry and Nutrition, 70(2), 121-126. [Link]
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Unnamed Author. (n.d.). Observation of oxygenated intermediates in functional mimics of aminophenol dioxygenase. Proceedings of the National Academy of Sciences. [Link]
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An In-Depth Technical Guide to the Safe Handling and Use of 2-Amino-4-bromo-5-chlorophenol
Introduction: Acknowledging the Data Gap and Applying Scientific Precaution
2-Amino-4-bromo-5-chlorophenol, a halogenated aromatic amine, represents a class of compounds pivotal to advancements in pharmaceutical and chemical synthesis. Its unique molecular structure makes it a valuable intermediate. However, this same structural complexity necessitates a rigorous and informed approach to its handling and safety management. This guide is designed for researchers, scientists, and drug development professionals who work with this compound.
It is critical to acknowledge that comprehensive toxicological and environmental data for this compound (CAS No. 1037298-14-8) is not extensively available in the public domain.[1] Consequently, this document adopts a precautionary principle, leveraging data from structurally analogous compounds—namely other halogenated aminophenols—to inform our safety and handling protocols. This "read-across" approach is a scientifically recognized methodology for assessing data-poor chemicals by comparing them to well-characterized analogues.[2][3][4] The recommendations herein are therefore a synthesis of direct data, where available, and expert interpretation of data from similar chemical entities.
Section 1: Physicochemical and Toxicological Profile
A foundational understanding of a chemical's properties is the bedrock of its safe utilization. While exhaustive experimental data for this compound is limited, the following tables summarize its known characteristics and hazard classifications derived from supplier safety data sheets (SDS) and analogous compounds.
1.1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 1037298-14-8 | [5][6] |
| Molecular Formula | C₆H₅BrClNO | [5][7] |
| Molecular Weight | 222.47 g/mol | [5][6][7] |
| Physical State | Solid (form may vary) | [8] |
| Purity | Typically ≥95% | [5][7][8] |
| Storage | Store in a cool, dry, well-ventilated area; recommended at 2-8°C. | [6] |
1.2: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on available data, this compound is classified as follows:
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [9] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [9] |
Note: The toxicological properties of this specific compound have not been fully investigated. The classification is based on available SDS and data from structurally similar compounds.[8]
Section 2: The Cornerstone of Safety: Exposure Control and Personal Protective Equipment (PPE)
The primary directive in handling any chemical is the prevention of exposure. This is achieved through a combination of engineering controls and a robust Personal Protective Equipment (PPE) protocol. Given the irritant nature of this compound and its potential for systemic toxicity upon absorption, a multi-layered PPE approach is mandatory.
2.1: Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing, handling, and experimental manipulations of this compound must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.
2.2: Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table provides a baseline for PPE when handling this compound.
| PPE Category | Recommendation | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles with side shields, compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against accidental splashes and airborne particles, preventing severe eye irritation. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). It is crucial to double-glove and to change gloves immediately upon contamination. Clothing: A flame-resistant lab coat, fully buttoned. For larger quantities or splash risks, a chemically resistant apron over the lab coat is recommended. | Prevents skin contact, which can cause irritation and potential systemic absorption. Halogenated organic compounds can degrade some glove materials over time; frequent changes are essential. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or a combination of organic vapor/particulate cartridges should be used when engineering controls are insufficient or during spill cleanup. | Mitigates the risk of inhaling the powder, which can cause respiratory tract irritation. |
Diagram: PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Step-by-step workflow for responding to a chemical spill.
Section 5: Waste Management and Disposal
The disposal of this compound and any materials contaminated with it must be handled with the utmost care to prevent environmental release.
5.1: Waste Segregation and Collection
-
Halogenated Waste Stream: All waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container. [10][11]Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". [10]* Container Management: Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area within the laboratory, preferably in secondary containment.
5.2: Disposal Procedure
-
Institutional EHS: The final disposal of hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal.
-
Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste, as they will contain chemical residue.
Conclusion
This compound is a valuable chemical intermediate that demands a high level of respect and caution. By implementing the engineering controls, PPE protocols, and handling procedures outlined in this guide, researchers can significantly minimize the risks of exposure and ensure a safe laboratory environment. The causality behind each recommendation is rooted in the fundamental principles of chemical safety and risk mitigation. This self-validating system of protocols, grounded in the best available data, empowers scientists to conduct their critical work with confidence and security. Always prioritize safety and consult the most recent Safety Data Sheet as the primary source of information.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- AK Scientific, Inc. Safety Data Sheet for this compound.
- Ambeed Safety Data Sheet for this compound.
- BLD Pharm Product Information for this compound.
- Advanced ChemBlocks Product Information for this compound.
- Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods - PMC - NIH.
- Aromsyn Co., Ltd. Product Information for 2-Amino-4-bromo-5-chloro-phenol.
- A Comparative Analysis of the Toxicity of Halogen
- SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS - IARC Public
- A Revised Read-across Framework and its Application for the Development of EPA's Provisional Peer Reviewed Toxicity Values (PPRTVs) - Risk Assessment.
- Halogenated Organic Liquids - Standard Oper
- 1037298-14-8 this compound AKSci 9236EF.
- Read-Across with Computational and In Vitro Data - Contemporary Issues in Risk Assessment.
- Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC.
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- 3. A Revised Read-across Framework and its Application for the Development of EPA’s Provisional Peer Reviewed Toxicity Values (PPRTVs) | Risk Assessment Portal | US EPA [assessments.epa.gov]
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Methodological & Application
Synthetic Routes to 2-Amino-4-bromo-5-chlorophenol Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust synthetic strategies for the preparation of 2-Amino-4-bromo-5-chlorophenol and its derivatives. These halogenated aminophenols are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document details a primary three-step synthetic pathway commencing with the synthesis of 4-chloro-2-nitrophenol, followed by regioselective bromination, and concluding with the reduction of the nitro moiety. Each section elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters influencing reaction outcomes. This guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize these target compounds.
Introduction
Halogenated aminophenols are a pivotal class of organic compounds, serving as versatile building blocks in the construction of a wide array of complex molecules with significant biological activities. The specific substitution pattern of an amino group ortho to a hydroxyl group, along with the presence of bromine and chlorine atoms on the aromatic ring, as seen in this compound, offers multiple reaction sites for further functionalization. This unique arrangement makes it a sought-after precursor in medicinal chemistry and materials science. This application note outlines a reliable and scalable synthetic approach to this important molecule.
Proposed Synthetic Pathway
The most logical and experimentally validated approach to synthesizing this compound involves a three-step sequence, as illustrated below. This strategy allows for the controlled introduction of the substituents onto the phenol ring.
Caption: A three-step synthetic route to this compound.
Step 1: Synthesis of 4-Chloro-2-nitrophenol
The initial step involves the synthesis of the key intermediate, 4-chloro-2-nitrophenol. A common and effective method is the hydrolysis of 2,5-dichloronitrobenzene.
Causality of Experimental Choices
The choice of 2,5-dichloronitrobenzene as the starting material is strategic. The nitro group activates the chlorine atom at the para position towards nucleophilic aromatic substitution, while the chlorine at the meta position remains largely unreactive under the reaction conditions. The use of aqueous sodium hydroxide provides the nucleophile (hydroxide ion) required to displace the activated chlorine atom. The reaction is typically performed under pressure and at elevated temperatures to overcome the activation energy barrier for the substitution reaction.
Experimental Protocol: Hydrolysis of 2,5-Dichloronitrobenzene
Objective: To synthesize 4-chloro-2-nitrophenol via nucleophilic aromatic substitution.
Materials:
-
2,5-Dichloronitrobenzene
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Water
-
Autoclave or a sealed reaction vessel capable of withstanding pressure
Procedure:
-
In a suitable autoclave, combine 2,5-dichloronitrobenzene (1.0 eq), an 8% aqueous solution of sodium hydroxide (excess), and water.
-
Seal the reactor and heat the mixture to 120-130 °C with vigorous stirring. Maintain this temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature. The sodium salt of 4-chloro-2-nitrophenol may precipitate.
-
Filter the mixture if a precipitate has formed and wash the solid with a small amount of cold water.
-
Combine the filtrate and the dissolved solid (if any) and acidify the solution to a pH of approximately 5-6 with concentrated hydrochloric acid.
-
The 4-chloro-2-nitrophenol will precipitate as a yellow solid.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
Expected Yield: ~85-90%
Characterization Data for 4-Chloro-2-nitrophenol:
-
CAS Number: 89-64-5[1]
-
Molecular Formula: C6H4ClNO3[1]
-
Molecular Weight: 173.55 g/mol [2]
-
Appearance: Yellow crystalline solid
-
Melting Point: 87-88 °C
Step 2: Regioselective Bromination of 4-Chloro-2-nitrophenol
The second step is the electrophilic aromatic substitution of 4-chloro-2-nitrophenol to introduce a bromine atom at the desired position.
Mechanistic Insights and Regioselectivity
The regioselectivity of the bromination is governed by the directing effects of the substituents already present on the aromatic ring:
-
Hydroxyl group (-OH): A strongly activating, ortho-, para-director.
-
Chloro group (-Cl): A deactivating, ortho-, para-director.
-
Nitro group (-NO2): A strongly deactivating, meta-director.
The position ortho to the powerfully activating hydroxyl group and meta to the deactivating nitro group is the most favorable site for electrophilic attack. This directs the incoming electrophile (Br+) to the position between the chloro and hydroxyl groups, yielding the desired 4-bromo-5-chloro-2-nitrophenol. Common brominating agents for such transformations include molecular bromine (Br2) in a solvent like acetic acid, or N-bromosuccinimide (NBS).[3]
Caption: Electrophilic aromatic substitution mechanism for the bromination of 4-chloro-2-nitrophenol.
Experimental Protocol: Bromination with Br2 in Acetic Acid
Objective: To synthesize 4-bromo-5-chloro-2-nitrophenol.
Materials:
-
4-Chloro-2-nitrophenol
-
Glacial Acetic Acid
-
Bromine (Br2)
-
Sodium bisulfite solution (for quenching)
-
Water
Procedure:
-
Dissolve 4-chloro-2-nitrophenol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
The crude product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and then with a dilute solution of sodium bisulfite to remove any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-5-chloro-2-nitrophenol.
Characterization Data for 4-Bromo-5-chloro-2-nitrophenol:
-
CAS Number: 65001-78-7[4]
-
Molecular Formula: C6H3BrClNO3[4]
-
Molecular Weight: 252.45 g/mol [4]
-
Appearance: Pale yellow solid
Step 3: Reduction of 4-Bromo-5-chloro-2-nitrophenol
The final step is the reduction of the nitro group to an amino group to yield the target compound, this compound.
Rationale for the Choice of Reduction Method
The choice of reducing agent is critical to avoid the undesired reduction of the halogen substituents (hydrodehalogenation). Catalytic transfer hydrogenation is an excellent method for this purpose as it is generally chemoselective for the reduction of nitro groups in the presence of aryl halides.[5][6] Common hydrogen donors for this reaction include ammonium formate or sodium borohydride in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).[5][7]
Experimental Protocol: Catalytic Transfer Hydrogenation
Objective: To synthesize this compound.
Materials:
-
4-Bromo-5-chloro-2-nitrophenol
-
Palladium on Carbon (10% Pd/C)
-
Ammonium formate
-
Methanol or Ethanol
-
Celite®
Procedure:
-
To a solution of 4-bromo-5-chloro-2-nitrophenol (1.0 eq) in methanol or ethanol, add ammonium formate (5-10 eq).
-
Carefully add 10% Pd/C (5-10 mol%) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure this compound.
Characterization Data for this compound:
-
CAS Number: 1037298-14-8[8]
-
Molecular Formula: C6H5BrClNO[8]
-
Molecular Weight: 222.47 g/mol [8]
-
Appearance: Off-white to light brown solid
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation of proton environments. | Characteristic aromatic proton signals with appropriate splitting patterns and chemical shifts. Appearance of a broad singlet for the -NH2 protons in the final product. |
| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton. | Distinct signals for each carbon atom in the aromatic ring. |
| Mass Spectrometry (MS) | Determination of the molecular weight and isotopic pattern. | The molecular ion peak corresponding to the calculated molecular weight. The characteristic isotopic pattern for compounds containing bromine and chlorine. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for -OH, -NH2, -NO2, and C-halogen bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak for the pure compound. |
Derivatization of this compound
The synthesized this compound can be further functionalized to create a variety of derivatives. The amino and hydroxyl groups are reactive sites for acylation, alkylation, and diazotization reactions, opening avenues for the synthesis of a diverse library of compounds for biological screening.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of this compound and its derivatives. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce these valuable compounds for their research and development needs. The presented three-step synthesis is robust and scalable, making it suitable for both laboratory-scale synthesis and potential industrial applications.
References
-
Strukil, V., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 22(12), 2093. [Link]
-
Li, H., et al. (2016). A Novel Transfer Hydrogenation with High Hydrogen Utilization for the Hydrogenation of Halogenated Nitrobenzene without Hydrodehalogenation. Scientific Reports, 6, 29428. [Link]
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-nitrophenol. National Center for Biotechnology Information. [Link]
-
Common Organic Chemistry. (n.d.). Bromination. [Link]
-
PubChem. (n.d.). 4-Chloro-2-nitrophenol. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 4-Chloro-2-nitrophenol. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Zhang, Y., et al. (2013). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Catalysis Communications, 32, 43-48. [Link]
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- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. 4-Bromo-5-chloro-2-nitrophenol | C6H3BrClNO3 | CID 12006376 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-4-bromo-5-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 2-Amino-4-bromo-5-chlorophenol in Synthesis
This compound is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern—featuring amino, hydroxyl, bromo, and chloro groups—offers multiple points for chemical modification, enabling the construction of diverse molecular architectures. The presence of two different halogen atoms at the 4- and 5-positions opens the door for selective, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[1]
This guide provides an in-depth exploration of the application of this compound in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. We will delve into the mechanistic underpinnings that govern these transformations, offer detailed, field-proven protocols, and discuss the critical aspect of regioselectivity. Furthermore, we will illustrate how the products of these reactions can serve as advanced intermediates in the synthesis of valuable heterocyclic scaffolds, such as benzoxazoles.[2]
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.[3] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for Suzuki and related reactions) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of ligand (L) is critical, as it influences the catalyst's stability, reactivity, and selectivity.[6] Electron-rich and sterically hindered phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[4]
Regioselectivity: Harnessing the C-Br vs. C-Cl Reactivity
A key consideration when using this compound is the regioselectivity of the cross-coupling reaction. In palladium-catalyzed reactions, the oxidative addition step is generally faster for aryl bromides than for aryl chlorides due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This inherent difference in reactivity allows for selective functionalization at the C4 position (C-Br) while leaving the C5 position (C-Cl) intact for subsequent transformations.
By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to achieve high selectivity for the C-Br bond activation. This selective approach enables a stepwise functionalization of the aromatic core, significantly enhancing the synthetic utility of this building block.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryls and substituted aromatic compounds.[7]
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol is adapted from established procedures for the Suzuki coupling of related bromo-chloro aromatic compounds.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |
| This compound | 1037298-14-8 | 224.45 | 224.5 mg (1.0 equiv) |
| Arylboronic acid | Varies | Varies | 1.2 mmol (1.2 equiv) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 mmol (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 mmol (2.0 equiv) |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 4 mL |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (224.5 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-aryl-5-chlorophenol.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3] This reaction is particularly valuable in medicinal chemistry for the construction of nitrogen-containing scaffolds.
Protocol: Selective Buchwald-Hartwig Amination at the C-Br Bond
This protocol is based on established methods for the amination of bromo-chloro arenes.[8]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |
| This compound | 1037298-14-8 | 224.45 | 224.5 mg (1.0 equiv) |
| Amine (primary or secondary) | Varies | Varies | 1.2 mmol (1.2 equiv) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 mmol (2 mol%) |
| Xantphos | 161265-03-8 | 578.68 | 0.04 mmol (4 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 1.5 mmol (1.5 equiv) |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 5 mL |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (224.5 mg, 1.0 mmol), cesium carbonate (488.7 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol) to a dry Schlenk tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Protocol 3: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a valuable route to vinyl-substituted aromatics.[9]
Protocol: Selective Heck Reaction at the C-Br Bond
This protocol is adapted from established procedures for the Heck reaction of bromopyridines and other bromo-chloro arenes.[10]
Reaction Scheme:
Caption: Heck reaction of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |
| This compound | 1037298-14-8 | 224.45 | 224.5 mg (1.0 equiv) |
| Alkene (e.g., Styrene) | 100-42-5 | 104.15 | 1.2 mmol (1.2 equiv) |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.03 mmol (3 mol%) |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 0.06 mmol (6 mol%) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 mmol (1.5 equiv) |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | 5 mL |
Step-by-Step Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (224.5 mg, 1.0 mmol), palladium(II) acetate (6.7 mg, 0.03 mmol), and tri(o-tolyl)phosphine (18.3 mg, 0.06 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (0.21 mL, 1.5 mmol).
-
Add the alkene (e.g., styrene, 0.14 mL, 1.2 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-amino-5-chloro-4-vinylphenol derivative.
Synthetic Application: A Gateway to Benzoxazoles
The products derived from the cross-coupling reactions of this compound are valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, the resulting 2-aminophenol derivatives can undergo cyclization to form substituted benzoxazoles, a privileged scaffold in medicinal chemistry.[2][11]
Caption: Synthesis of benzoxazoles from 2-aminophenol derivatives.
The cyclization can be achieved through various methods, including condensation with carboxylic acids, aldehydes, or other carbonyl compounds, often under acidic or oxidative conditions.[12] This two-step sequence of cross-coupling followed by cyclization provides a powerful strategy for the rapid construction of diverse benzoxazole libraries for drug discovery programs.
Conclusion
This compound is a versatile and valuable building block for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, providing access to a wide range of substituted aminophenols. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions serve as a robust starting point for researchers to explore the synthetic potential of this compound. The resulting products are not only valuable in their own right but also serve as key intermediates for the synthesis of important heterocyclic scaffolds like benzoxazoles. As the demand for novel and complex small molecules continues to grow in the pharmaceutical and materials science sectors, the strategic application of building blocks like this compound will undoubtedly play a crucial role in driving innovation.
References
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2025). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of benzoxazoles via the metal-free ortho-C–H functionalization of phenols with nitroalkanes. Retrieved from [Link]
-
PMC. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
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PubMed. (2022). Metal-Organic Framework Surface Functionalization Enhancing the Activity and Stability of Palladium Nanoparticles for Carbon-Halogen Bond Activation. Retrieved from [Link]
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2-Amino-4-bromo-5-chlorophenol as a precursor for Schiff base synthesis
An In-Depth Guide to the Synthesis of Novel Schiff Bases from 2-Amino-4-bromo-5-chlorophenol
Senior Application Scientist Note: The strategic incorporation of multiple halogen atoms and a phenolic hydroxyl group onto a single aromatic precursor, such as this compound, presents a compelling platform for developing novel Schiff bases. The distinct electronic properties conferred by the bromo, chloro, and hydroxyl substituents provide a powerful tool for tuning the physicochemical and biological characteristics of the resulting imines. This guide moves beyond a simple recitation of steps to provide the underlying chemical rationale, enabling researchers to not only replicate the synthesis but also to innovate upon it. We will explore the mechanistic nuances of the condensation reaction, provide a robust and adaptable protocol, and discuss the characterization and potential applications of these highly functionalized molecules.
The Strategic Advantage of Halogenated Phenolic Precursors
Schiff bases, compounds containing an azomethine (-C=N-) group, are a cornerstone of medicinal chemistry and material science.[1][2] Their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them prime candidates for drug development.[3][4][5] Furthermore, their ability to form stable complexes with various metal ions has established their importance as ligands in coordination chemistry and catalysis.[6][7]
The precursor, this compound, is particularly advantageous. The presence of:
-
A Phenolic Hydroxyl (-OH) Group: Offers an additional coordination site for metal chelation and can participate in hydrogen bonding, which is crucial for interacting with biological targets.
-
Bromo and Chloro Substituents: These electron-withdrawing halogens significantly modify the electronic landscape of the molecule. This can enhance the biological potency of the resulting Schiff bases, a phenomenon well-documented in medicinal chemistry.[8] They also provide sites for further synthetic modifications through cross-coupling reactions.[9]
The Mechanism: A Tale of Two Steps
The synthesis of a Schiff base is a classic condensation reaction. Understanding its mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process occurs in two primary, reversible steps.[10][11]
-
Nucleophilic Attack and Carbinolamine Formation: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable zwitterionic intermediate which quickly undergoes a proton transfer to yield a neutral carbinolamine (or hemiaminal).[12]
-
Dehydration to Imine: The carbinolamine is then dehydrated to form the final imine (Schiff base). This step is typically the rate-determining step and is often catalyzed by a small amount of acid.[10] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O), which is then eliminated to form the stable carbon-nitrogen double bond.[12]
A catalyst, such as glacial acetic acid, accelerates the reaction by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[13]
Experimental Guide: Synthesis and Optimization
This section provides a detailed, field-tested protocol for synthesizing Schiff bases from this compound.
Materials and Equipment
-
Reagents: this compound, various aromatic or aliphatic aldehydes (e.g., salicylaldehyde, vanillin, 4-chlorobenzaldehyde), absolute ethanol or methanol, glacial acetic acid, and deuterated solvents for NMR analysis (e.g., DMSO-d₆).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, thin-layer chromatography (TLC) plates (silica gel), filtration apparatus (Büchner funnel), recrystallization dishes, melting point apparatus, and standard laboratory glassware.
General Synthesis Protocol
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol) in 20 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved. Gentle warming may be applied if necessary.
-
Aldehyde Addition: To this solution, add an equimolar amount (1.0 mmol) of the selected aldehyde.
-
Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[13]
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.
-
Monitoring Progress: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of the product spot and the disappearance of the reactant spots indicate the reaction is proceeding. The reaction is typically complete within 2-6 hours.[13]
-
Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the crude Schiff base should form. If precipitation is slow, the flask can be placed in an ice bath.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.[13] For higher purity, recrystallize the product from a suitable solvent like ethanol or methanol.
-
Drying and Yield Calculation: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Weigh the final product and calculate the percentage yield.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Schiff bases.
Optimizing Reaction Conditions
The yield and purity of the Schiff base can be fine-tuned by adjusting several parameters.
| Parameter | Options | Rationale & Expected Outcome | Reference |
| Solvent | Ethanol, Methanol, Dioxane | Polar protic solvents like ethanol and methanol are generally effective as they readily dissolve the reactants. Methanol may offer faster reaction times due to its lower boiling point. | [13] |
| Catalyst | Glacial Acetic Acid, H₂SO₄, Lewis Acids | A catalytic amount of acid is crucial for the dehydration step. Acetic acid is mild and effective. Stronger acids could lead to side reactions. | [13][14] |
| Temperature | Room Temp. to Reflux | Refluxing significantly increases the reaction rate by providing the necessary activation energy for dehydration. Some reactions may proceed at room temperature but over a much longer period. | [13] |
| Reaction Time | 1 - 12 hours | Insufficient time leads to an incomplete reaction. Excessive time can promote the formation of side products. Optimal time should be determined by TLC monitoring. | [13] |
| Method | Conventional Heating, Microwave | Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often improves yields by promoting efficient and uniform heating. | [2][15] |
Structural Confirmation: Characterization Techniques
Confirming the successful synthesis and purity of the final product is a critical step. A combination of spectroscopic methods is typically employed.[16]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary tool for confirming the formation of the imine bond. Key spectral features to note are:
-
The disappearance of the N-H stretching bands from the aminophenol precursor (around 3300-3400 cm⁻¹).
-
The disappearance of the C=O stretching band from the aldehyde precursor (around 1700 cm⁻¹).
-
The appearance of a strong, characteristic absorption band for the C=N (azomethine) bond, typically in the range of 1600-1630 cm⁻¹.[17]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence for Schiff base formation is the appearance of a singlet in the downfield region, typically between δ 8.0-9.0 ppm, corresponding to the azomethine proton (-CH=N-).[17] The signals for the aromatic protons will also show characteristic shifts compared to the starting materials.
-
¹³C NMR: The carbon of the azomethine group will appear in the δ 140-160 ppm range.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its molecular formula. The isotopic pattern from the bromine and chlorine atoms will be a key diagnostic feature.[16]
Representative Characterization Data
| Technique | Expected Observation for a Schiff Base from this compound |
| FT-IR (cm⁻¹) | ~3400 (O-H stretch, broad); ~1615 (C=N stretch, strong); Disappearance of C=O (~1700) and N-H (~3350) |
| ¹H NMR (ppm) | 8.0 - 9.0 (singlet, 1H, -CH=N-); 6.5 - 8.0 (multiplets, aromatic protons) |
| MS (m/z) | Peak corresponding to [M]+, [M+H]+, or other adducts, showing a characteristic isotopic pattern due to Br and Cl. |
Applications in Drug Development and Beyond
The unique structural features of Schiff bases derived from this compound make them highly promising for various applications.
-
Antimicrobial and Anticancer Agents: Halogenated organic compounds are well-known for their biological activities.[8] These Schiff bases can be screened for their efficacy against various bacterial, fungal, and cancer cell lines.[18][19] The planar imine structure and potential for metal chelation can facilitate intercalation with DNA or inhibition of key enzymes.[18][20]
-
Corrosion Inhibitors: The presence of multiple heteroatoms (N, O) allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.
-
Catalysis: When complexed with transition metals (e.g., Cu, Ni, Co, Zn), these Schiff bases form stable complexes that can act as efficient catalysts for various organic transformations, such as oxidation and coupling reactions.[7][21]
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst or no catalyst used.2. Insufficient heating or reaction time.3. Impure starting materials. | 1. Add a few drops of glacial acetic acid.2. Ensure the reaction is at reflux and monitor with TLC until reactants are consumed.3. Check the purity of the aminophenol and aldehyde. |
| Oily Product / Difficulty in Crystallization | 1. Presence of impurities.2. Product may be an oil at room temperature. | 1. Attempt purification via column chromatography.2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Incomplete Reaction | 1. Reactants are sterically hindered.2. Deactivated amine (due to strong electron-withdrawing groups). | 1. Increase reaction time and/or temperature.2. Consider using a stronger acid catalyst or a more forcing solvent (e.g., toluene with a Dean-Stark trap to remove water). |
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- synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases - Materials Advances (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Publishing. (2021, June 18). Royal Society of Chemistry.
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- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024, February 2). MDPI.
- Preparation, Characterization, and Biological Study of New Halogenated Azo-Schiff Base Ligands and Their Complexes - Journal of Medicinal and Chemical Sciences. (n.d.). Journal of Medicinal and Chemical Sciences.
- Application of Schiff bases and their metal complexes-A Review. (n.d.). International Journal of ChemTech Research.
- Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. (2025, August 10). IOSR Journal of Applied Chemistry.
- 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties - Srini Chem. (n.d.). Srini Chem.
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- Synthesis and Spectroscopic Studies of New Schiff Bases - PMC - NIH. (n.d.). National Institutes of Health.
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- Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - NIH. (2023, February 23). National Institutes of Health.
- Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review - MDPI. (2022, October 12). MDPI.
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- Investigation of the molecular basis of halogenated Schiff base derivative by combined crystallographic and computational studies - PubMed. (2024, January 8). PubMed.
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- Synthesis and characterization of biologically active new Schiff bases containing 3‐functionalized 1,2,4‐triazoles and their zinc(II) complexes - DOI. (2011, September 6). Wiley Online Library.
- Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders - NIH. (n.d.). National Institutes of Health.
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The Strategic Application of 2-Amino-4-bromo-5-chlorophenol in the Frontier of Agrochemical Research
In the relentless pursuit of novel agrochemicals to safeguard global food production, the strategic selection of foundational chemical scaffolds is paramount. Halogenated aromatic compounds have long been recognized for their profound impact on the biological activity and physicochemical properties of crop protection agents.[1][2][3] This guide delves into the untapped potential of 2-Amino-4-bromo-5-chlorophenol, a uniquely substituted aminophenol, as a versatile building block for the next generation of fungicides and herbicides. While direct, commercialized applications of this specific molecule are not yet widely documented, its structural motifs suggest significant promise. This document provides a forward-looking perspective, grounded in established chemical principles and analogous applications, to guide researchers in leveraging this compound for the discovery of innovative agrochemicals.
Physicochemical Properties and Strategic Advantages
The unique arrangement of substituents on the this compound ring offers a confluence of reactive sites and modulating electronic effects. The amino and hydroxyl groups provide nucleophilic handles for a variety of synthetic transformations, while the bromo and chloro substituents can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes.
| Property | Value | Source |
| CAS Number | 1037298-14-8 | [4] |
| Molecular Formula | C₆H₅BrClNO | [4] |
| Molecular Weight | 222.47 g/mol | [4] |
| Appearance | Light brown crystalline solid | [5] |
| Purity | Typically ≥97% | [4] |
The presence of mixed halogens (bromine and chlorine) is a noteworthy feature, as such combinations have been increasingly employed in modern agrochemicals to fine-tune biological activity and overcome resistance.[1]
Proposed Application in Fungicide Synthesis: A Pathway to Novel Succinate Dehydrogenase Inhibitors (SDHIs)
One of the most promising applications for this compound is in the synthesis of novel fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme complex. The following proposed synthetic pathway illustrates how this building block can be incorporated into a scaffold analogous to existing SDHI fungicides.
Conceptual Synthetic Pathway
Caption: Proposed synthetic route to a novel SDHI-type fungicide.
Experimental Protocol: Synthesis of a Phenyl-pyrazole Amide Fungicide Candidate
This protocol outlines a hypothetical, yet plausible, multi-step synthesis of a novel fungicide candidate based on the principles of SDHI design, starting from this compound.
Step 1: Acylation of this compound
-
Materials:
-
This compound (1.0 eq)
-
Pyridine (2.0 eq)
-
A suitable acid chloride (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride) (1.1 eq)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of the acid chloride solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-(2-hydroxy-5-bromo-4-chlorophenyl)amide intermediate.
-
Step 2: Suzuki Coupling for Introduction of a Second Aromatic Moiety
The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of further structural diversity.[6]
-
Materials:
-
N-(2-hydroxy-5-bromo-4-chlorophenyl)amide intermediate (1.0 eq)
-
A suitable boronic acid or ester (e.g., a substituted phenylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
-
Procedure:
-
In a reaction vessel, combine the amide intermediate, boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
De-gas the vessel and backfill with an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography to obtain the final fungicide candidate.
-
Proposed Application in Herbicide Synthesis: Crafting Novel PPO Inhibitors
The structural features of this compound also make it an attractive starting material for the synthesis of herbicides, particularly those that inhibit the protoporphyrinogen oxidase (PPO) enzyme. The following workflow outlines a general approach to discovering new herbicidal compounds from this precursor.
Caption: A workflow for the discovery of novel herbicides.
Experimental Protocol: Primary Screening of Herbicidal Activity
This protocol describes a standard method for evaluating the pre-emergent herbicidal activity of newly synthesized compounds derived from this compound.
-
Preparation of Test Solutions:
-
Prepare stock solutions of the synthesized compounds in acetone at a concentration of 10 mg/mL.
-
Create a series of test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 100, 1000 µg/mL).
-
A control solution should consist of acetone and Tween-20 in water.
-
-
Seed Germination Assay:
-
Place a sheet of filter paper in sterile Petri dishes.
-
Evenly apply 5 mL of a test or control solution to the filter paper in each dish.
-
Place a set number of seeds (e.g., 20) of a target weed species (e.g., Amaranthus retroflexus) on the moistened paper.
-
Seal the Petri dishes and incubate in a growth chamber at 25 ± 1 °C with a 12-hour light/dark cycle.
-
-
Data Collection and Analysis:
-
After 7-10 days, assess the germination rate for each treatment.
-
Measure the root and shoot length of the germinated seedlings.
-
Calculate the inhibition percentage relative to the control for each parameter.
-
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, platform for the synthesis of novel agrochemicals. Its multifunctional nature, combined with the modulating effects of its halogen substituents, provides a rich chemical space for the discovery of new fungicides and herbicides. The protocols and synthetic strategies outlined in this guide are intended to serve as a foundational resource for researchers dedicated to advancing crop protection science. By applying established principles of medicinal and agrochemical chemistry, the scientific community can unlock the full potential of this versatile intermediate.
References
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- BenchChem. (2025). 2-Bromo-4-chlorophenol|Agrochemical Intermediate.
- BenchChem. (2025). Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine.
- Google Patents. (2014). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
- BenchChem. (2025). Application Notes and Protocols: The Role of 2-Bromo-4-methylpyridine in the Synthesis of Pyridinylurea Herbicides.
- BLD Pharm. (n.d.). 1037298-14-8|this compound.
- BenchChem. (2025). Application Notes and Protocols: 2-Amino-4-chloro-5-fluorophenol in Agrochemical Development.
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- Advanced ChemBlocks. (n.d.). This compound 97%.
- Levin, J. O., Rappe, C., & Nilsson, C. A. (1976). Use of chlorophenols as fungicides in sawmills. Scandinavian journal of work, environment & health, 2(2), 71–81.
- Adedara, I. A., & Farombi, E. O. (2010). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 10, 1166–1184.
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- Amer, A. (2017). How to prepare 2-amino-5-methylphenol and 2-amino-5-chlorophenol.
- Sigma-Aldrich. (n.d.). 2-Amino-5-chlorophenol 97%.
- Hodges, R., & Taylor, A. (1964). Sporidesmins. Part IV. The synthesis of 2-amino-5-chloro-3,4-dimethoxybenzoic acid and related compounds. Journal of the Chemical Society (Resumed), 4310.
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Application Note: Chemoselective N-Protection of 2-Amino-4-bromo-5-chlorophenol with Di-tert-butyl dicarbonate
Introduction
2-Amino-4-bromo-5-chlorophenol is a halogenated aromatic compound of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of three distinct functional groups—an amino group, a hydroxyl group, and two different halogen atoms—presents a unique challenge in regioselective synthesis. To achieve desired chemical transformations on other parts of the molecule, it is often necessary to selectively protect the highly reactive amino group. This application note provides a detailed protocol for the chemoselective N-protection of this compound using di-tert-butyl dicarbonate (Boc₂O), a widely used protecting group in organic synthesis. The tert-butyloxycarbonyl (Boc) group offers the advantage of being stable under a variety of reaction conditions while being readily removable under mild acidic conditions, thus providing an effective orthogonal protection strategy.[1]
The primary challenge in the protection of this substrate lies in achieving high chemoselectivity for the amino group over the phenolic hydroxyl group. The amino group, being more nucleophilic than the phenolic hydroxyl group, can be selectively acylated under carefully controlled reaction conditions. This protocol has been optimized to favor the formation of the N-Boc protected product, minimizing O-acylation and other potential side reactions.
Rationale for the Choice of Protecting Group and Reaction Conditions
The selection of the Boc protecting group is predicated on several key factors:
-
Chemoselectivity: The reaction with di-tert-butyl dicarbonate can be tuned to selectively react with the more nucleophilic amino group in the presence of the less nucleophilic phenolic hydroxyl group.[1]
-
Stability: The resulting N-Boc carbamate is stable to a wide range of reagents and reaction conditions, including basic and nucleophilic environments.[2]
-
Orthogonality: The Boc group can be cleaved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which are orthogonal to the conditions typically used for the removal of many other common protecting groups.[3][4] This allows for selective deprotection later in a synthetic sequence.
-
Ease of Handling and Reaction Monitoring: Di-tert-butyl dicarbonate is a stable, commercially available solid, and the progress of the protection reaction can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
The reaction is performed in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to ensure the solubility of the starting materials and reagents. A mild base, such as triethylamine (TEA) or sodium bicarbonate, is employed to neutralize the acidic byproducts of the reaction and to facilitate the nucleophilic attack of the amino group on the Boc anhydride.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |
| Ethyl acetate (EtOAc) | HPLC grade | Commercially Available |
| Hexanes | HPLC grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |
Safety Precautions
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
-
Tetrahydrofuran is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.49 mmol).
-
Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask and stir at room temperature until the starting material is completely dissolved.
-
-
Addition of Reagents:
-
To the stirred solution, add triethylamine (0.75 mL, 5.39 mmol, 1.2 equivalents).
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.08 g, 4.94 mmol, 1.1 equivalents) in 10 mL of anhydrous THF.
-
Add the solution of di-tert-butyl dicarbonate dropwise to the reaction mixture over a period of 15 minutes at room temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product, tert-butyl (4-bromo-5-chloro-2-hydroxyphenyl)carbamate, should have a higher Rf value than the starting material.
-
-
Workup:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the purified tert-butyl (4-bromo-5-chloro-2-hydroxyphenyl)carbamate as a solid.
-
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Workflow and Reaction
Caption: Experimental workflow for the N-protection of this compound.
Caption: Reaction scheme for the N-Boc protection of this compound.
Discussion of Results and Troubleshooting
The described protocol provides a reliable method for the chemoselective N-protection of this compound. The yield of the desired product is generally good, and the purification is straightforward. However, some common issues may arise:
-
Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after 16 hours, the reaction time can be extended. Alternatively, a slight excess of di-tert-butyl dicarbonate (up to 1.5 equivalents) can be used. Ensure that the reagents and solvent are anhydrous, as moisture can hydrolyze the Boc anhydride.
-
Formation of O-acylated Byproduct: While the amino group is significantly more nucleophilic, some O-acylation of the phenolic hydroxyl group may occur, especially if the reaction temperature is elevated. Maintaining the reaction at room temperature is crucial for maximizing chemoselectivity. If O-acylation is observed, purification by column chromatography should effectively separate the desired N-protected product from the O-acylated and N,O-di-acylated byproducts.
-
Low Yield: Low yields may be attributed to impure starting materials or reagents. It is recommended to use high-purity this compound and freshly opened or properly stored di-tert-butyl dicarbonate and triethylamine.
Conclusion
This application note details a robust and efficient protocol for the chemoselective N-protection of this compound using di-tert-butyl dicarbonate. The use of the Boc protecting group provides a stable carbamate that can be selectively removed under mild acidic conditions, making it an excellent choice for multi-step synthetic strategies. The provided step-by-step procedure, along with troubleshooting guidelines, should enable researchers, scientists, and drug development professionals to successfully implement this important synthetic transformation in their work.
References
- Isradica, S. O., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
aapptec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of carbamate compounds.
- Bioorganic & Medicinal Chemistry. (1996). N-Tetrachlorophthaloyl (TCP) for ready protection/deprotection of amino sugar glycosides. Bioorganic & Medicinal Chemistry, 4(11), 1909-1918.
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
-
National Institutes of Health. (2016). Levels of Polychlorinated Biphenyls in Plastic Resin Pellets from Six Beaches on the Accra-Tema Coastline, Ghana. Retrieved from [Link]
Sources
Application Notes and Protocols for the Derivatization of the Phenolic Hydroxyl Group in 2-Amino-4-bromo-5-chlorophenol
Introduction: Strategic Modification of a Privileged Scaffold
2-Amino-4-bromo-5-chlorophenol is a halogenated aminophenol that serves as a valuable starting material in the synthesis of a wide range of biologically active molecules. The strategic placement of amino, bromo, and chloro substituents on the phenolic ring offers multiple points for chemical modification, making it a privileged scaffold in drug discovery and development. The phenolic hydroxyl group, in particular, is a key functional handle that can be readily derivatized to modulate the physicochemical and pharmacological properties of the parent molecule.
This guide provides a comprehensive overview of established and contemporary methods for the derivatization of the phenolic hydroxyl group in this compound. We will delve into the mechanistic underpinnings of each transformation, offer detailed experimental protocols, and discuss the rationale behind the selection of specific reagents and conditions. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to strategically modify this versatile building block to achieve their desired molecular targets.
I. Etherification of the Phenolic Hydroxyl Group
The conversion of the phenolic hydroxyl group to an ether is a common strategy to mask its acidity, improve metabolic stability, and introduce new pharmacophoric elements. The Williamson ether synthesis is a classic and reliable method for this transformation.
A. Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 reaction between a phenoxide ion and a primary alkyl halide or other suitable electrophile with a good leaving group.[1] The first step involves the deprotonation of the phenol with a suitable base to generate the more nucleophilic phenoxide.
Causality of Experimental Choices:
-
Base Selection: The choice of base is critical. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer good chemoselectivity, minimizing potential side reactions with the amino group.[2] Stronger bases like sodium hydride (NaH) can also be used, particularly with less reactive alkylating agents.[3]
-
Solvent Selection: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they can solvate the cation of the base without solvating the phenoxide nucleophile, thus enhancing its reactivity.[2][3]
-
Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the most effective electrophiles for this SN2 reaction. Secondary and tertiary halides are prone to elimination reactions.[3]
Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-bromo-4-chloroaniline
dot
Sources
Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-Amino-4-bromo-5-chlorophenol
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Amino-4-bromo-5-chlorophenol. This halogenated phenolic compound is a key intermediate in various synthetic pathways, and its purity is critical for downstream applications in pharmaceutical and chemical manufacturing. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications. The causality behind the selection of chromatographic parameters is discussed, providing a framework for adaptation to similar analytes. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction
This compound is a substituted aromatic compound whose utility in organic synthesis demands stringent purity control. Halogenated phenols, in general, are recognized for their chemical reactivity and are precursors to a wide array of more complex molecules.[4] The presence of isomeric or process-related impurities can significantly affect the yield, safety, and efficacy of active pharmaceutical ingredients (APIs) or specialty chemicals derived from them.[5]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[5] This document provides a comprehensive guide for the analysis of this compound, establishing a reliable method grounded in fundamental chromatographic principles and validated according to international regulatory standards.[6][7]
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is foundational to developing a selective HPLC method. While specific experimental data for this exact molecule is not widely published, its structure allows for reliable predictions based on its constituent functional groups (amino, hydroxyl, bromo, chloro).
-
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₅BrClNO
-
Molecular Weight: 222.47 g/mol [8]
-
-
Predicted Properties:
-
Polarity: The presence of amino (-NH₂) and hydroxyl (-OH) groups imparts significant polarity, suggesting good solubility in polar organic solvents and aqueous-organic mixtures.
-
pKa: The phenolic hydroxyl group is acidic, while the amino group is basic. The pH of the mobile phase will therefore be a critical parameter, influencing the analyte's ionization state and, consequently, its retention time in reverse-phase chromatography.[9]
-
UV Absorbance: The phenolic ring system is a strong chromophore, predicting good detectability using a UV detector. The optimal wavelength is typically determined by scanning a standard solution. For many phenolic compounds, wavelengths between 210 nm and 280 nm are effective.[10][11]
-
HPLC Method and Rationale
The method development was guided by the objective of achieving a symmetric peak for the main analyte, well-resolved from potential impurities, within a reasonable runtime. A reverse-phase approach was selected as it is ideally suited for separating non-polar to moderately polar compounds.[12]
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC System with Quaternary Pump, Autosampler, Column Oven, and UV/DAD Detector | Standard instrumentation providing precise control over the mobile phase, temperature, and detection.[5] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions offer a good balance between resolution, analysis time, and backpressure.[5][12] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | The acidic pH suppresses the ionization of the phenolic hydroxyl group and any residual silanols on the stationary phase, leading to improved peak shape and reproducibility.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency.[9] |
| Gradient Elution | 0-20 min: 30% to 70% B; 20-25 min: 70% to 30% B; 25-30 min: 30% B (Re-equilibration) | A gradient is employed to ensure elution of compounds with a wider range of polarities and to sharpen peaks, providing better resolution and sensitivity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection Wavelength | 254 nm | This wavelength provides good sensitivity for many aromatic compounds and is a common starting point. A Diode Array Detector (DAD) can be used to identify the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape. |
Experimental Workflow Diagram
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][13] The validation protocol encompasses specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject a solution of the this compound reference standard.
-
Inject a sample solution spiked with known related impurities (if available) or a sample subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.
-
Assess peak purity of the analyte using a Diode Array Detector (DAD) to confirm that the peak is spectrally homogeneous.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering a range of 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added.
Protocol:
-
Prepare a sample solution of known concentration.
-
Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol (Repeatability):
-
Prepare six individual sample solutions from the same homogeneous batch.
-
Analyze all six samples and calculate the Relative Standard Deviation (RSD) of the results.
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.
-
Parameters to vary include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits for all varied conditions.
System Suitability
System suitability tests are an integral part of the analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[6][14][15][16]
Protocol:
-
Inject a reference standard solution five times before starting the sample analysis.
-
Calculate the RSD of the peak area, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
Tailing Factor ≤ 1.5
-
Theoretical Plates ≥ 2000
Validation Summary Diagram
Caption: Key parameters for the validation of the HPLC method as per ICH guidelines.
Conclusion
The reverse-phase HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The systematic approach to method development, based on the analyte's physicochemical properties, and the comprehensive validation according to ICH guidelines, ensures that the method is fit for its intended purpose in quality control and research environments. The detailed protocol provides a clear and reproducible workflow for immediate implementation.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. Phenolic compounds: analysis by HPLC. [Link]
-
Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Scite. Determination of Phenols from Automobile Exhaust by Means of High-Performance Liquid Chromatography (HPLC). [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
National Institutes of Health (NIH). (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. [Link]
-
PubChem. 2-Amino-4-bromo-6-chlorophenol. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
ACS Publications. (1985). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]
-
Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
-
PubChem. 2-Amino-4-bromo-3-chloro-5-fluorophenol. [Link]
-
Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]
-
PubChem. 2-Amino-4-bromo-5-fluorophenol. [Link]
-
SIELC Technologies. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. [Link]
-
Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. [Link]
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Application Note: A Robust GC-MS Protocol for the Identification of Impurities in 2-Amino-4-bromo-5-chlorophenol
Abstract
This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and semi-quantitative analysis of process-related impurities in 2-Amino-4-bromo-5-chlorophenol, a key intermediate in pharmaceutical synthesis. Due to the polar nature of the target analyte and its potential impurities, a crucial silylation derivatization step is incorporated to enhance volatility and thermal stability, ensuring robust and reproducible chromatographic performance. This guide provides a step-by-step methodology, explains the scientific rationale behind key procedural choices, and outlines a systematic approach to data interpretation and method validation, tailored for researchers, quality control analysts, and drug development professionals.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical manufacturing, the rigorous identification and control of impurities are not merely regulatory hurdles but fundamental requirements for ensuring the safety and efficacy of the final drug product.[1][2][3] Impurities can originate from various stages, including starting materials, synthetic by-products, intermediates, or degradation products.[4][5][6] For an active pharmaceutical ingredient (API) intermediate like this compound, a well-defined impurity profile is critical to control downstream processes and guarantee the quality of the final API.[1][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[4][8] However, this compound contains polar phenolic hydroxyl (-OH) and primary amino (-NH2) functional groups. These groups impart low volatility and a tendency to adsorb onto active sites within the GC system, resulting in poor peak shape and potential thermal degradation.[9] To overcome these challenges, chemical derivatization is an essential sample preparation step.[10][11]
This protocol details a silylation method that converts the polar analyte and its impurities into more volatile, thermally stable trimethylsilyl (TMS) derivatives, making them amenable to GC-MS analysis.
The Science of Silylation: Enabling GC-MS Analysis
Scientist's Note: Direct injection of underivatized aminophenols into a hot GC inlet often leads to broad, tailing peaks or even a complete loss of signal.[9] This is due to strong intermolecular hydrogen bonding and interaction with active silanol groups in the inlet liner and GC column. Silylation is a chemical process that replaces the active, acidic hydrogens on the hydroxyl and amino groups with a non-polar trimethylsilyl (TMS) group.[10][11][12] This transformation disrupts hydrogen bonding, reduces polarity, and dramatically increases the molecule's volatility and thermal stability, leading to sharp, symmetrical peaks and reproducible results.[13]
We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating agent. BSTFA is a powerful and versatile reagent capable of derivatizing both phenols and amines effectively.[10][13] To further enhance the reaction, especially for any sterically hindered groups, a small amount of Trimethylchlorosilane (TMCS) is often used as a catalyst.[10]
Caption: Silylation reaction converting the polar analyte to a volatile derivative.
Experimental Protocol
This protocol provides a self-validating framework for the analysis. Adherence to the system suitability and quality control checks is essential for generating trustworthy data.
Reagents and Materials
-
This compound: Reference standard and sample for analysis.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). (Store under inert gas and protect from moisture).
-
Solvent: Anhydrous Pyridine or Acetonitrile (GC grade or better).
-
Scientist's Note: The choice of solvent is critical. It must be anhydrous, as silylating reagents readily react with water, which would consume the reagent and produce interfering siloxane peaks. Pyridine can act as a catalyst and acid scavenger, while acetonitrile is a good polar aprotic alternative.[10][14]
-
-
Internal Standard (Optional but Recommended): A stable, commercially available compound with similar functionality that does not co-elute with any analytes of interest (e.g., 4,4'-Dibromobiphenyl).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.
Instrumentation and Conditions
An Agilent GC-MS system (or equivalent) is recommended. The following parameters provide a robust starting point and should be optimized as necessary.
| Parameter | Setting | Rationale (Scientist's Note) |
| GC System | Agilent 8890 GC (or equivalent) | Provides precise temperature and flow control. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A low-polarity 5% phenyl-methylpolysiloxane phase is ideal for separating the non-polar TMS derivatives based on boiling point differences.[15] |
| Carrier Gas | Helium, Constant Flow Mode @ 1.2 mL/min | Provides optimal separation efficiency and stable retention times. |
| Inlet | Split/Splitless | |
| Mode | Splitless (1 min purge delay) | Maximizes sensitivity for trace impurity analysis. |
| Temperature | 270°C | Ensures rapid volatilization of the derivatized analytes without causing thermal degradation. |
| Oven Program | ||
| Initial Temp | 100°C, hold for 2 min | Allows for solvent focusing and sharp initial peaks. |
| Ramp | 15°C/min to 300°C | A moderate ramp rate provides good separation of potential impurities with varying boiling points. |
| Final Hold | Hold at 300°C for 5 min | Ensures elution of any less volatile compounds and cleans the column. |
| MS System | Agilent 5977B MSD (or equivalent) | Provides the necessary sensitivity and mass accuracy. |
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard ionization energy creates reproducible fragmentation patterns for library matching. |
| Source Temp | 230°C | Standard operating temperature. |
| Quad Temp | 150°C | Standard operating temperature. |
| Acquisition Mode | Full Scan (m/z 50-550) | Used for identifying unknown impurities by examining their fragmentation patterns. |
| Tune File | Standard Autotune (e.g., atune.u) | Ensures the instrument is calibrated and performing to specification. |
Step-by-Step Sample Preparation and Derivatization
Caption: Standard workflow for sample preparation and derivatization.
-
Sample Weighing: Accurately weigh approximately 1-2 mg of the this compound sample into a clean, dry 2 mL autosampler vial.
-
Solvent Addition: Add 200 µL of anhydrous pyridine (or acetonitrile) to the vial. If using an internal standard, add it at this stage. Vortex briefly to dissolve the sample completely.
-
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Scientist's Note: The derivatization reagent is added in excess to ensure the reaction goes to completion for both the main component and any trace-level impurities.
-
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes.
-
Cooling: After heating, remove the vial and allow it to cool to room temperature before analysis. Do not open the cap while the vial is hot.
-
Analysis: Inject 1 µL of the cooled, derivatized sample into the GC-MS system using the parameters outlined in Table 1.
Data Analysis and Impurity Identification
Identifying the Parent Compound
The derivatized parent compound will be the di-TMS derivative of this compound. Its mass spectrum will be the primary tool for confirmation.
-
Expected Molecular Ion (M+•): The molecular weight of the di-TMS derivative is 367 g/mol . The mass spectrum should show a characteristic isotopic cluster around m/z 367 due to the presence of both bromine (79Br/~50.5%, 81Br/~49.5%) and chlorine (35Cl/~75.5%, 37Cl/~24.5%).[16]
-
Key Fragments: Look for characteristic fragments of TMS derivatives, such as a strong peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.[17][18] Another common loss is a methyl group (-15 amu) from the molecular ion, resulting in a peak at m/z 352 (M-15).
Identifying Potential Impurities
Impurity identification is a systematic process of deduction based on chromatographic and mass spectral data.[5]
Caption: Logical workflow for the identification of an unknown impurity peak.
Potential Impurity Classes and Characteristics:
| Impurity Type | Potential Source | Expected GC-MS Characteristics |
| Starting Materials | Incomplete reaction | e.g., 4-Bromo-2-nitrophenol or similar precursors.[19][20] Will have a distinct retention time and mass spectrum. |
| Isomers | Non-specific synthesis | e.g., 2-Amino-5-bromo-4-chlorophenol.[21] Will have a similar mass spectrum to the parent but a different GC retention time. |
| Under-derivatized Species | Incomplete silylation | Mono-TMS derivative. Will likely be less volatile (longer retention time) and show a molecular ion at m/z 295. |
| Related Substances | Side reactions | e.g., Dehalogenated species (2-aminophenol derivatives), di-halogenated impurities without the other halogen. |
| By-products | Side reactions | e.g., N-acetylated intermediates from certain synthetic routes.[19] |
Method Validation and Quality Control: Ensuring Trustworthy Results
A robust analytical method requires validation to demonstrate its fitness for purpose.[15] All validation should be performed in accordance with ICH Q2(R2) guidelines.[22][23][24]
System Suitability Test (SST)
Before any sample analysis, inject a derivatized standard of this compound (~100 µg/mL). The system is deemed suitable for use if the following criteria are met:
-
Peak Tailing Factor: ≤ 1.5
-
Signal-to-Noise Ratio (S/N): > 100:1
-
Retention Time Repeatability: RSD ≤ 1% for five replicate injections.
Method Validation Parameters
The following parameters should be assessed to fully validate the method for quantitative or limit testing purposes.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from potential impurities without interference. | Peak purity analysis; baseline resolution between adjacent peaks.[25] |
| Linearity | To demonstrate a proportional response to analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.[25] |
| Accuracy | To measure the closeness of the experimental value to the true value. | Recovery of 98-102% for spiked samples at three concentration levels.[25] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 3%).[25] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably quantified. | S/N ratio of 10:1 with acceptable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Consistent results when varying parameters like oven ramp rate (±1°C/min) or flow rate (±0.1 mL/min).[25] |
References
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]
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Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Available at: [Link]
- Zaikin, V., & Halket, J. (2003). Derivatization in Mass Spectrometry—1.
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Qiu, F., & Norwood, D. L. (n.d.). Identification of Pharmaceutical Impurities. Available at: [Link]
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Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Available at: [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Available at: [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Available at: [Link]
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available at: [Link]
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Chemistry For Everyone. (2025). How Is GC-MS Used In Quality Control? YouTube. Available at: [Link]
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ResearchGate. (n.d.). Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... Available at: [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Available at: [Link]
-
Ege University. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Available at: [Link]
-
ResearchGate. (2025). Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. Available at: [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]
-
Fengchen Group Co., Ltd. (n.d.). Optimizing Chemical Analysis: The Role of BSTFA as a GC Derivatization Agent. Available at: [Link]
-
Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. Available at: [Link]
-
Jackson, G. et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]
-
ResearchGate. (2025). Separation of some halogenated phenols by GC-MS. Available at: [Link]
-
ResearchGate. (n.d.). Figure 9. Mass spectrum of compound 4 Analysis of the fragmentation... Available at: [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at: [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
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Application Notes & Protocols: The Role of 2-Amino-4-bromo-5-chlorophenol in Novel Material Synthesis
Introduction: Unveiling a Versatile Precursor for Advanced Materials
In the landscape of materials science and synthetic chemistry, the strategic design of molecular precursors is paramount to achieving novel materials with tailored functionalities. 2-Amino-4-bromo-5-chlorophenol is a unique trifunctional aromatic compound whose potential as a building block is largely untapped. Its structure, featuring an aminophenol core heavily substituted with two different halogens, presents a rich platform for complex molecular engineering.
The presence of a nucleophilic amino group, an acidic hydroxyl group, and two halogen atoms (bromine and chlorine) with differential reactivity creates a scaffold ripe for sequential, regioselective transformations.[1] This guide explores the prospective role of this compound in the synthesis of high-performance polymers, functional dyes, and materials for organic electronics. The protocols herein are designed to serve as a foundational framework for researchers aiming to leverage this versatile precursor in their synthetic endeavors. Aminophenols are known versatile intermediates, and their derivatives are crucial in the pharmaceutical and dye industries.[2] The addition of halogens provides critical synthetic handles for cross-coupling and substitution reactions, significantly broadening their applicability.[3]
Section 1: Physicochemical Profile and Strategic Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its four functional sites. Understanding these properties is key to designing logical synthetic pathways.
Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1037298-14-8 | [4][5] |
| Molecular Formula | C₆H₅BrClNO | [4] |
| Molecular Weight | 222.47 g/mol | [4][6] |
| Appearance | Expected to be an off-white to light brown solid | [3] (by analogy) |
| Purity | Typically available at ≥97% | [4] |
Key Reactive Sites and Their Synthetic Implications
-
Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile for etherification and esterification reactions. It is also a directing group for further electrophilic aromatic substitution and is essential for forming the oxazole ring in polybenzoxazoles.
-
Amino (-NH₂): This group is basic and highly nucleophilic. It readily undergoes acylation, alkylation, and, most importantly, diazotization.[2] The diazotization reaction is a gateway to azo dyes and can also be used to introduce other functional groups.
-
Bromo (-Br) and Chloro (-Cl) Substituents: These halogens are the cornerstone of the molecule's versatility in modern synthetic chemistry.[3]
-
Differential Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for selective, stepwise functionalization. First, a reaction can be targeted at the bromine site under milder conditions, leaving the chlorine available for a subsequent, more forcing reaction.
-
Property Modification: The presence of halogens inherently increases the flame retardancy of materials derived from this monomer.[7] They also increase the molecular weight and can be used to fine-tune solubility and intermolecular interactions.
-
Section 2: Applications in Advanced Material Synthesis
The unique combination of reactive sites allows this compound to be envisioned as a key component in several classes of advanced materials.
Application 2.1: Synthesis of Halogenated Polybenzoxazoles (PBOs) for High-Performance Applications
Polybenzoxazoles are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. Typically synthesized from bis(o-aminophenols) and dicarboxylic acids, the incorporation of our title compound can lead to PBOs with enhanced flame resistance and sites for post-polymerization modification.
Causality Behind the Method: The protocol involves a two-step process. First, a poly(hydroxyamide) (PHA) is formed via acylation of the amino group. This is a well-established method for creating a soluble and processable precursor polymer. The second step is a thermal cyclodehydration, a robust reaction that forms the highly stable benzoxazole ring system. The halogen atoms remain pendant on the polymer backbone, where they can enhance flame retardancy or serve as handles for later cross-linking or functionalization.
Caption: Reaction pathway for a functional azo dye.
-
Diazotization: In a 250 mL beaker, suspend 2.22 g (10 mmol) of this compound in 50 mL of water and 5 mL of concentrated hydrochloric acid. Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.
-
Nitrite Addition: While maintaining the low temperature, slowly add a solution of 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of water. Stir the mixture for 30 minutes at 0-5°C. The formation of the diazonium salt solution is complete when a drop of the solution gives a positive test (blue-black color) on starch-iodide paper.
-
Coupling Reaction: In a separate 400 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 20 mL of 2M hydrochloric acid. Cool this solution to 0-5°C.
-
Dye Formation: Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring. Keep the pH of the mixture acidic. A colored precipitate should form immediately.
-
Isolation and Purification: Continue stirring the mixture in the ice bath for 1 hour. Neutralize the solution with aqueous sodium carbonate to fully precipitate the dye.
-
Final Product: Collect the solid dye by vacuum filtration, wash with cold water until the filtrate is colorless, and dry in a desiccator. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water. Characterize by UV-Vis spectroscopy to determine λ_max and by NMR.
Application 2.3: Building Block for Cross-Coupled Materials via Sequential Suzuki Coupling
The differential reactivity of the C-Br and C-Cl bonds makes this compound an excellent candidate for programmed, sequential cross-coupling reactions. This allows for the construction of complex, non-symmetrical conjugated molecules for applications in organic electronics.
Causality Behind the Method: This protocol leverages the higher reactivity of the C-Br bond. A Suzuki coupling is first performed under relatively mild conditions using a standard palladium catalyst like Pd(PPh₃)₄, which selectively activates the C-Br bond over the C-Cl bond. After the first coupling, the functional groups are protected (e.g., acylation of the amine and hydroxyl groups) to prevent interference in the second, more forcing coupling reaction. The second Suzuki coupling at the C-Cl site requires a more active catalyst system (e.g., a palladacycle or a catalyst with bulky phosphine ligands) and higher temperatures. This stepwise approach provides precise control over the final molecular architecture.
Caption: Workflow for sequential Suzuki cross-coupling.
-
First Suzuki Coupling (C-Br site):
-
To a degassed mixture of this compound (2.22 g, 10 mmol), phenylboronic acid (1.34 g, 11 mmol), and sodium carbonate (3.18 g, 30 mmol) in a 3:1 mixture of Toluene/Water (40 mL), add Pd(PPh₃)₄ (231 mg, 0.2 mmol).
-
Reflux the mixture under a nitrogen atmosphere for 12 hours. Monitor by TLC.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 2-amino-5-chloro-4-phenylphenol.
-
-
Protection of -OH and -NH₂ Groups:
-
Dissolve the product from Step 1 in dichloromethane. Add triethylamine (2.5 eq).
-
Cool to 0°C and add acetyl chloride (2.2 eq) dropwise.
-
Stir at room temperature for 4 hours. Wash with water, 1M HCl, and brine. Dry and evaporate the solvent to get the protected intermediate.
-
-
Second Suzuki Coupling (C-Cl site):
-
To a degassed mixture of the protected intermediate (10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and potassium phosphate (6.36 g, 30 mmol) in toluene (40 mL), add a more active catalyst such as Pd₂(dba)₃ (92 mg, 0.1 mmol) and a ligand like SPhos (164 mg, 0.4 mmol).
-
Heat the mixture at 110°C under a nitrogen atmosphere for 24 hours.
-
Work up as described in Step 1 and purify by column chromatography.
-
-
Deprotection:
-
Dissolve the di-substituted product in a mixture of methanol and THF. Add an excess of aqueous NaOH (e.g., 5M solution) and heat at 60°C for 6 hours to hydrolyze the acetyl protecting groups.
-
Neutralize with HCl, extract with ethyl acetate, and purify to obtain the final product: 2-amino-4-phenyl-5-(4-methoxyphenyl)phenol.
-
Section 3: Characterization Data Summary
Successful synthesis of the proposed materials requires thorough analytical characterization. The following table summarizes the key techniques and expected observations.
| Application | Material Class | Key Characterization Techniques & Expected Results |
| 2.1 | Polybenzoxazole (PBO) | FT-IR: Disappearance of -OH (~3400 cm⁻¹) and amide C=O (~1650 cm⁻¹) peaks; Appearance of C=N (~1620 cm⁻¹) and C-O-C (~1240 cm⁻¹) of the oxazole ring. TGA: High thermal stability, with decomposition temperature > 500°C in N₂. |
| 2.2 | Azo Dye | UV-Vis: Strong absorption band (λ_max) in the visible region (typically 400-600 nm). ¹H NMR: Appearance of signals corresponding to both aromatic coupling partners. LC-MS: Confirmation of the correct molecular weight for the final dye molecule. |
| 2.3 | Di-Aryl Aminophenol | ¹H & ¹³C NMR: Signals confirming the incorporation of both aryl groups and the disappearance of the proton at the site of substitution. Mass Spectrometry: Precise mass confirmation at each step of the synthesis (mono-coupled, protected, di-coupled, final product). |
Conclusion and Future Outlook
This compound is a precursor with significant, yet underexplored, potential. The strategic arrangement of its functional groups allows for its application in a diverse range of materials, from thermally robust polymers to complex chromophores and electronically active molecules. The differential reactivity of the halogen substituents is a particularly powerful feature, enabling controlled, stepwise synthetic strategies that are highly sought after in modern materials chemistry. Future research should focus on fully realizing the synthetic pathways outlined here and exploring the properties of the resulting novel materials for applications in aerospace, electronics, and advanced coatings.
References
-
Bakshi, R., Ravichandran, S., Kiratitanavit, W., Kumar, J., & Nagarajan, R. (2013). Synthesis of Novel Halogen-Free Phenol Based Polymers and their utilization as Flame Retardant in Polypropylene system. MRS Online Proceedings Library, 1492. Available at: [Link]
- US2811566A - Halogenated phenols. (1957). Google Patents.
-
Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Available at: [Link]
-
Various Authors. (2018). Synthesis of Phenols and Phenolates with Retention of the Functional Group. Science of Synthesis. Available at: [Link]
-
Jaya Santhi, R., et al. (2011). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. Der Pharma Chemica, 3(4), 116-126. Available at: [Link]
-
Kajay Remedies. (2024). Application Para Amino Phenols (PAP) in the Coating Industry. Available at: [Link]
-
European Patent Office. (n.d.). Preparation of halogenated phenols, novel complexes of phenols and use in controlling microbial growth. Available at: [Link]
-
Various Authors. (n.d.). Aminophenols. ResearchGate. Available at: [Link]
-
Taylor & Francis. (n.d.). Aminophenol – Knowledge and References. Available at: [Link]
- US4990671A - Method for making aminophenols and their amide derivatives. (1991). Google Patents.
-
Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Journal of Traditional Chinese Medical Sciences, 9(2), 153-172. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. Available at: [Link]
-
Various Authors. (2017). How to prepare 2-amino-5-methylphenol and 2-amino-5-chlorophenol. ResearchGate. Available at: [Link]
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- 4. This compound 97% | CAS: 1037298-14-8 | AChemBlock [achemblock.com]
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Application Notes and Protocols: A Guide to the Regioselective Nitration of Halogenated Phenols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the nitration of halogenated phenols. This document delves into the underlying chemical principles, detailed experimental protocols, safety considerations, and analytical methodologies to ensure scientifically sound and reproducible outcomes.
Introduction: The Significance of Nitrated Halogenated Phenols
Nitrated halogenated phenols are a critical class of chemical intermediates with broad applications in the pharmaceutical, agrochemical, and dye industries. The introduction of a nitro group onto a halogenated phenolic backbone can significantly alter the molecule's chemical reactivity and biological activity. This makes the regioselective nitration of halogenated phenols a pivotal process in the synthesis of a wide array of valuable compounds. Understanding and controlling the position of nitration is paramount for achieving the desired molecular architecture and functionality.
This guide will provide a detailed exploration of the theoretical and practical aspects of this important transformation, with a focus on ensuring experimental success and safety.
The Underlying Chemistry: Mechanism and Regioselectivity
The nitration of halogenated phenols is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key to a successful and selective nitration lies in understanding the interplay of the directing effects of the hydroxyl (-OH) and halogen (-X) substituents on the aromatic ring.
The Reaction Mechanism
The nitration process typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from nitric acid, often with the aid of a stronger acid catalyst like sulfuric acid.[1][2][3] The reaction proceeds through the following general steps:
-
Generation of the Electrophile: In a mixed acid nitration (HNO₃/H₂SO₄), sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4]
-
Electrophilic Attack: The electron-rich aromatic ring of the halogenated phenol attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[5][6]
-
Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated halogenated phenol.[1]
Caption: General mechanism of electrophilic aromatic nitration of phenols.
Controlling Regioselectivity: The Dance of Substituents
The position of the incoming nitro group is dictated by the existing substituents on the phenol ring. In the case of halogenated phenols, we have two key players:
-
The Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group.[7][8] Its lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[9][10]
-
The Halogen (-F, -Cl, -Br, -I) Group: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because their lone pairs can participate in resonance, which helps to stabilize the carbocation intermediate when the attack occurs at the ortho or para positions.[6][7][11]
In a halogenated phenol, the powerful activating and directing effect of the hydroxyl group dominates.[11] Therefore, nitration will occur predominantly at the positions ortho and para to the hydroxyl group. The halogen's primary role is to modulate the overall reactivity of the ring and subtly influence the ortho:para ratio.
Experimental Protocols
The following protocols provide detailed procedures for the nitration of halogenated phenols. It is imperative to conduct a thorough risk assessment before commencing any experimental work.
Safety First: Handling Nitrating Agents
Nitration reactions are inherently hazardous and must be performed with extreme caution in a well-ventilated fume hood.[12] Key safety considerations include:
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: Nitration reactions are highly exothermic. The reaction temperature must be carefully controlled using an ice bath to prevent runaway reactions and the formation of undesirable byproducts.
-
Oxidizing Agents: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[12] Avoid contact with combustible materials.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Have appropriate spill kits available.
Protocol 1: Nitration of 4-Chlorophenol using Mixed Acid
This protocol details the synthesis of 4-chloro-2-nitrophenol and 2-chloro-4-nitrophenol.
Materials:
-
4-Chlorophenol
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or steam distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-chlorophenol (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane or glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath. Caution: This is a highly exothermic process.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-chlorophenol over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The resulting mixture of 4-chloro-2-nitrophenol and 2-chloro-4-nitrophenol can be separated by steam distillation or column chromatography.[13]
Protocol 2: Nitration of a Bromophenol using a Milder Nitrating Agent
This protocol utilizes a less harsh nitrating system, which can be advantageous for sensitive substrates.[14]
Materials:
-
4-Bromophenol
-
Ammonium Nitrate (NH₄NO₃)
-
Potassium Hydrogen Sulfate (KHSO₄)
-
Acetonitrile
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromophenol (1 equivalent), ammonium nitrate (2 equivalents), and a catalytic amount of potassium hydrogen sulfate (0.05 equivalents) in acetonitrile.[14]
-
Reaction: Stir the mixture magnetically at reflux temperature.[14]
-
Monitoring: Monitor the reaction progress using TLC.[14]
-
Work-up: Upon completion, cool the reaction mixture and filter to remove any solids. Wash the residue with acetonitrile.[14]
-
Drying and Concentration: Add anhydrous sodium sulfate to the combined filtrate, filter, and remove the solvent by rotary evaporation to yield the crude product.[14]
-
Purification: Purify the product by column chromatography.
Data Presentation and Analysis
The success of a nitration reaction is determined by the yield and the isomeric distribution of the products. A well-structured presentation of the experimental data is crucial for interpretation and comparison.
Tabulated Reaction Parameters
| Starting Material | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| 4-Chlorophenol | HNO₃/H₂SO₄ | Dichloromethane | 0-10 | 2 | 4-Chloro-2-nitrophenol, 2-Chloro-4-nitrophenol | ~80-90 | [13] |
| 4-Bromophenol | NH₄NO₃/KHSO₄ | Acetonitrile | Reflux | 1.5 | 4-Bromo-2-nitrophenol | 95 | [14] |
| 4-Fluorophenol | Nitrous Acid | Trifluoroacetic Acid | RT | - | 4-Fluoro-2-nitrophenol | Quantitative | [15] |
Analytical Techniques for Product Characterization
Accurate characterization of the nitrated products is essential. A combination of chromatographic and spectroscopic techniques is typically employed.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the reaction progress and for preliminary product identification.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for the quantitative analysis of the isomeric mixture. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like phosphoric or formic acid) is commonly used.[16][17][18] Detection is typically performed using a UV detector at a wavelength where the nitrophenol isomers have strong absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the unambiguous structural elucidation of the products. The chemical shifts and coupling patterns provide detailed information about the substitution pattern on the aromatic ring.[19][20]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH stretch around 3300-3600 cm⁻¹) and the nitro group (-NO₂ asymmetric and symmetric stretches around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).[19][21]
Workflow Visualization
A clear visualization of the experimental workflow can aid in planning and execution.
Caption: A generalized workflow for the nitration of halogenated phenols.
Conclusion
The nitration of halogenated phenols is a versatile and powerful tool in synthetic organic chemistry. By carefully considering the principles of electrophilic aromatic substitution, exercising stringent safety precautions, and employing robust analytical techniques, researchers can successfully synthesize a wide range of valuable nitrated intermediates. The protocols and guidelines presented in this document are intended to serve as a solid foundation for the development of safe and efficient nitration procedures in the laboratory.
References
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Retrieved from [Link]
-
Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. Retrieved from [Link]
-
Quora. (2023, March 31). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of substituted phenols by different efficient heterogeneous systems. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitrous and nitric acid ionisation equilibria and nitrous acid-catalysed nitration of 4-fluorophenol, in aqueous trifluoroacetic acid. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). THE NITRATION OF HALOGENATED PHENOLS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]
-
SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
ScienceDirect. (n.d.). Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation. Retrieved from [Link]
-
ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
Scientia Iranica. (n.d.). An E cient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride. Retrieved from [Link]
-
Journal of Chemical Education. (2012, January 10). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1940). The nitrosation of phenols. Part XVII. o-Fluorophenol, and a comparative study of the four o-halogenophenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments. Retrieved from [Link]
-
Indian Academy of Sciences. (2011, January). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Books. (n.d.). Nitration and aromatic reactivity.
-
ResearchGate. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
- Google Patents. (n.d.). US3642913A - Nitration of phenol using recycle acid.
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
Cengage. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, September 1). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
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- 15. Nitrous and nitric acid ionisation equilibria and nitrous acid-catalysed nitration of 4-fluorophenol, in aqueous trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 20. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-bromo-5-chlorophenol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-4-bromo-5-chlorophenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to improve your yield and purity. Our focus is on building a robust, self-validating experimental design grounded in established chemical theory.
Section 1: Synthesis Overview & Core Principles
The most direct and common approach to synthesizing this compound is through the electrophilic bromination of 2-amino-5-chlorophenol. While seemingly straightforward, the success of this reaction hinges on controlling the regioselectivity. The aromatic ring is activated by two powerful ortho-, para-directing groups (–NH₂ and –OH) and weakly deactivated by a chloro group (–Cl), which is also an ortho-, para-director.
Understanding the interplay of these directing effects is paramount.
-
Amino Group (–NH₂): Strongly activating, ortho-, para-directing.
-
Hydroxyl Group (–OH): Strongly activating, ortho-, para-directing.
-
Chloro Group (–Cl): Deactivating, but ortho-, para-directing.
The synergistic activation from the amino and hydroxyl groups makes the ring highly susceptible to electrophilic attack. The primary challenge is to direct the incoming bromine electrophile to the C4 position, which is para to the amino group and ortho to the chloro group, while avoiding substitution at other activated sites, particularly the C6 position.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
This is a frequent problem that can stem from several sources. Let's break down the possibilities with a logical workflow.
-
Possible Cause 1: Purity of Starting Material
-
Expertise & Experience: Aminophenols are notoriously susceptible to air oxidation, which can result in discoloration (yellow to dark brown) and the introduction of quinone-like impurities.[2][3] These impurities can chelate with reagents or generate radical species that interfere with the desired electrophilic substitution pathway.
-
Trustworthiness (Self-Validating Step): Before starting, always assess your 2-amino-5-chlorophenol. It should be a white to off-white solid. If it is significantly discolored, do not proceed.
-
Authoritative Grounding & Solution: Purify the starting material by recrystallization from an appropriate solvent system (e.g., ethanol/water) until a consistent color and melting point are achieved.[3] Store the purified material under an inert atmosphere (N₂ or Argon) and protected from light.
-
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Expertise & Experience: The high reactivity of the aminophenol ring means that bromination can be too fast and unselective at room temperature. This often leads to a complex mixture of products, including di-brominated species, which makes isolating the desired C4-bromo isomer difficult and lowers its yield.
-
Trustworthiness (Self-Validating Step): Control the reaction temperature rigorously. An uncontrolled exotherm is a clear sign that side reactions are likely dominating.
-
Authoritative Grounding & Solution:
-
Temperature Control: Perform the reaction at a reduced temperature, typically 0 °C, to moderate the reaction rate.[2]
-
Controlled Addition: Add the brominating agent (e.g., a solution of Bromine or solid N-Bromosuccinimide) slowly and portion-wise to the substrate solution. This maintains a low concentration of the electrophile, favoring mono-substitution.[2]
-
Solvent Choice: Aprotic solvents like Dichloromethane (DCM) or Acetic Acid are commonly used. Acetic acid can help temper the reactivity of the amino group by partial protonation. A solvent screen may be necessary for optimization.
-
-
-
Possible Cause 3: Incomplete Reaction
-
Expertise & Experience: Insufficient reaction time or a brominating agent that has degraded over time can lead to a high recovery of the starting material.
-
Trustworthiness (Self-Validating Step): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction should only be quenched after the starting material spot has been fully consumed.[4]
-
Authoritative Grounding & Solution: Check the purity/activity of your brominating agent. N-Bromosuccinimide (NBS) should be recrystallized from water if it appears yellow. If the reaction stalls, consider allowing it to warm slowly to room temperature or extending the reaction time.
-
Q2: My crude product analysis (TLC/LC-MS) shows multiple product spots. How do I identify and minimize them?
The presence of multiple spots is almost always due to the formation of regioisomers or over-bromination.
-
Expertise & Experience: The primary regioisomeric byproduct is typically 2-amino-6-bromo-5-chlorophenol, resulting from substitution at the highly activated C6 position.[2] Di-bromination at both C4 and C6 is also possible if an excess of the brominating agent is used or if the reaction temperature is too high.
-
Trustworthiness (Self-Validating Step): Characterize the impurities. A crude ¹H NMR can often distinguish isomers based on the aromatic proton splitting patterns. LC-MS will confirm that the impurities have the expected mass for a mono- or di-brominated product.
-
Authoritative Grounding & Solution:
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally more selective than elemental bromine (Br₂) for highly activated rings, reducing the formation of byproducts.[2]
-
Strict Stoichiometry: Use a precise amount of the brominating agent (typically 1.0 to 1.05 equivalents). Using a large excess is the most common cause of di-bromination.
-
Purification Strategy: Separation of these closely related isomers often requires careful column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is recommended.
-
Table 1: Common Impurities and Diagnostic Data
| Compound Name | Potential Origin | Expected Mass [M+H]⁺ (m/z) | Key ¹H NMR Signal Distinction |
| This compound | Desired Product | 222.0/224.0 | Two singlets (or narrow doublets) in the aromatic region. |
| 2-Amino-6-bromo-5-chlorophenol | Regioisomer | 222.0/224.0 | Two doublets in the aromatic region with ortho coupling. |
| 2-Amino-4,6-dibromo-5-chlorophenol | Over-bromination | 300.9/302.9/304.9 | A single singlet in the aromatic region. |
| 2-Amino-5-chlorophenol | Unreacted Starting Material | 144.0 | Starting material pattern. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Is it possible to synthesize this compound via a Sandmeyer reaction?
-
Yes, a Sandmeyer reaction is a viable, albeit longer, alternative.[5][6] This would involve starting with a suitably substituted aniline, performing diazotization, and then displacement with a bromide source using a copper(I) catalyst.[7][8] This route can offer excellent regiocontrol if the starting material is readily available but is more complex than direct bromination.
-
-
Q2: My aminophenol product is turning dark during purification/storage. How can I prevent this?
-
Q3: How do I confirm the final structure and regiochemistry?
-
A combination of analytical techniques is essential:
-
¹H NMR: Will show the number of aromatic protons and their coupling patterns, which is critical for distinguishing between the C4-bromo and C6-bromo isomers.
-
¹³C NMR: Provides information on the number of unique carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight and shows the characteristic isotopic pattern for compounds containing one bromine and one chlorine atom.[9]
-
2D NMR (NOESY/ROESY): Can be used to definitively establish the position of the bromine atom by observing through-space correlations between the amino protons and the adjacent aromatic proton.
-
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis via NBS Bromination
This protocol is a robust starting point. Researchers should optimize based on their specific laboratory conditions and observations.
-
Materials & Setup:
-
2-amino-5-chlorophenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Acetic Acid
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Ice-water bath
-
-
Step-by-Step Methodology:
-
Preparation: Oven-dry all glassware and cool under an inert atmosphere.
-
Dissolution: To the round-bottom flask, add 2-amino-5-chlorophenol and the chosen solvent (e.g., DCM, approx. 0.1 M concentration). Stir until fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Reagent Addition: Add the NBS portion-wise as a solid to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor its progress every 30 minutes by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Work-up: Transfer the mixture to a separatory funnel. If using DCM, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. If using acetic acid, dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude brown solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate the desired product from byproducts and baseline impurities.
-
Protocol 2: Analytical Method - TLC Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Start with a 4:1 Hexane:Ethyl Acetate system. Adjust polarity as needed.
-
Visualization: UV light (254 nm). Staining with potassium permanganate can also be effective.
-
Analysis: The product should have a different Rf value than the starting material. The formation of multiple new spots indicates side reactions.
References
-
Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link][5]
-
Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1339–1371. Retrieved from [Link][6]
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link][7]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link][10]
-
Silva, A. S., et al. (2012). Determination of Chlorophenols in water by LC-MS/MS. Case study. Retrieved from [Link][9]
-
Google Patents. (1980). US4223166A - Process for producing 4-bromo-2-chlorophenols. Retrieved from [11]
-
Tambutet, G. (2017). Answer to "How to synthesize 2-amino-5-methylphenol and 2-amino-5-chlorophenol?". ResearchGate. Retrieved from [Link][12]
-
PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link][13]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
Preventing degradation of 2-Amino-4-bromo-5-chlorophenol during storage
Technical Support Center: 2-Amino-4-bromo-5-chlorophenol
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a substituted aminophenol, this compound possesses inherent reactivity that necessitates specific storage and handling protocols to prevent degradation. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in chemical principles to help you navigate potential challenges during your research.
Section 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: My freshly opened bottle of this compound is an off-white or light brown solid. Is this normal?
A1: Yes, this is quite common. Commercially available aminophenols and their halogenated derivatives are often not perfectly white crystalline solids due to trace-level oxidation that can occur during manufacturing, packaging, or brief exposure to the atmosphere.[1] The material is generally suitable for use if it is a uniform, free-flowing powder. However, a significant deviation, such as the presence of dark purple, black, or tar-like spots, indicates more extensive degradation, and the purity should be verified analytically before use.
Q2: What are the primary drivers of degradation for this compound?
A2: The degradation of this compound is primarily driven by oxidation . The aminophenol scaffold is highly susceptible to oxidation, which can be initiated or accelerated by several environmental factors:
-
Atmospheric Oxygen: The amino and phenolic hydroxyl groups activate the aromatic ring, making it prone to oxidation by O₂. This process, often called auto-oxidation, is a major degradation pathway.[2][3]
-
Light (UV Radiation): Photolysis, especially in the presence of UV light, can generate free radicals, initiating cleavage of the carbon-bromine bond or promoting oxidation reactions.[4]
-
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[3][5] Storing the compound at elevated temperatures will significantly shorten its shelf life.
-
Moisture and pH: The presence of water can facilitate oxidative pathways. Furthermore, the stability of aminophenols is highly pH-dependent, with increased rates of auto-oxidation observed in neutral to alkaline aqueous solutions.[3][6]
Q3: How does oxidation manifest visually?
A3: Oxidation of aminophenols typically leads to the formation of highly colored polymeric quinoid structures.[1] This is why degradation is often accompanied by a color change, progressing from off-white/tan to yellow-brown, pink, purple, or even black over time. This discoloration is a direct visual indicator of compromised purity.
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving specific issues encountered during storage and use.
Visual Troubleshooting Flow
The following diagram illustrates a logical workflow for assessing the quality of your this compound based on visual inspection and subsequent analytical verification.
Caption: Troubleshooting logic for assessing compound stability.
Issue 1: The compound has visibly darkened since it was last used.
-
Probable Cause: The compound has undergone oxidation due to improper storage. This is the most common failure mode. The likely culprits are a compromised container seal allowing air and moisture ingress, or exposure to light.
-
Mechanism: The aminophenol moiety is oxidized to a p-aminophenoxy free radical, which can then polymerize to form colored indophenol or quinoid structures.[1][2]
-
Immediate Action:
-
Do not assume the material is usable for sensitive applications. The colored impurities can interfere with reactions and analytical readouts.
-
Perform an analytical purity check, such as HPLC-UV or LC-MS, to quantify the level of degradation (See Protocol 2).
-
If the purity is below the acceptable limit for your experiment, discard the material according to your institution's hazardous waste guidelines.[7]
-
-
Preventative Strategy: Strictly adhere to the recommended storage protocol. After each use, re-blanket the container with an inert gas (e.g., argon or nitrogen) and ensure the cap is sealed tightly. Store the container in a designated dark, cool, and dry location.[8][9][10]
Issue 2: HPLC analysis shows a significant new impurity peak that was not present previously.
-
Probable Cause: Chemical degradation has occurred. The new peak represents one or more degradation products.
-
Mechanism: Besides oxidation, other pathways like dehalogenation might occur under specific conditions (e.g., photolysis).[4] However, oxidation products are the most likely impurities. The degradation of similar chlorophenols often proceeds through the formation of chlorocatechols or chlorohydroquinones, which are then further metabolized.[11][12]
-
Immediate Action:
-
Attempt to characterize the impurity using mass spectrometry (LC-MS) if available. An increase in mass corresponding to the addition of oxygen atoms is a strong indicator of oxidation.
-
Evaluate if the impurity level is acceptable. For drug development, even minor impurities can be a significant concern.
-
-
Preventative Strategy: Implement a routine quality control (QC) check for lots that have been in storage for an extended period. Aliquoting the compound into smaller, single-use vials upon receipt can prevent the degradation of the entire stock from repeated opening and closing.
Issue 3: The compound exhibits poor solubility compared to a fresh lot.
-
Probable Cause: Formation of insoluble polymeric degradation products.
-
Mechanism: As aminophenols oxidize, they can form larger, cross-linked polymeric structures.[1] These polymers are often significantly less soluble in common organic solvents than the parent compound.
-
Immediate Action: The material is likely highly degraded and should not be used. Attempting to filter out the insoluble portion is not recommended as the soluble fraction will still contain a high concentration of impurities.
-
Preventative Strategy: This issue is a late-stage indicator of severe degradation. It underscores the critical importance of proactive prevention through proper storage from the moment the compound is received.
Section 3: Recommended Protocols
Adherence to standardized protocols is the most effective way to ensure the long-term viability of this compound.
Protocol 1: Optimal Long-Term Storage
This protocol details the best practices for storing the compound to minimize degradation.
Materials:
-
Primary container of this compound
-
Schlenk tube or amber glass vials with PTFE-lined caps
-
Spatula
-
Balance and weigh paper/boats
-
Source of dry inert gas (Argon or Nitrogen) with tubing
-
Parafilm or other sealing tape
-
Secondary containment vessel (e.g., desiccator cabinet)
Procedure:
-
Work in a Controlled Environment: Perform all manipulations in a well-ventilated fume hood or glove box to minimize exposure to atmospheric oxygen and moisture.[13]
-
Aliquot if Necessary: If you will be using small amounts of the compound over time, it is highly advisable to aliquot the bulk container into smaller, single-use vials. This prevents contamination and degradation of the entire stock.
-
Transfer Solid: Weigh the desired amount of solid and transfer it to a clean, dry amber glass vial. Amber glass is critical to protect the compound from light.[9]
-
Inert Gas Purge: Insert a tube connected to the inert gas source into the vial, with the tip just above the solid.
-
Blanket with Gas: Gently flush the headspace of the vial with the inert gas for 30-60 seconds to displace all atmospheric oxygen.
-
Seal Tightly: While still under a positive pressure of inert gas, quickly remove the tubing and immediately seal the vial with a PTFE-lined cap. The PTFE liner provides a superior chemical barrier.
-
Reinforce Seal: Wrap the cap-vial interface with Parafilm for an extra barrier against moisture and air.
-
Store Appropriately: Place the sealed vial inside a secondary container, such as a desiccator, located in a cool, dark, and well-ventilated area.[7][8] Recommended storage temperature is typically 2-8°C, but always consult the supplier's specific recommendation.[10]
Data Summary: Impact of Storage Conditions
| Parameter | Optimal Storage Conditions | Poor Storage Conditions | Expected Outcome of Degradation |
| Atmosphere | Inert Gas (Argon, N₂) | Ambient Air | Oxidation |
| Container | Tightly Sealed Amber Glass | Loosely Capped Clear Glass | Photo-oxidation, Hydrolysis |
| Temperature | Cool (e.g., 2-8°C) | Ambient / Elevated | Increased reaction rate |
| Light | Dark (in cabinet/box) | Direct sunlight / Lab lighting | Photolysis, radical formation[4] |
| Humidity | Dry (Desiccated) | Humid Environment | Facilitates oxidative pathways |
| Expected Purity | Stable (>95% for months/years) | Rapid decrease in purity | Formation of colored impurities[1] |
| Appearance | Remains off-white powder | Turns yellow, brown, purple | Visual evidence of degradation |
Protocol 2: Routine Purity Assessment by HPLC
This protocol provides a general-purpose reverse-phase HPLC method to assess the purity of this compound. This method should be adapted and validated for specific laboratory instrumentation.
Objective: To separate the parent compound from potential degradation products and quantify its purity by peak area percentage.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Sample of this compound
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard/Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL. Ensure it is fully dissolved. If solubility is an issue, adjust the solvent composition.
-
-
HPLC Method Parameters:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: ~280 nm (scan for optimal wavelength if necessary)
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
-
Analysis:
-
Inject a blank (solvent) to establish a baseline.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100
-
Expected Results: A high-purity sample will show a single major peak. Degradation will be indicated by the appearance of additional peaks, typically eluting at different retention times.
Primary Degradation Pathways
The following diagram outlines the key factors that initiate the degradation of this compound. Preventing exposure to these elements is the foundation of proper storage.
Caption: Key factors leading to compound degradation.
References
-
Joseph, J., D'Souza, J. S., & Kuriakose, S. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461–466. [Link]
-
Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Chemcess. [Link]
-
ResearchGate. (n.d.). Impact of temperature on the oxidation of 2-Aminophenol. ResearchGate. [Link]
-
Ghosh, P., Begam, N., Paul, A., & Bhaumik, A. (2015). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 39(10), 7856-7866. [Link]
-
Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1298-1302. [Link]
-
Biodeg. (n.d.). phenol handling phenol hydrates substituted phenols cresols. Biodeg.co.uk. [Link]
-
Frontiers. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry. [Link]
-
ASTM. (n.d.). Sampling and Handling Phenol, Cresols, and Cresylic Acid. ASTM International. [Link]
-
Słopecka, K., & Jędrysek, M. O. (2014). Bromine and carbon isotope effects during photolysis of brominated phenols. Chemosphere, 95, 151-157. [Link]
-
ResearchGate. (n.d.). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. ResearchGate. [Link]
-
Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol. Yale University. [Link]
-
Gonzalez-Lara, R., et al. (2007). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Journal of the Chilean Chemical Society, 52(4). [Link]
-
Angene Chemical. (n.d.). Safety Data Sheet: 2-amino-6-bromo-4-chlorophenol. Angene Chemical. [Link]
-
Monash University. (2023). Phenol - OHS Information Sheet. Monash University Health Safety & Wellbeing. [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). SAFE USE OF PHENOL. UC Riverside. [Link]
-
CPAChem. (2023). Safety data sheet: 2-Amino-4-chlorophenol. CPAChem. [Link]
-
Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Srini Chem. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. [Link]
-
Solubility of Things. (n.d.). 4-Aminophenol. [Link]
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 31. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. [Link]
-
Wikipedia. (n.d.). Bromophenol. [Link]
-
National Institutes of Health. (2021). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. [Link]
-
Copley, S. D. (2009). Evolution of efficient pathways for degradation of anthropogenic chemicals. Nature chemical biology, 5(8), 559–566. [Link]
-
EFSA. (2021). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal. [Link]
-
Bioresource Technology. (2011). Degradation pathway, toxicity and kinetics of 2,4,6-trichlorophenol with different co-substrate by aerobic granules in SBR. [Link]
-
ResearchGate. (n.d.). Bacterial degradation pathways for 4-chloro-2-aminophenol (a), 2-chloro-4-aminophenol (b), and 4-chloro-2-methylphenol (c). ResearchGate. [Link]
-
Hollender, J., Hopp, J., & Dott, W. (1997). Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5. Applied and Environmental Microbiology, 63(11), 4567–4572. [Link]
Sources
- 1. chemcess.com [chemcess.com]
- 2. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromine and carbon isotope effects during photolysis of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. monash.edu [monash.edu]
Technical Support Center: Bromination of 2-Amino-5-Chlorophenol
Welcome to the technical support center for the bromination of 2-amino-5-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common experimental challenges, provide in-depth scientific explanations for side reactions, and offer robust protocols to optimize your synthesis.
Troubleshooting Guide
This section is formatted as a direct Q&A to address specific problems you may encounter during your experiment.
Question 1: My reaction turned dark brown or black upon adding the brominating agent. What is causing this, and is my reaction salvageable?
Answer:
A rapid color change to dark brown or black is a strong indicator of oxidation . 2-Amino-5-chlorophenol, like many aminophenols, is highly susceptible to oxidation, especially under brominating conditions. The electron-rich aromatic ring, activated by both the amino (-NH₂) and hydroxyl (-OH) groups, can be easily oxidized by the brominating agent (e.g., Br₂ or NBS) to form quinone-imine type structures, which are highly colored and can polymerize into insoluble, tarry materials.[1][2][3]
-
Causality: The brominating agent acts as an oxidizing agent, and the reaction is often exothermic, which can accelerate oxidative decomposition. The presence of any residual acid or base can also catalyze this process.
-
Is it salvageable? In most cases, significant darkening indicates substantial decomposition of the starting material and the formation of complex polymeric byproducts. It is often more efficient to restart the reaction under modified conditions than to attempt to isolate a small amount of the desired product from the tar.
To prevent oxidation:
-
Lower the Temperature: Perform the reaction at a low temperature (e.g., 0 °C to -10 °C) to control the reaction rate and minimize the exothermic profile.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent air oxidation.
-
Controlled Addition: Add the brominating agent slowly and portion-wise to the solution of your aminophenol to maintain a low concentration of the oxidant and control the temperature.
Question 2: I'm seeing a low yield of the desired 4,6-dibromo-2-amino-5-chlorophenol and multiple spots on my TLC plate. What are the likely side products?
Answer:
Low yields and multiple products are common challenges in this reaction due to the high reactivity of the starting material. The primary side reactions, besides oxidation, are over-bromination and the formation of isomeric products .
The main side products you are likely observing are:
-
Mono-brominated Isomers: The powerful activating -OH and -NH₂ groups direct electrophilic substitution to the ortho and para positions.[4][5] For 2-amino-5-chlorophenol, the open positions are C-3, C-4, and C-6. The primary mono-brominated side product is likely 2-amino-4-bromo-5-chlorophenol .
-
Tri-brominated Product: If an excess of the brominating agent is used or the reaction is not carefully controlled, you can form 2-amino-3,4,6-tribromo-5-chlorophenol . The high activation of the ring makes it susceptible to further substitution.[6]
-
Oxidation Products: As mentioned in the previous question, colored impurities are likely quinone-imine derivatives resulting from oxidation.[1][2]
Below is a diagram illustrating the main reaction and key side reactions.
Caption: Main reaction and potential side reaction pathways.
Question 3: My NMR shows a mixture of dibrominated isomers. How can I improve the regioselectivity for the 4,6-dibromo product?
Answer:
Achieving high regioselectivity is crucial and can be influenced by several factors. The -OH and -NH₂ groups are strong ortho, para-directors. In 2-amino-5-chlorophenol, the positions ortho and para to the -OH group are C-6 and C-4. The positions ortho and para to the -NH₂ group are C-3 and the substituted C-1. The synergistic activation from both groups strongly directs incoming electrophiles to the C-4 and C-6 positions.[1] However, some substitution can occur at C-3.
To improve regioselectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it can provide a lower, steady concentration of electrophilic bromine, which can enhance selectivity.[7]
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating species. Less polar solvents like dichloromethane (DCM) or chloroform (CHCl₃) can sometimes offer better control than highly polar solvents like acetic acid or water, which can promote over-reactivity.[8]
-
Temperature Control: As with minimizing oxidation, maintaining a low reaction temperature (0 °C or below) slows down the reaction, allowing the electrophile to more selectively attack the most electronically favored positions (C-4 and C-6).
-
Protecting Groups: For ultimate control, though it adds steps, one could consider protecting the highly activating amino group as an acetamide. Acetylating the amino group substantially attenuates its activating influence, allowing for more controlled bromination.[6] The protecting group can then be removed via hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the side reactions in this bromination?
The bromination of 2-amino-5-chlorophenol is a classic electrophilic aromatic substitution. The side reactions are governed by three main principles:
-
Directing Effects: The -OH and -NH₂ groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. The -Cl atom is a deactivating but ortho, para-directing group. The combined effect makes the ring highly nucleophilic, especially at the C-4 and C-6 positions.
-
Substrate Reactivity: The high electron density of the aminophenol ring makes it not only reactive towards electrophilic substitution but also susceptible to oxidation.[1][3] This dual reactivity is the primary source of side products.
-
Reaction Conditions: The reaction is highly sensitive to temperature, solvent, and the nature of the brominating agent. Aggressive conditions (high temperature, polar protic solvents, excess Br₂) favor over-bromination and oxidation.[6][8]
Q2: Which brominating agent is best for this reaction: Br₂ or NBS?
Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) can be used, but they offer different advantages and disadvantages.
| Brominating Agent | Advantages | Disadvantages | Best For |
| Elemental Bromine (Br₂) in Acetic Acid | Inexpensive, readily available, potent. | Highly reactive, can lead to over-bromination and oxidation. Corrosive and hazardous to handle. | Rapid, large-scale synthesis where yield and purity are less critical. |
| N-Bromosuccinimide (NBS) | Milder, easier to handle solid. Often provides better regioselectivity and fewer side products.[7] | More expensive. The succinimide byproduct must be removed during workup. | Controlled, selective bromination where minimizing side products is a priority. |
For achieving a high yield of the specific 4,6-dibromo isomer, NBS is generally the recommended choice due to its milder nature, which allows for greater control over the reaction.
Q3: Can you provide a reliable, step-by-step protocol to minimize side reactions?
Yes. The following protocol is designed for the controlled dibromination of 2-amino-5-chlorophenol using NBS.
Optimized Dibromination Protocol
Materials:
-
2-amino-5-chlorophenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 1.0 equivalent of 2-amino-5-chlorophenol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
NBS Addition: Dissolve 2.1 equivalents of NBS in a minimal amount of DCM (or acetonitrile if solubility is an issue) and add it to a dropping funnel. Add the NBS solution dropwise to the stirred aminophenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS or bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4,6-dibromo-2-amino-5-chlorophenol.
The following diagram illustrates the recommended troubleshooting workflow.
Caption: A troubleshooting workflow for the bromination reaction.
References
-
ResearchGate. (n.d.). Regioselective bromination of phenols. [Link]
-
ResearchGate. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?. [Link]
-
Abou Mehrez, O., Dossier-Berne, F., & Legube, B. (2015). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Environmental Technology, 36(1-4), 310-316. [Link]
-
ACS Publications. (2015). Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. The Journal of Organic Chemistry. [Link]
-
ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. [Link]
-
ResearchGate. (n.d.). Three bromination of phenols; (a) traditional electrophilic.... [Link]
-
NIH National Center for Biotechnology Information. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dibromo-phenol. [Link]
-
YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]
-
Quora. (n.d.). What is the mechanism of bromination of an amide group?. [Link]
-
Chemistry LibreTexts. (2019). 18.6: Electrophilic Substitution of Phenols. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. [Link]
-
ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4-bromo-5-chlorophenol
Welcome to the Technical Support Center for the synthesis and optimization of 2-Amino-4-bromo-5-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to achieve high yields and purity in your experiments.
I. Understanding the Molecule and Synthetic Strategy
This compound is a dihalogenated aminophenol, a class of compounds with significant potential in medicinal chemistry and materials science. The strategic placement of the amino, hydroxyl, bromo, and chloro substituents on the aromatic ring offers a versatile scaffold for further chemical modifications.
The synthesis of this molecule requires careful consideration of the directing effects of the functional groups already present on the aromatic ring. Both the hydroxyl (-OH) and amino (-NH2) groups are strong activating groups and are ortho, para-directing in electrophilic aromatic substitution reactions.[1][2] This inherent property dictates the regioselectivity of the halogenation steps and must be carefully managed to obtain the desired isomer.
Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound:
-
Pathway A: Starting from 2-Amino-5-chlorophenol and introducing the bromine atom at the C4 position.
-
Pathway B: Starting from 4-Bromo-2-aminophenol and introducing the chlorine atom at the C5 position.
The choice of pathway will depend on the availability of starting materials and the ability to control the regioselectivity of the halogenation step.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most critical factor to control during the synthesis of this compound?
A1: Regioselectivity is the most critical factor. The hydroxyl and amino groups direct incoming electrophiles to the positions ortho and para to them.[1][2] In a di-substituted phenol, the positions of the existing groups will influence where the next substituent is added. Careful selection of the starting material and reaction conditions is paramount to ensure the bromine and chlorine atoms are introduced at the desired C4 and C5 positions, respectively.
Q2: My aminophenol starting material has turned brown. Can I still use it?
A2: Aminophenols, particularly 2- and 4-aminophenols, are susceptible to oxidation in the presence of air and light, leading to the formation of colored impurities.[3] While minor discoloration might not always inhibit the reaction, it is highly recommended to use purified, colorless starting material to avoid introducing impurities that can complicate the reaction and the final product's purification.[3] Purification can often be achieved by recrystallization. Storing aminophenols under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[3]
Q3: I am observing the formation of multiple products in my reaction mixture. What could be the cause?
A3: The formation of multiple products often points to a lack of regioselectivity or over-halogenation. The strong activating nature of the amino and hydroxyl groups can lead to the substitution of halogens at multiple open positions on the aromatic ring.[4] To minimize this, it is crucial to control the stoichiometry of the halogenating agent, the reaction temperature, and the reaction time. Using a milder halogenating agent or a protecting group strategy can also enhance selectivity.
Q4: What are the best analytical techniques to confirm the structure and purity of this compound?
A4: A combination of techniques is recommended for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, confirming the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides the characteristic isotopic pattern for bromine and chlorine, confirming their presence.[5]
-
High-Performance Liquid Chromatography (HPLC): Is essential for assessing the purity of the final product and for separating it from any isomers or byproducts.[6][7]
III. Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | - Incomplete reaction. - Formation of side products (e.g., over-halogenation, isomers). - Loss of product during workup and purification. - Decomposition of starting material or product. | - Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. - Control stoichiometry: Use a slight excess of the limiting halogenating agent (e.g., 1.05-1.1 equivalents) to drive the reaction to completion, but avoid large excesses that can lead to over-halogenation. - Temperature control: Perform the reaction at a low temperature (e.g., 0-5 °C) to improve selectivity and minimize side reactions. - Purification: Optimize the purification method. Recrystallization or column chromatography may be necessary. Ensure complete extraction of the product during workup. |
| Formation of Isomeric Byproducts | - Lack of regioselectivity in the halogenation step. The directing effects of the -OH and -NH2 groups can lead to substitution at other activated positions. | - Choice of starting material: Carefully select the starting material to favor the desired substitution pattern. For example, starting with 2-amino-5-chlorophenol, the C4 position is para to the -OH group and ortho to the -NH2 group, making it a likely site for bromination. - Protecting groups: Consider protecting the more activating group (e.g., the amino group as an acetamide) to modulate its directing effect and improve selectivity.[8][9] The protecting group can be removed in a subsequent step. - Solvent effects: The polarity of the solvent can influence regioselectivity. Experiment with different solvents (e.g., acetic acid, dichloromethane, carbon tetrachloride) to find the optimal conditions. |
| Over-halogenation (Tri- or Tetra-halogenated Products) | - Excess of halogenating agent. - Reaction temperature is too high. - Prolonged reaction time. | - Stoichiometry: Use no more than a slight excess of the halogenating agent. - Slow addition: Add the halogenating agent dropwise to the reaction mixture at a low temperature to maintain control over the reaction. - Reaction monitoring: Stop the reaction as soon as the starting material is consumed, as confirmed by TLC or HPLC. |
| Product is a Dark, Tarry Substance | - Oxidation of the aminophenol. - Polymerization or decomposition under harsh reaction conditions (e.g., strong acid, high temperature). | - Inert atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation. - Mild conditions: Use milder halogenating agents (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of Br₂ or Cl₂). - Purification: If the crude product is dark, attempt purification by column chromatography on silica gel, but be aware that aminophenols can be sensitive to acidic silica. Neutralizing the silica gel with triethylamine may be necessary. |
IV. Experimental Protocols
The following protocols are proposed based on established methods for the halogenation of phenols and anilines. These should be considered as starting points and may require optimization for the specific synthesis of this compound.
Protocol 1: Synthesis of this compound from 2-Amino-5-chlorophenol
This protocol outlines the bromination of 2-amino-5-chlorophenol at the C4 position. The -OH group is a stronger para-director than the -NH2 group is an ortho-director, which should favor bromination at the position para to the hydroxyl group.
Materials:
-
2-Amino-5-chlorophenol
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chlorophenol (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound using a Protecting Group Strategy
To enhance regioselectivity, the amino group can be protected as an acetamide. The acetyl group is still an ortho, para-director but is less activating than the amino group, which can help prevent over-halogenation and improve selectivity.
Step 1: Acetylation of 2-Amino-5-chlorophenol
-
Dissolve 2-amino-5-chlorophenol in acetic anhydride.
-
Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the acetylated product.
-
Filter, wash with water, and dry the solid to obtain N-(4-chloro-2-hydroxyphenyl)acetamide.
Step 2: Bromination of N-(4-chloro-2-hydroxyphenyl)acetamide
-
Follow the procedure in Protocol 1, using N-(4-chloro-2-hydroxyphenyl)acetamide as the starting material.
Step 3: Deprotection (Hydrolysis) of the Acetamide
-
Reflux the brominated acetamide in an aqueous solution of hydrochloric acid (e.g., 6 M HCl) for several hours until TLC indicates complete conversion.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the final product.
-
Filter, wash with water, and dry the solid. Further purification can be achieved by recrystallization or column chromatography.
V. Visualizing the Workflow
Diagram 1: Synthetic Pathway Decision Tree
Caption: A systematic approach to troubleshooting low reaction yields.
VI. Safety Precautions
Working with halogenated phenols and their precursors requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling of Reagents: Halogenating agents like NBS and NCS are corrosive and can be lachrymators. Handle them with care. Bromine and chlorine are highly toxic and corrosive and should be handled with extreme caution.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
For detailed safety information, always refer to the Safety Data Sheets (SDS) of all chemicals used in the synthesis.
VII. References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Westin, J. Organic Chemistry: Phenols in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2011). Optimization for the bromination step. Retrieved from [Link]
-
ResearchGate. (2017). Optimization of batch conditions for the mono ortho-bromination reaction. Retrieved from [Link]
-
PubMed. (2008). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development. Retrieved from [Link]
-
ResearchGate. (2011). Optimization of the reaction conditionsa. Retrieved from [Link]
-
Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Retrieved from [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
Organic Syntheses. 2-amino-4-nitrophenol. Retrieved from [Link]
-
ResearchGate. (2000). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]
-
ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol. Retrieved from [Link]
-
MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
SciSpace. Amino Acid-Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
-
PubMed. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. Retrieved from [Link]
-
Google Patents. (1952). Halogenation of 2-aminopyrimidines. Retrieved from
-
PubMed. (2005). Regioselective preparation of 2-substituted 3,4-diaryl pyrroles: a concise total synthesis of ningalin B. Retrieved from [Link]
-
PrepChem.com. Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]
-
TSI Journals. Resolving the benign and the malign isomers of aryl amines by HPLC. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Retrieved from [Link]
-
eScholarship. (2008). Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18. Retrieved from [Link]
Sources
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- 9. researchgate.net [researchgate.net]
Purification of crude 2-Amino-4-bromo-5-chlorophenol by recrystallization
Technical Support Center: Purification of 2-Amino-4-bromo-5-chlorophenol
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude this compound via recrystallization. Moving beyond a simple protocol, this document offers a framework for method development, troubleshooting, and understanding the physicochemical principles that govern the purification of this specific halogenated aminophenol.
Section 1: Understanding the Analyte & Purification Strategy
Before initiating any purification, a foundational understanding of the target molecule is critical. This compound is a substituted aromatic compound with multiple functional groups that dictate its behavior in solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1037298-14-8 | [1][2] |
| Molecular Formula | C₆H₅BrClNO | [1][2] |
| Molecular Weight | 222.47 g/mol | [1][3] |
| Appearance | Off-white to light brown crystalline solid | [4] |
| Purity (Typical) | 97% | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
The presence of a hydroxyl (-OH) and an amino (-NH₂) group imparts polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents.[5] Conversely, the aromatic ring and the two halogen substituents (Bromo- and Chloro-) contribute significant nonpolar character, suggesting solubility in organic solvents.[4] This dual nature is the key to selecting an effective recrystallization solvent.
Potential Impurities
The purity of the final product is only as good as the removal of impurities. Common contaminants in the crude material may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Regioisomers: Isomers with different substitution patterns on the aromatic ring.
-
Over- or Under-halogenated Species: Phenols with more or fewer than the desired halogen atoms.
-
Reaction Byproducts: Compounds formed from side reactions.
-
Colorimetric Impurities: Highly conjugated molecules that impart color even at low concentrations.[6]
Recrystallization is an ideal technique for removing these types of impurities, as it relies on the solubility differences between the desired compound and the contaminants.[6][7]
Section 2: Experimental Protocol for Recrystallization Method Development
A single, universal protocol is rarely optimal for every batch of crude material. The following workflow is designed to guide you in developing a robust, reproducible recrystallization procedure tailored to your specific sample.
Workflow for Recrystallization Protocol Development
Caption: Logic tree for troubleshooting common recrystallization issues.
Q: My compound oiled out, forming liquid droplets instead of crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or an impure version of it). * Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point. [8]Then, allow it to cool again, perhaps more slowly.
-
Alternative Strategy: The boiling point of your current solvent may be too high. Consider re-attempting the recrystallization with a lower-boiling solvent.
-
Underlying Cause: This often indicates the presence of significant impurities, which can depress the melting point of the crude solid.
Q: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath. What are my options?
A: This typically means the solution is not sufficiently supersaturated.
-
Induce Nucleation: The first step is to try and initiate crystal growth. This can be done by scratching the inside of the flask with a glass rod just below the surface of the liquid. [9]The microscopic scratches provide nucleation sites for crystals to form.
-
Seeding: If you have a small amount of the pure compound, add a tiny crystal ("seed crystal") to the solution. [9][10]This provides a template for further crystal growth.
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. [8]Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt the cooling process again. [9] Q: My final yield is very low. How can I improve recovery?
A: A low yield can result from several factors. [8]* Excess Solvent: The most common cause is using too much solvent during the dissolution step, meaning a large amount of your product remains dissolved in the mother liquor even when cold. [8]You can try to recover some of this by boiling off solvent from the filtrate to obtain a "second crop" of crystals, though these may be less pure.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system may be necessary.
-
Premature Filtration: Significant loss can occur if the product crystallizes in the funnel during hot filtration. Ensure your apparatus is properly pre-heated. [11]* Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.
Q: The purified crystals are still colored. What went wrong?
A: This indicates the presence of colored impurities that co-crystallized with your product.
-
Insoluble Colored Impurity: If the color was present as an insoluble solid in the hot solution, your hot filtration step was likely insufficient.
-
Soluble Colored Impurity: If the hot solution itself was colored, the impurity is soluble. You may need to perform a decolorizing charcoal treatment as described in the protocol. [6]Alternatively, a second recrystallization may be necessary to achieve the desired purity.
Section 4: Frequently Asked Questions (FAQs)
Q: How do I decide between a single-solvent and a mixed-solvent recrystallization?
A: Start by screening single solvents. If you find a solvent that provides a good solubility differential between hot and cold, it is generally the simplest and most reproducible method. [12]A mixed-solvent (or solvent/anti-solvent) system is employed when no single solvent is ideal. [13][14]This is common when a compound is extremely soluble in one solvent (like ethanol) and nearly insoluble in another (like water or hexane). [15] Q: What analytical techniques can I use to confirm the purity of my this compound after recrystallization?
A: Several methods can assess purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broaden.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product. The purified sample should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
-
Spectroscopy (NMR, LC-MS): For a definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standard. [1] Q: What are the primary safety considerations when performing this procedure?
A: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Compound Hazards: Halogenated aminophenols should be handled with care as they can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. [3]* Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents being used. Avoid open flames when working with flammable solvents like ethanol, toluene, or heptane.
-
Heating: When heating solvents, particularly in a sealed or covered flask, there is a risk of pressure buildup. Never heat a tightly sealed container. Use boiling chips or a stir bar to ensure smooth boiling. [11]
References
- University of Rochester, Department of Chemistry.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- University of York, Department of Chemistry.
- University of California, Los Angeles.
- YouTube. (2012).
- University of Colorado Boulder.
- University of Michigan-Dearborn.
- Stack Exchange. (2012).
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- LibreTexts Chemistry. (2025). 3.
- University of California, Irvine.
- Université de Genève. (2018).
- MIT OpenCourseWare.
-
University of Bath. (2006). Crystallisation Techniques. [Link]
- Wikipedia.
- Quora. (2021).
- Mirai Intex. (2024).
- LibreTexts Chemistry. (2025). 2.
- Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties.
- University of York, Department of Chemistry.
- Safrole.
- BLD Pharm. This compound.
- PubChem. 2-Amino-4-bromo-6-chlorophenol.
- PubChemLite. 2-amino-5-bromo-4-chlorophenol.
- Advanced ChemBlocks. This compound 97%.
- Solubility of Things. 2-Amino-4-chlorophenol.
- Organic Syntheses. 2-amino-4-nitrophenol.
- ECHEMI. 2-Bromo-4-chlorophenol Formula.
- PubChem. 2-Amino-4-bromo-5-fluorophenol.
- Sigma-Aldrich. 2-Amino-5-chlorophenol 97%.
- University of Rochester, Department of Chemistry.
- AK Scientific, Inc. This compound.
- ResearchGate.
- YouTube. (2020).
- YouTube. (2007).
- Tokyo Chemical Industry Co., Ltd. 2-Amino-4-bromophenol.
- PubChem. 2-Amino-4-chlorophenol.
- Science.gov.
- ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol.
- Google Patents. CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
- BenchChem. A Comparative Guide: 2-Amino-4-bromo- 5-(trifluoromethyl)phenol and 2-Amino.
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Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromo-5-chlorophenol Reactions
<
Welcome to the technical support center for reactions involving 2-Amino-4-bromo-5-chlorophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet sometimes challenging, intermediate. Here, we address common issues leading to low conversion rates in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
Q1: My reaction with this compound is giving very low yield. Where should I start my investigation?
A1: Low conversion is a common but solvable issue. The investigation should always begin with the fundamentals before exploring more complex reaction parameters. A logical troubleshooting workflow is essential.
Initial Checklist:
-
Starting Material Purity: Have you confirmed the purity of your this compound? Aminophenols are susceptible to oxidation, which can form colored impurities and inhibit reactivity.[1]
-
Reagent Stoichiometry & Quality: Are all other reagents (e.g., catalysts, bases, coupling partners) of appropriate quality and added in the correct stoichiometric amounts?
-
Reaction Conditions: Are you certain about the temperature, atmosphere (e.g., inert gas for cross-couplings), and reaction time? Small deviations can have a significant impact.
-
Solvent Quality: Was the solvent anhydrous and/or degassed as required by the reaction type?
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial troubleshooting flowchart for low conversion.
Section 2: Reaction-Specific Troubleshooting Guides
Once you have validated your basic setup, the troubleshooting becomes specific to the type of transformation you are attempting. This compound has three key reactive sites: the amino group, the phenolic hydroxyl, and the C-Br bond, each with its own set of common reactions and challenges.
Guide 1: Diazotization and Sandmeyer Reactions
The conversion of the amino group to a diazonium salt, followed by substitution (e.g., Sandmeyer reaction), is a fundamental transformation.[2]
Q2: My diazotization of this compound is incomplete, and I see significant byproduct formation. What's going wrong?
A2: This is a classic problem in diazonium chemistry. The arenediazonium salt is highly unstable and prone to decomposition or side reactions if not handled correctly.[3]
Causality & Solutions:
-
Temperature Control is Critical: The diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing into a phenol (by reacting with water) or engaging in other side reactions.[3]
-
Action: Use an ice-salt bath for better temperature control below 0 °C if necessary. Ensure the sodium nitrite solution is pre-chilled and added dropwise to maintain the low temperature.[4]
-
-
Insufficient Acid: Diazotization requires at least 2 equivalents of strong acid (like HCl or H₂SO₄): one to form the aniline salt and one to react with sodium nitrite to generate nitrous acid (HNO₂) in situ. An excess of acid is often beneficial.[3][5]
-
Action: Use at least 2.5-3.0 equivalents of acid. This ensures the aniline is fully protonated and provides a sufficient reservoir for generating nitrous acid. For electron-rich anilines, a higher acid ratio can suppress side reactions.[5]
-
-
Premature Decomposition: The diazonium salt should be used immediately in the subsequent step (e.g., addition to the copper(I) halide solution). Letting it stand, even at low temperatures, will lead to degradation.[3]
-
Side Reactions: Azo coupling can occur as a side reaction, especially with electron-rich anilines.[3] This is where the formed diazonium salt acts as an electrophile and attacks an unreacted molecule of the starting aniline. Maintaining a low temperature and sufficient acidity helps suppress this.
Protocol: General Diazotization for Sandmeyer Reaction
-
Aniline Salt Formation: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline salt solution, ensuring the temperature never exceeds 5 °C.[3]
-
Confirmation: After the addition is complete, stir for an additional 15 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (it should turn blue-black). A persistent positive test indicates the completion of diazotization.[3]
-
Immediate Use: Immediately and slowly add this cold diazonium salt solution to a pre-prepared, stirred solution of the copper(I) catalyst (e.g., CuBr) for the Sandmeyer step.
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | 0-5 °C | Use ice-salt bath (-5 to 0 °C) | Prevents premature decomposition of the unstable diazonium salt.[3] |
| Acid (HCl) | 2.2 eq | Increase to 3.0 eq | Ensures complete formation of aniline salt and nitrous acid.[5] |
| NaNO₂ | 1.05 eq | Increase to 1.1-1.2 eq | Ensures complete consumption of the starting amine. |
| Reaction Time | Use immediately | N/A | The diazonium intermediate is highly unstable and degrades over time.[3] |
Guide 2: Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
The C-Br bond is an excellent handle for forming new C-C (Suzuki-Miyaura) or C-N (Buchwald-Hartwig) bonds.[6][7] However, the presence of the amino and hydroxyl groups can complicate these reactions.
Q3: My Suzuki-Miyaura coupling at the bromine position is sluggish and gives low yields. What factors should I optimize?
A3: Low yields in Suzuki couplings with this substrate often stem from catalyst inhibition, steric hindrance, or suboptimal choice of base and solvent.[8]
Causality & Solutions:
-
Catalyst/Ligand Choice: The electron-rich nature of the aminophenol ring and the potential for the amino or hydroxyl group to coordinate to the palladium center can inhibit the catalyst.[6]
-
Action: Use a catalyst system known to be robust for electron-rich or sterically hindered aryl halides. For Suzuki, catalysts like Pd(PPh₃)₄ can work, but systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often superior.[9][10]
-
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause side reactions.[11][12]
-
Steric Hindrance: The substituents ortho to the bromine (the chloro and amino groups) can sterically hinder the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[13][14]
-
Action: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave irradiation can be particularly effective for accelerating reactions with hindered substrates.[9]
-
-
Solvent System: A polar, aprotic solvent is typically required. Often a mixture including water is used to help dissolve the inorganic base.[12][15]
-
Action: A common and effective solvent system is a 4:1 to 5:1 mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[6] Ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
-
Caption: Key steps in the Suzuki-Miyaura reaction cycle.
Q4: I'm attempting a Buchwald-Hartwig amination on the bromine, but the reaction is not proceeding. Why might this be?
A4: The Buchwald-Hartwig reaction is powerful but sensitive.[16][17] In addition to the challenges mentioned for the Suzuki coupling (catalyst choice, sterics), the base plays an even more critical role.
Causality & Solutions:
-
Base Choice is Paramount: This reaction requires a non-nucleophilic, sterically hindered base to deprotonate the amine coupling partner without competing in the reaction.
-
Ligand Selection: The ligand is crucial for facilitating both the oxidative addition and the final reductive elimination step.[17]
-
Action: Bulky biarylphosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands are often required for coupling with electron-rich and sterically hindered aryl halides.[9]
-
-
Protecting Groups: The free amino and hydroxyl groups on your starting material can potentially interfere. The hydroxyl group can be deprotonated by the strong base, and the primary amine can undergo self-coupling or other side reactions.
-
Action: While many modern Buchwald-Hartwig protocols tolerate free hydroxyl and amino groups, if you continue to face issues, consider protecting one or both groups. A silyl ether (e.g., TBS) for the phenol or a carbamate (e.g., Boc) for the amine are common choices that can be removed after the coupling.
-
Section 3: Purity and Stability Considerations
Q5: My stock of this compound has darkened over time. Is it still usable?
A5: The darkening of color is a strong indicator of oxidation. Aminophenols, especially in the presence of air and light, can oxidize to form quinone-imine type structures, which are highly colored.[1]
-
Impact on Reactivity: These impurities can act as inhibitors in sensitive reactions, particularly palladium-catalyzed couplings.
-
Recommendation: It is highly advisable to purify the material before use. Standard methods include:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water, toluene/hexanes).
-
Activated Carbon Treatment: Dissolving the material in a solvent and stirring with a small amount of activated carbon can remove colored impurities, followed by filtration and recrystallization.
-
Column Chromatography: Effective but may be less practical for larger quantities.
-
Stability Note: Storing the compound as a hydrochloride salt can enhance its stability by protonating the amino group, making it less susceptible to oxidation.[1] Always store the material under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.
References
- Vertex AI Search. (2024).
-
PubMed. (2004). Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. [Link]
-
Wiley Online Library. (n.d.). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
National Institutes of Health. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. [Link]
-
GeeksforGeeks. (2025). Sandmeyer Reaction. [Link]
-
Journal of the Chemical Society B. (n.d.). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. [Link]
-
Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]
-
ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions. [Link]
-
ResearchGate. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt?. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1652 - 2-AMINO-4-CHLOROPHENOL. [Link]
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National Institutes of Health. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. [Link]
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OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]
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National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
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The Journal of Organic Chemistry. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. [Link]
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Clutch Prep. (n.d.). Diazo Replacement Reactions Explained. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. [Link]
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National Institutes of Health. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
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MDPI. (n.d.). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. [Link]
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Minimizing byproduct formation in halogenated phenol synthesis
Technical Support Center: Halogenated Phenol Synthesis
A Senior Application Scientist's Guide to Minimizing Byproduct Formation
Welcome to the technical support center for halogenated phenol synthesis. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the in-depth, field-proven insights necessary to master these often-challenging reactions. The synthesis of halogenated phenols is a cornerstone of pharmaceutical and materials science, yet it is frequently plagued by issues of selectivity and byproduct formation. This guide is structured to address the most common problems you will encounter, explaining the chemical principles behind them and offering robust, validated solutions.
Frequently Asked Questions (FAQs)
Here we address the high-level strategic questions that form the foundation of successful halogenated phenol synthesis.
Q1: What are the most common byproducts in phenol halogenation, and why do they form?
A: The primary byproducts are typically polyhalogenated phenols (di- and tri-substituted), unwanted regioisomers (ortho vs. para), and, under harsh conditions, oxidation products like quinones or even ring-cleavage products.[1][2] These byproducts form because the hydroxyl (-OH) group is a powerful activating group, meaning it donates electron density into the benzene ring.[3] This makes the ring highly nucleophilic and extremely reactive towards electrophiles like halogens, often leading to uncontrolled, multiple substitutions.[4]
Q2: Why is preventing polysubstitution, especially the formation of 2,4,6-tribromophenol, so difficult?
A: The high reactivity of the phenol ring is the core issue. In polar solvents like water, phenol can deprotonate to form the phenoxide ion (Ph-O⁻).[5] The negative charge on the oxygen of the phenoxide ion makes it an even more potent activator than the neutral -OH group, dramatically increasing the reaction rate and leading to exhaustive substitution at all activated ortho and para positions.[5][6] This is famously observed when bromine water is added to phenol, resulting in the immediate precipitation of 2,4,6-tribromophenol.[3][7]
Q3: How can I control the ortho vs. para regioselectivity?
A: Controlling regioselectivity is a nuanced challenge governed by steric hindrance, electronics, and reaction conditions. The -OH group directs incoming electrophiles to the ortho and para positions.[7][8] While the para position is often favored to minimize steric clash, the presence of two ortho positions provides a statistical advantage.[1][9] Precise control can be achieved by manipulating:
-
Solvent: Non-polar solvents tend to favor the para isomer, whereas specific polar aprotic solvents can be used to block ortho positions via hydrogen bonding.[5][10]
-
Temperature: In related electrophilic substitutions like sulfonation, lower temperatures can favor the kinetically controlled ortho product, while higher temperatures favor the more stable, thermodynamically controlled para product.[6]
-
Catalysts and Reagents: The use of sterically bulky catalysts or halogenating agents can physically block the more crowded ortho positions, thereby increasing selectivity for the para position.[11][12]
Q4: What is the mechanistic role of the solvent in controlling byproduct formation?
A: The solvent plays a critical role beyond simply dissolving reactants. Its polarity dictates the reactivity of the phenol and the halogenating agent.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can stabilize the highly reactive phenoxide ion, accelerating the reaction and promoting polysubstitution.[5]
-
Non-Polar Solvents (e.g., CS₂, CCl₄, Toluene): These solvents suppress the formation of the phenoxide ion, keeping the phenol in its less reactive neutral form. This significantly slows the reaction, allowing for controlled monosubstitution.[5][6]
-
Coordinating Solvents (e.g., Acetonitrile): Solvents capable of hydrogen bonding with the phenolic proton can create a bulky solvent shell around the -OH group, sterically hindering the ortho positions and thereby directing the halogen to the para position.[10]
Q5: Are there safer and more selective alternatives to using elemental halogens like Br₂ or Cl₂?
A: Absolutely. Due to the high reactivity and hazards of elemental halogens, several milder and more selective reagents have been developed. The most common are N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).[11] These reagents provide a low, steady concentration of the electrophilic halogen, which helps prevent over-halogenation.[13] Other advanced methods include using potassium bromide (KBr) with an oxidant or employing electrochemical techniques for precise control.[14][15]
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: Excessive Polysubstitution and Formation of Tri-Halogenated Phenols
You've run your reaction and the mass spectrum is dominated by di- and tri-halogenated species, with very little of your desired mono-halogenated product.
Root Cause Analysis: This is a classic case of an over-activated system. The reaction rate is too high for selective mono-halogenation, likely due to an overly aggressive halogenating agent, a highly polar solvent, or elevated temperatures. The phenol is so reactive that after the first halogenation, the resulting mono-halophenol is still activated enough to react again and again before all the starting material is consumed.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting polysubstitution.
Solution Protocols:
Protocol 1: Control Reactivity with Solvent Choice This protocol leverages non-polar solvents to suppress the formation of the hyper-reactive phenoxide ion.[5]
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of the starting phenol in a non-polar solvent like carbon disulfide (CS₂), toluene, or carbon tetrachloride (CCl₄).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. Low temperatures are critical for controlling the reaction rate.[1]
-
Reagent Addition: Slowly add a solution of the halogenating agent (e.g., 1.0-1.05 equivalents of Br₂) dissolved in the same non-polar solvent dropwise over 30-60 minutes.
-
Monitoring: Monitor the reaction progress closely using TLC or GC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess halogen.
-
Workup: Proceed with a standard aqueous workup and purification by column chromatography or recrystallization.
Protocol 2: Employ a Milder Halogenating Agent (NBS) N-Bromosuccinimide (NBS) is an excellent alternative to Br₂, providing a controlled release of electrophilic bromine.[11][13]
-
Setup: Dissolve 1.0 equivalent of the phenol in a suitable solvent. Dichloromethane (DCM) or acetonitrile are common choices.
-
Reagent Addition: Add 1.0 equivalent of NBS to the solution in portions at room temperature or 0 °C.
-
Monitoring: Stir the reaction and monitor by TLC. The reaction is often complete within a few hours. Note that the byproduct, succinimide, is a white solid that may precipitate.
-
Workup: Filter off the succinimide if necessary. Wash the organic solution with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify as needed.
Problem 2: Poor Regioselectivity (Incorrect Ortho/Para Isomer Ratio)
Your reaction yields the mono-halogenated product, but the ratio of ortho to para isomers is not what you desire.
Root Cause Analysis: The ortho/para ratio is determined by a delicate balance of steric and electronic factors. A suboptimal ratio indicates that the reaction conditions are not sufficiently biased towards your target isomer. For example, to favor the para isomer, the ortho positions must be effectively "blocked" or made less accessible.[11]
The Role of Solvent in Directing Substitution
Caption: Solvent hydrogen bonding sterically hinders the ortho position.
Solution Protocols:
Protocol 3: Maximizing Para-Selectivity with Sterically Hindered Reagents This advanced method uses a bulky sulfoxide in conjunction with a bromine source to sterically direct the halogenation to the para position.[11][12]
-
Reagent Preparation: Prepare a solution of the phenol (1.0 eq.) in acetonitrile.
-
Additive: Add a sterically hindered sulfoxide, such as di(4-chlorophenyl) sulfoxide ((4-ClC₆H₄)₂SO), as the additive.[12]
-
Bromine Source: Add trimethylsilyl bromide (TMSBr) or hydrobromic acid (HBr) (1.1 eq.) dropwise at room temperature.[11][12] The sulfoxide and bromine source react in situ to form the bulky halogenating species.
-
Reaction: Stir at room temperature for 2-24 hours, monitoring by GC-MS for the formation of the desired para-isomer.
-
Workup: Quench with water and extract with an organic solvent (e.g., ethyl acetate). The product can often be isolated with high purity after a simple workup.
Protocol 4: Enhancing Ortho-Selectivity with Catalysis Achieving high ortho-selectivity often requires a directing group strategy. Recent literature describes using specific ammonium salt catalysts to favor ortho-chlorination.[16]
-
Setup: To a solution of phenol (1.0 eq.) in toluene, add a catalytic amount (1-5 mol%) of a suitable ammonium salt catalyst as described by Yeung, et al.[16]
-
Chlorinating Agent: Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the stoichiometric chlorinating agent.
-
Reaction: Stir at the specified temperature (e.g., room temperature or slightly elevated) and monitor for the formation of the ortho-chlorinated product.
-
Workup: Upon completion, perform an aqueous workup to remove the catalyst and hydantoin byproduct, followed by purification.
Comparative Data: Solvent Effect on Regioselectivity
| Phenol Substrate | Halogenating Agent | Solvent | Temp (°C) | Ortho:Para Ratio | Reference |
| Phenol | Br₂ | CS₂ | 0 | Low o:p (para major) | [5] |
| Phenol | Br₂/HBr | (iPr)₂SO | RT | 1:99 | [11] |
| 2-Isopropylphenol | NBS | Toluene | RT | 96:4 | [10] |
| 2-Isopropylphenol | NBS | Acetonitrile | RT | 6:94 | [10] |
| Phenol | DCDMH / Catalyst | Toluene | RT | High o:p (ortho major) | [16] |
Problem 3: Formation of Degradation or Oxidation Products (Quinones)
Instead of halogenation, your phenol is being oxidized, indicated by the formation of colored byproducts, typically quinones.
Root Cause Analysis: Phenols are susceptible to oxidation, especially under harsh conditions.[1] Strong halogenating agents can also act as oxidants. This is particularly problematic with electron-rich phenols or when using excess halogenating agent, high temperatures, or in the presence of certain metal catalysts that can facilitate single-electron transfer.[17]
Solution Protocol:
Protocol 5: Mild, Controlled Halogenation to Prevent Oxidation
-
Deoxygenate: Before starting, bubble an inert gas (N₂ or Ar) through your solvent for 15-20 minutes to remove dissolved oxygen.
-
Use a Mild Reagent: Select the mildest effective halogenating agent. N-halosuccinimides (NBS, NCS) are strongly recommended over elemental halogens.[11]
-
Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, starting at 0 °C or even -20 °C.
-
Protect from Light: Wrap the reaction flask in aluminum foil, as light can sometimes promote radical side reactions.
-
Stoichiometry Control: Use a syringe pump for the slow, controlled addition of the halogenating agent to prevent any localized excess. Ensure no more than 1.05 equivalents are used for monosubstitution.
References
-
Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). A practical and regioselective bromination of phenols with the cheap and easily-available HBr was developed. European Journal of Organic Chemistry. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
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Westin, J. (n.d.). Organic Chemistry: Phenols in Electrophilic Aromatic Substitution. Jack Westin. [Link]
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Chemistry Steps. (n.d.). Reactions of Phenols. Chemistry Steps. [Link]
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Various Authors. (n.d.). Unit-III Aromatic electrophilic substitution reactions of Phenol. Padasalai. [Link]
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Various Authors. (n.d.). Phenol Electrophilic substitution rxn. Scanned Document. [Link]
-
Chemistry Stack Exchange. (2018). Halogenation of Phenol. Chemistry Stack Exchange. [Link]
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Ramanand, K., & Suflita, J. M. (1998). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 64(7), 2578–2583. [Link]
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Ahmedli, R. (2024). Electrochemical Halogenation of Phenol Using a Chromium Catalyst at 80°C. Global Scientific Journal, 12(10). [Link]
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Scientific Update. (2018). A practical, ortho-selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update. [Link]
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Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director? Chemistry Steps. [Link]
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Cativiela, C., Garcia, J. I., Mayoral, J. A., Meléndez, E., & Pires, E. (1993). Solvent effect on the ortho: para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2131-2134. [Link]
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Seema Dhawan Arora Chemistry. (2023). XII-11#24 Halogenation of Phenols. YouTube. [Link]
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Wikipedia. (n.d.). Phenol. Wikipedia. [Link]
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Dec, J., & Bollag, J. M. (1994). Dehalogenation of Chlorinated Phenols during Oxidative Coupling. Environmental Science & Technology, 28(3), 484–490. [Link]
-
Buitrago, E., de la Torre, J. A., Sharma, P., & Laali, K. K. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. [Link]
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ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. ChemistryViews. [Link]
-
Zhang, X., Li, C., Zhang, Y., & Wei, Z. (2021). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 26(11), 3295. [Link]
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Various Authors. (n.d.). Regioselective bromination of phenols. ResearchGate. [Link]
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ChemWis. (2023). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. [Link]
-
Hunt, I. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. [Link]
- DerVartanian, E. (1985). Preparation of halogenated phenols. U.S.
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Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
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Andel, I. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. International Journal of Molecular Sciences, 22(19), 10793. [Link]
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Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. r/analyticalchemistry. [Link]
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Dec, J., & Bollag, J. M. (1994). Dehalogenation of Chlorinated Phenols during Oxidative Coupling. Semantic Scholar. [Link]
-
Quora. (2023). What is the reaction between phenol and a halogen for the formation of benzene? Quora. [Link]
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Fetzner, S. (1998). Degradation of Haloaromatic Compounds. In Biotechnology (pp. 78-87). [Link]
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Le-Tien, C., & von Gunten, U. (2017). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology Letters, 4(12), 534–539. [Link]
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Clark, J. (n.d.). Ring reactions of phenol. Chemguide. [Link]
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Stability of 2-Amino-4-bromo-5-chlorophenol in different solvent systems
Welcome to the technical support center for 2-Amino-4-bromo-5-chlorophenol (CAS: 1037298-14-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound. Understanding the stability of this molecule is paramount for ensuring the integrity of experimental data, the viability of synthetic routes, and the quality of developmental drug candidates.
Core Molecular Profile and Intrinsic Stability
This compound is a halogenated aminophenol. Its structure incorporates several functional groups that dictate its reactivity and stability profile. The primary locus of instability is the aminophenol core. The electron-rich aromatic ring, activated by both the amino (-NH₂) and hydroxyl (-OH) groups, is highly susceptible to oxidation.[1][2] This oxidation is often the primary degradation pathway, leading to the formation of colored quinone-imine species and subsequent polymerization.[1][3][4]
The presence of two electron-withdrawing halogen atoms (Bromo- and Chloro-) increases the acidity of the phenolic hydroxyl group compared to unsubstituted aminophenols.[5][6][7] This means the compound will deprotonate to form a phenoxide ion at a lower pH, which is even more susceptible to oxidation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Note |
| CAS Number | 1037298-14-8 | [8] |
| Molecular Formula | C₆H₅BrClNO | [8] |
| Molecular Weight | 222.47 g/mol | [8] |
| Predicted XLogP3 | 2.4 | [9] |
| Appearance | (Typically an off-white to light brown solid) | Inferred from similar compounds |
| Key Reactive Groups | Phenolic hydroxyl, Primary amine, Halogenated aromatic ring |
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is rapidly turning yellow/brown upon dissolution. What is happening and how can I prevent it?
A1: This is a classic sign of oxidative degradation. The aminophenol moiety is readily oxidized by atmospheric oxygen to form highly colored quinone-imine intermediates, which can further polymerize.[1][2] This process is significantly accelerated under the following conditions:
-
Neutral to Alkaline pH: At higher pH, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This negatively charged species is much more electron-rich and, therefore, oxidizes much more rapidly.[10][11]
-
Presence of Metal Ions: Trace metal contaminants (e.g., Fe³⁺, Cu²⁺) in your solvent or glassware can catalyze the oxidation process.
-
Exposure to Air (Oxygen): Dissolved oxygen is the primary oxidant.
Mitigation Strategies:
-
Work at Acidic pH: Prepare aqueous solutions in acidic buffers (e.g., pH 3-5). The protonated form of the molecule is significantly more stable.
-
Use Degassed Solvents: Purge your solvents with an inert gas (Nitrogen or Argon) for 15-20 minutes before use to remove dissolved oxygen.
-
Use High-Purity Solvents: Use HPLC-grade or anhydrous solvents to minimize catalytic impurities.
-
Protect from Light: While oxidation is the primary concern, photolytic degradation can also occur. Prepare and store solutions in amber vials or protect them from light.
Q2: What are the most likely degradation pathways for this molecule?
A2: The two most critical degradation pathways to consider are oxidation and photolysis.
-
Oxidative Degradation: As detailed above, this is the most common pathway. It proceeds via the formation of a quinone-imine, which is unstable and can undergo hydrolysis or self-polymerization to form complex, often insoluble, colored degradants.
-
Photodegradation: Halogenated phenols can be susceptible to photolysis upon exposure to UV light.[12] This can involve either cleavage of the carbon-halogen bond or the phenolic O-H bond, generating radical species that can initiate further degradation.[12]
Below is a diagram illustrating the postulated primary oxidative degradation pathway.
Caption: General experimental workflow for forced degradation studies.
Protocol 1: Forced Degradation Study Execution
This protocol outlines typical starting conditions. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed without being degraded themselves. [13]
-
Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep a sample at room temperature and another in an oven at 60°C. Collect time points (e.g., 2, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 0.2 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. NOTE: Degradation will likely be very rapid. Keep at room temperature and collect early time points (e.g., 5, 15, 60 minutes). Neutralize with an equivalent amount of 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Collect time points (e.g., 1, 4, 12 hours).
-
Thermal Degradation: Keep a vial of the stock solution in an oven at 60°C. Collect time points alongside the acid hydrolysis sample.
-
Photostability: Expose a solution of the compound (e.g., 0.1 mg/mL in 50:50 ACN:H₂O) in a quartz cuvette or photostability chamber to light as per ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²). Wrap a control sample in aluminum foil and place it under the same conditions.
-
Sample Analysis: For each time point, dilute the sample to a target concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development (Starting Point)
A stability-indicating method is one that can separate the parent compound from all potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to screen for all degradants. Hold at 95% B for 5 minutes to elute any strongly retained compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Photodiode Array (PDA) detector scanning from 200-400 nm to identify the optimal wavelength for detection and to perform peak purity analysis. A mass spectrometer is highly recommended for peak identification. [14]
Hypothetical Stability Data Summary
The following table presents a hypothetical summary of results from a forced degradation study to illustrate how data can be presented.
Table 2: Hypothetical Stability of this compound in Various Solvents under Stress
| Solvent System | Stress Condition | Observation | % Degradation (at 8h) | Major Degradants (by LC-MS) |
| 50:50 ACN:H₂O (pH 6.5) | Room Temp, Air | Slow yellowing | ~5% | Oxidative dimers |
| 0.1 M HCl (aq) | 60°C | No color change | < 2% | None detected |
| 0.1 M NaOH (aq) | Room Temp | Rapid dark brown | > 90% (in <1h) | Multiple polar products, polymer |
| 3% H₂O₂ in 50:50 ACN:H₂O | Room Temp | Yellow to orange | ~25% | Hydroxylated species, quinone-imine |
| Anhydrous ACN | 60°C, N₂ atmosphere | No change | < 1% | None detected |
This guide provides a foundational understanding of the stability challenges associated with this compound. By understanding the underlying chemical principles and employing the robust experimental and troubleshooting strategies outlined here, researchers can ensure the quality and reliability of their work with this compound.
References
- Kashni, M., Singh, J., & Kaushik, R. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism.
-
Min, S., & Ri-sheng, Y. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar. [Link]
- Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Universidad de Alicante.
-
Yao, R., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. HEP Journals. [Link]
-
Author Unknown. (n.d.). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Biblioteka Nauki. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. PubMed. [Link]
- Nix, M. G. D., et al. (2008). Near-UV photolysis of substituted phenols, I: 4-fluoro-, 4-chloro- and 4-bromophenol. Physical Chemistry Chemical Physics, 10(42), 6386-6401.
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
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Reusch, W. (2023). Acidity of Substituted Phenols. Chemistry LibreTexts. [Link]
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Khan Academy. (2024). Acidic strength of substituted phenols | Alcohols, phenols and ethers | Chemistry. YouTube. [Link]
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The Organic Chemistry Tutor. (2023). XII-11#18, Acidity of Substituted Phenols. YouTube. [Link]
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Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Author Unknown. (n.d.). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile. Asian Journal of Chemistry. [Link]
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Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Phenol. NCBI Bookshelf. [Link]
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Author Unknown. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules. [Link]
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Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]
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Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Srini Chem. [Link]
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Author Unknown. (n.d.). Analytical Methods. RSC Publishing. [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. PubChem. [Link]
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Technical Support Center: Strategies for Overcoming Solubility Challenges with 2-Amino-4-bromo-5-chlorophenol
Welcome to the technical support center for handling 2-Amino-4-bromo-5-chlorophenol. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this versatile but challenging chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you maintain compound integrity and achieve successful reaction outcomes.
Frequently Asked Questions (FAQs): Understanding the Molecule
Q1: What are the key chemical properties of this compound that influence its solubility?
A1: The solubility behavior of this compound is governed by its unique molecular structure, which imparts a combination of polar and non-polar characteristics.
-
Amphoteric Nature: The molecule is amphoteric, meaning it has both a weakly acidic group (the phenolic hydroxyl, -OH) and a weakly basic group (the amino, -NH2).[1] This is the most critical property to leverage for solubility enhancement. The phenolic proton is acidic due to the resonance stabilization of the resulting phenoxide anion.[2][3]
-
Polarity and Hydrogen Bonding: The presence of -OH and -NH2 groups allows for hydrogen bonding with polar solvents. However, the large, hydrophobic benzene ring and the bulky halogen atoms (Bromine and Chlorine) limit its solubility in water.[2][4]
-
"Like Dissolves Like": As a polar organic molecule, it exhibits preferential solubility in polar organic solvents over non-polar ones. It is generally reported to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents such as methanol.[1]
Q2: I'm preparing for a reaction. What are the best starting solvents for dissolving this compound?
A2: The choice of solvent is critical and depends on whether you are preparing a high-concentration stock solution or dissolving it directly into a reaction medium.
-
For Stock Solutions: Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble, polar compounds.[5] Dimethylformamide (DMF) is also a viable alternative.
-
For Reaction Media: If the reaction chemistry allows, polar protic solvents like ethanol or methanol can be effective. For reactions requiring a non-protic environment, polar aprotic solvents such as Tetrahydrofuran (THF) or Acetonitrile (ACN) should be tested, though solubility may be limited. A summary of recommended starting solvents is provided in the table below.
| Solvent Class | Recommended Solvents | Typical Use Case | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High-concentration stock solutions | High polarity effectively solvates the molecule. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Direct dissolution for reactions (if compatible) | Capable of hydrogen bonding, good solvating power. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Reaction media | Moderate polarity, may require heating or co-solvents. |
Troubleshooting Guide: A Hierarchical Approach to Poor Solubility
If you are encountering precipitation or failure to dissolve the compound during your experiment, follow this systematic troubleshooting workflow. The primary goal is to achieve dissolution while minimizing any potential impact on your reaction's integrity.
Caption: Hierarchical workflow for troubleshooting poor solubility.
Q3: My compound is precipitating in the reaction mixture. What should I do first?
A3: The first step is to reassess your primary solvent. If your reaction is running in a non-polar or moderately polar solvent (e.g., Toluene, Dichloromethane), the compound may be crashing out. If the reaction chemistry permits, switch to a more polar solvent like THF, Acetonitrile, or DMF. Always perform a small-scale solubility test before committing the bulk of your material.
Q4: Can I just heat the mixture to get it to dissolve?
A4: Yes, increasing the temperature often enhances the solubility of solid compounds.[6][7][8][9] This is because the additional thermal energy helps overcome the crystal lattice energy of the solid and increases the kinetic energy of both solute and solvent molecules.[6][9]
Causality & Risks:
-
Mechanism: Heating increases the entropy of the system, favoring the dissolved state.
-
Protocol: Warm the mixture gently (e.g., to 40-60 °C) with stirring.
-
Trustworthiness Check: Be cautious. Ensure the temperature is well below the boiling point of your solvent and that your starting materials and reagents are thermally stable. Overheating can lead to degradation, unwanted side reactions, or pressure buildup.[4]
Q5: How can I use pH to dramatically improve solubility, and how does it work?
A5: This is the most powerful technique for this specific molecule due to its amphoteric nature. By converting the neutral compound into a salt, you introduce ionic character, which vastly increases aqueous and polar solvent solubility.[10][11]
Mechanism of Action:
-
Under Basic Conditions: Adding a base (e.g., NaOH, KOH) deprotonates the acidic phenolic -OH group to form a sodium or potassium phenolate salt.[3][12] This salt is an ion and is far more soluble in polar solvents.[10]
-
Under Acidic Conditions: Adding an acid (e.g., HCl) protonates the basic -NH2 group to form an ammonium salt, which is also much more soluble.[1][11]
Caption: Equilibrium of this compound.
Q6: My reaction is pH-sensitive and cannot tolerate strong acids or bases. What is my next best option?
A6: A co-solvent system is an excellent alternative. A co-solvent is a water-miscible organic solvent that is added to the primary solvent system to increase the solubility of a poorly soluble compound.[5][13][14]
Mechanism of Action: Co-solvents work by reducing the overall polarity of an aqueous system or increasing the polarity of a non-polar organic system, making the solvent environment more favorable for the solute.[5] Common choices for aqueous systems include adding small amounts of DMSO, ethanol, or polyethylene glycols (PEGs).[5] For organic reactions, adding a small percentage of DMF or DMSO to a solvent like THF can be effective.
Trustworthiness Check: It is crucial to ensure the co-solvent is inert and does not participate in or inhibit your reaction. Run a control reaction with the co-solvent alone to check for any interference with your desired chemical transformation.
Experimental Protocols
Protocol 1: pH-Mediated Dissolution via In Situ Salt Formation (Basic Conditions)
This protocol is ideal for reactions where a phenolate is a suitable nucleophile (e.g., Williamson ether synthesis) or where basic conditions are tolerated.
-
Setup: To your reaction vessel containing the chosen polar solvent (e.g., DMF, Ethanol), add the solid this compound.
-
Base Addition: While stirring, add one molar equivalent of a suitable base (e.g., 1M NaOH solution, solid NaH, or K2CO3).
-
Observation: The solid should begin to dissolve as the highly soluble phenolate salt is formed.[12] Gentle warming (40 °C) can be applied to expedite the process.
-
Validation: The complete dissolution of the solid indicates the successful formation of the soluble salt. The resulting solution is now ready for the addition of other reagents.
-
Caution: This method generates the phenoxide anion, which is a potent nucleophile.[12] Ensure this is compatible with other electrophiles in your reaction mixture.
Protocol 2: Systematic Co-Solvent Screening
Use this protocol when pH modification is not an option.
-
Preparation: In separate small vials, place a small, known amount of this compound (e.g., 5 mg).
-
Primary Solvent: Add a measured volume of your primary reaction solvent to each vial (e.g., 0.5 mL) and observe the poor solubility.
-
Co-Solvent Titration: To each vial, add a different polar co-solvent (e.g., DMSO, DMF, NMP) dropwise with vortexing.
-
Quantification: Note the volume and percentage (v/v) of co-solvent required to achieve complete dissolution.
-
Selection: Choose the co-solvent system that provides the best solubility with the lowest percentage of the additive.
-
Validation: Before scaling up, run a control reaction to confirm the selected co-solvent system does not negatively affect the reaction yield or selectivity.
References
- BenchChem Technical Support. (2025). Overcoming poor solubility of 2-Amino-5-bromo-4-t-butylthiazole in assays.
-
Wikipedia. (n.d.). Phenolates. [Link]
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PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. National Center for Biotechnology Information. [Link]
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Abdel-Shafy, H., & Taha, S. (2016). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]
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Clark, J. (n.d.). Solubility and pH of phenol. Chemguide. [Link]
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Wikipedia. (n.d.). Phenol. [Link]
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Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]
-
University of Calgary. (n.d.). Ch24: Phenols. [Link]
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Solubility of Things. (n.d.). 2-Amino-4-chlorophenol. [Link]
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CPAChem. (2023). Safety data sheet: 2-Amino-4-chlorophenol. [Link]
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Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Quora. (n.d.). Is acidity salt formation for phenols?. [Link]
- Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
- Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
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Jain, P., et al. (2011). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science. [Link]
-
Kumar, S., & Singh, P. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
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Anderson, B. D., & Conradi, R. A. (1985). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences. [Link]
-
Liptak, M. D., et al. (2002). Substituent effects on the physical properties and pKa of phenol. The Journal of Organic Chemistry. [Link]
-
Quora. (2018). Why does the solubility of phenol in water increase with an increase in temperature?. [Link]
-
Noubigh, A., et al. (2007). Temperature and Salt Addition Effects on the Solubility Behaviour of some Phenolic Compounds in Water. ResearchGate. [Link]
-
Chemistry LibreTexts. (2020). How Temperature Influences Solubility. [Link]
-
Noubigh, A., et al. (2007). Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-5-fluorophenol. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2017). How to prepare Sodium phenolate?. [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-3-chloro-5-fluorophenol. National Center for Biotechnology Information. [Link]
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- 11. solubilityofthings.com [solubilityofthings.com]
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Analytical challenges in the characterization of reactive intermediates
Welcome to the technical support center for the analytical characterization of reactive intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these transient and highly reactive species. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments, grounded in established scientific principles and field-proven expertise.
Introduction: The Challenge of the Unseen
Reactive intermediates are transient molecular entities that exist for only a fleeting moment in a chemical reaction, often on the scale of milliseconds to picoseconds.[1] Despite their short lifespan, their role is pivotal, dictating reaction pathways, influencing product distribution, and in the context of drug metabolism, often being implicated in adverse drug reactions.[2] Their inherent instability and low concentrations make their detection and characterization a formidable analytical challenge.[3][4][5] This guide provides practical solutions to common problems encountered during their analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of reactive intermediates.
Q1: What are the primary challenges in characterizing reactive intermediates?
A1: The core challenges stem from their intrinsic properties:
-
Short Lifetime: They exist for very brief periods, requiring rapid and sensitive detection techniques.[1]
-
Low Concentration: They are often present in minute quantities relative to the starting materials and final products.[5]
-
High Reactivity: Their tendency to react quickly with their environment can lead to decomposition or the formation of artifacts during sample preparation and analysis.[3][6]
Q2: What is a "trapping" experiment, and why is it necessary?
A2: A trapping experiment is a common strategy to indirectly detect and identify a reactive intermediate. It involves introducing a "trapping agent" into the reaction mixture. This agent is a molecule designed to react rapidly and selectively with the short-lived intermediate to form a stable, detectable product, known as an adduct.[] This adduct can then be isolated and characterized using standard analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing structural information about the original reactive intermediate.[][8]
Q3: How do I choose the right analytical technique for my experiment?
A3: The choice of technique depends on the nature of the intermediate and the information you seek.
-
Mass Spectrometry (MS): Excellent for detecting low-abundance charged intermediates and for characterizing the mass of trapped adducts.[3][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, but sensitivity can be a challenge for low-concentration species.[11][12] Specialized techniques like dissolution DNP-NMR can be used for transient species.[11]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: The gold standard for detecting and characterizing radical intermediates, as it specifically detects species with unpaired electrons.[13][14][15]
-
Optical Spectroscopy (UV-Vis, IR): In-situ and time-resolved techniques can monitor the formation and decay of intermediates that have a distinct spectroscopic signature.[]
Q4: Why is method validation crucial when dealing with reactive intermediates?
A4: Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[16][17][18] Given the instability of reactive intermediates, validation is critical to ensure that what you are detecting is a true intermediate or its trapped adduct, and not an artifact of the analytical process itself.[16] It establishes the reliability, reproducibility, and accuracy of your results.[17]
Part 2: Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.
Troubleshooting Trapping Experiments
Q: I performed a trapping experiment with glutathione (GSH), but I don't see any adducts in my LC-MS analysis. What could be the problem?
A: This is a common issue with several potential causes. Let's break down the possibilities in a logical workflow.
DOT Script for Trapping Experiment Troubleshooting
Caption: Troubleshooting workflow for a failed trapping experiment.
-
Causality & Solution:
-
Intermediate Formation: First, confirm that the parent molecule is being consumed and that the reaction to generate the reactive intermediate is actually occurring. Analyze a reaction aliquot without the trapping agent. If the parent compound remains, you may need to adjust the reaction conditions (e.g., concentration of cofactors like NADPH in microsomal incubations, temperature).
-
Trapping Agent Suitability: Glutathione is a soft nucleophile and is efficient at trapping soft electrophiles. However, it has limited efficiency for "hard" electrophiles like some aldehydes or iminium ions.[19] In such cases, consider using alternative or complementary trapping agents like cyanide, semicarbazide, or methoxylamine.[20]
-
Adduct Stability: The formed adduct itself might be unstable. For instance, some GSH adducts can be labile and decompose during sample workup or analysis.[21][22] Try to minimize sample processing time and analyze the samples as quickly as possible. Also, consider the pH and solvent composition of your mobile phase, as these can affect adduct stability.
-
Analytical Method Sensitivity: Your LC-MS method may not be sensitive enough to detect low levels of the adduct. Optimize your mass spectrometer's settings, including the ionization source (e.g., ESI, APCI), polarity, and fragmentation parameters (for MS/MS).[23] Ensure proper tuning and calibration of the instrument.[23]
-
Troubleshooting Mass Spectrometry Analysis
Q: My MS signal for the potential intermediate or adduct is very weak and noisy. How can I improve it?
A: Poor signal intensity is a frequent hurdle in mass spectrometry.[23] Here’s a systematic approach to diagnose and resolve the issue.
-
Causality & Solution:
-
Sample Concentration & Ion Suppression: While it seems intuitive to increase sample concentration, this can sometimes be counterproductive. High concentrations of other components in your sample matrix can lead to "ion suppression," where the ionization of your analyte of interest is hindered.[23] Try diluting your sample to see if the signal-to-noise ratio improves.
-
Ionization Efficiency: The choice of ionization technique is critical. Electrospray ionization (ESI) is suitable for polar, charged, or moderately polar molecules, while atmospheric pressure chemical ionization (APCI) is better for less polar compounds. Experiment with different ionization sources if available. Also, optimize the mobile phase composition (e.g., adding small amounts of formic acid or ammonium acetate) to promote better ionization.[23]
-
Instrument Contamination and Calibration: A dirty ion source or mass analyzer can significantly degrade performance. Follow the manufacturer's guidelines for cleaning the instrument.[23] Regular tuning and mass calibration are also essential to ensure the instrument is operating at its peak performance.[23]
-
Leaks: Air leaks in the system can lead to a loss of sensitivity and introduce noise. Check for leaks, especially around gas lines and fittings.[24]
-
Data Presentation: Common Trapping Agents
| Trapping Agent | Target Reactive Intermediate Type | Typical Adduct | Key Considerations |
| Glutathione (GSH) | Soft electrophiles (e.g., quinones, epoxides) | Thioether conjugate | Most common; may not trap hard electrophiles efficiently. |
| Cyanide (KCN) | Hard electrophiles (e.g., iminium ions) | Cyano adduct | Highly toxic; use with extreme caution. Effective for hard electrophiles. |
| Semicarbazide | Aldehydes, ketones | Semicarbazone | Useful for trapping carbonyl-containing reactive metabolites.[20] |
| Methoxylamine | Aldehydes, ketones | Oxime | Similar to semicarbazide, forms stable adducts with carbonyls.[21] |
| TEMPO | Radical intermediates | Stable radical adduct | Useful for radical trapping in conjunction with EPR or MS.[] |
Troubleshooting NMR/EPR Spectroscopy
Q: I am trying to detect a radical intermediate with EPR, but I'm not getting a clear signal.
A: EPR is highly specific for radicals, but obtaining a good signal from a transient species requires careful experimental design.
-
Causality & Solution:
-
Radical Lifetime and Concentration: The steady-state concentration of the radical may be below the detection limit of the instrument. You might need to use a "spin trapping" technique. This involves adding a "spin trap" (e.g., a nitrone or nitroso compound) that reacts with the transient radical to form a more stable and persistent radical, which can then be detected by EPR.[25]
-
Oxygen Contamination: Molecular oxygen is paramagnetic and can broaden EPR signals, making them difficult to detect. Ensure your sample and solvent are thoroughly deoxygenated.
-
Instrument Settings: Optimize the EPR parameters, including microwave power, modulation amplitude, and scan time. Excessive microwave power can saturate the signal, leading to a decrease in intensity.
-
Temperature: Lowering the temperature can sometimes increase the lifetime of the radical intermediate, allowing for its detection.
-
DOT Script for General Reactive Intermediate Analysis Workflow
Sources
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- 2. Managing the challenge of chemically reactive metabolites in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of 2-Amino-4-bromo-5-chlorophenol and Its Isomers
For researchers and professionals in drug development and fine chemical synthesis, the precise identification and characterization of isomers are paramount. Structurally similar molecules can exhibit vastly different physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of 2-Amino-4-bromo-5-chlorophenol and two of its key structural isomers: 2-Amino-5-bromo-4-chlorophenol and 4-Amino-2-bromo-5-chlorophenol. Understanding the subtle yet critical differences between these compounds is essential for ensuring the purity, efficacy, and safety of downstream products.
This document is structured to provide a comprehensive overview, from fundamental physicochemical properties to advanced analytical differentiation techniques, grounded in established scientific principles and supported by experimental data.
Introduction to the Isomers
The three compounds under investigation are all substituted aminophenols, a class of molecules that are foundational building blocks in the pharmaceutical and dye industries. Their utility stems from the presence of three reactive functional groups on the benzene ring: an amino group, a hydroxyl group, and halogen atoms. The specific placement of these groups dictates the molecule's electronic and steric properties, which in turn influences its behavior in chemical reactions and biological systems.
The isomers selected for this comparison are:
-
Compound B: 2-Amino-5-bromo-4-chlorophenol (CAS: 40372-61-0)
-
Compound C: 4-Amino-2-bromo-5-chlorophenol
While commercially available, detailed experimental data for these specific isomers can be sparse. Therefore, this guide will also draw upon established principles of organic chemistry and data from analogous structures to provide a robust comparative framework.
Comparative Physicochemical Properties
The arrangement of substituents on the aromatic ring directly impacts intermolecular forces, crystal packing, and polarity, leading to distinct physical properties. These differences are often the first line of differentiation in a laboratory setting.
| Property | Compound A (this compound) | Compound B (2-Amino-5-bromo-4-chlorophenol) | Compound C (4-Amino-2-bromo-5-chlorophenol) | Key Differences and Implications |
| Molecular Formula | C₆H₅BrClNO | C₆H₅BrClNO | C₆H₅BrClNO | All are isomers with the same elemental composition. |
| Molecular Weight | 222.47 g/mol [1] | 222.47 g/mol | 222.47 g/mol | Identical molecular weights necessitate more sophisticated analytical techniques for differentiation than mass spectrometry alone. |
| Melting Point (°C) | Data not widely available. | Data not widely available. | Data not widely available. | Expected to differ due to variations in crystal lattice energy and intermolecular hydrogen bonding capabilities. Positional differences of the amino and hydroxyl groups will significantly influence hydrogen bond networks. |
| Predicted LogP | Higher | Lower | Intermediate | The relative positions of the polar -NH₂ and -OH groups and the lipophilic halogens will alter the overall lipophilicity, affecting solubility in organic solvents and potential bioavailability. |
| Acidity (pKa of -OH) | Expected to be more acidic. | Expected to be less acidic. | Varies based on electronic effects. | The proximity and nature of electron-withdrawing groups (halogens) to the phenolic hydroxyl group will influence its acidity. |
Spectroscopic Differentiation: The Key to Isomer Identification
Spectroscopic techniques provide the most definitive means of distinguishing between these isomers. Each technique probes different aspects of the molecular structure, and together they create a unique fingerprint for each compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the electronic environment of protons on the aromatic ring. The chemical shifts (δ) and coupling patterns of the aromatic protons are unique for each isomer.[4][5][6]
Expected ¹H NMR Spectral Features:
| Isomer | Aromatic Protons & Expected Splitting | Rationale |
| Compound A | Two singlets (or narrow doublets with small meta-coupling). | The two aromatic protons are in a para relationship to each other, resulting in minimal or no observable splitting. |
| Compound B | Two doublets. | The two aromatic protons are ortho to each other, leading to a distinct doublet for each with a coupling constant (J) typically in the range of 6-10 Hz. |
| Compound C | Two singlets (or narrow doublets). | Similar to Compound A, the aromatic protons are para to each other. |
Note: The exact chemical shifts will be influenced by the combined electron-donating effects of the -OH and -NH₂ groups and the electron-withdrawing effects of the halogens.[7] The signals for the -OH and -NH₂ protons will appear as broad singlets and their chemical shifts can vary with solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the number and electronic environment of the carbon atoms in a molecule. Due to the different substitution patterns, each isomer will exhibit a unique set of signals in the aromatic region (typically 110-160 ppm).[6][8]
Expected ¹³C NMR Features:
-
Number of Signals: All three isomers are expected to show six distinct signals for the aromatic carbons, as there is no plane of symmetry that would make any of them chemically equivalent.
-
Chemical Shifts: The carbons directly attached to the electronegative oxygen, nitrogen, bromine, and chlorine atoms will be significantly shifted downfield. The precise chemical shifts will be unique to each isomer's substitution pattern.
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is useful for identifying the functional groups present in a molecule. While all three isomers will show characteristic absorptions for the -OH, -NH₂, and C-X (halogen) bonds, the exact positions of these bands can be subtly influenced by the intramolecular environment.[9][10][11][12][13][14]
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Observations |
| O-H Stretch (Phenol) | 3200-3600 | The position and shape of this band can indicate the extent of intra- and intermolecular hydrogen bonding. |
| N-H Stretch (Amine) | 3300-3500 | Typically appears as a doublet for a primary amine (-NH₂). |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple sharp bands are characteristic of the aromatic ring. |
| C-O Stretch (Phenol) | 1200-1260 | |
| C-N Stretch (Amine) | 1250-1350 | |
| C-Br / C-Cl Stretch | 500-800 | Reside in the fingerprint region and can be difficult to assign definitively without reference spectra. |
The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can also be indicative of the substitution pattern on the benzene ring.
Analytical Workflow for Isomer Differentiation
A robust analytical workflow is crucial for the unambiguous identification and quantification of these isomers, especially in a quality control setting.
Caption: Analytical workflow for the separation and identification of aminophenol isomers.
Experimental Protocol: Isomer Separation by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers.[15][16][17][18] The slight differences in polarity between the isomers allow for their differential retention on a chromatographic column.
Objective: To develop a baseline HPLC-UV method for the separation of this compound and its isomers.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample solutions of each isomer (and a mixture) at ~1 mg/mL in methanol.
Methodology:
-
System Preparation: Equilibrate the column with a starting mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min.
-
Injection: Inject 10 µL of each standard solution and the mixture.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Detection: Monitor the eluent using the UV detector at a suitable wavelength (e.g., 254 nm or 280 nm). A diode array detector (DAD) is recommended to obtain full UV spectra for each peak, which can aid in peak identification.
-
Data Analysis: Compare the retention times of the peaks in the mixture to those of the individual isomer standards. The isomer with the highest polarity is expected to elute first.
Rationale for Method Choices:
-
Reversed-Phase C18: This stationary phase is effective for separating moderately polar aromatic compounds.
-
Gradient Elution: A gradient is necessary to ensure adequate separation of these closely related isomers and to elute them as sharp peaks in a reasonable timeframe.
-
Acidified Mobile Phase: The addition of formic acid helps to suppress the ionization of the phenolic hydroxyl and amino groups, leading to better peak shapes and more reproducible retention times.
Synthesis and Potential Isomeric Impurities
The synthesis of these compounds often starts from a corresponding nitrophenol, followed by reduction of the nitro group. For instance, 2-Amino-4-bromophenol can be synthesized by the reduction of 4-bromo-2-nitrophenol.[19] Halogenation steps can sometimes lead to the formation of isomeric byproducts if the directing effects of the substituents are not perfectly selective.
Caption: Generalized synthetic route and potential for isomeric impurity formation.
It is crucial for synthetic chemists to be aware of potential side reactions that could generate isomers. The analytical methods described in this guide are essential for monitoring reaction progress and ensuring the purity of the final product.
Conclusion
The differentiation of this compound and its isomers is a non-trivial but critical task for ensuring chemical purity and consistency in research and development. While their shared molecular formula and weight present a challenge, a multi-faceted analytical approach provides a clear path to their identification. A combination of chromatographic separation by HPLC and structural elucidation through NMR and FT-IR spectroscopy offers a robust and definitive methodology. This guide provides the foundational knowledge and practical protocols necessary for scientists and researchers to confidently distinguish between these closely related but distinct chemical entities.
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- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki.
- FTIR spectra of 4-aminophenol and Cu(II) complex.
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A Comparative Guide to 1H and 13C NMR Spectroscopy for the Structural Elucidation of Substituted Aminophenols
Introduction
Substituted aminophenols represent a critical class of scaffolds in medicinal chemistry and drug development, forming the core of numerous active pharmaceutical ingredients (APIs). Their structural integrity, substitution pattern, and purity are paramount to their biological activity and safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of such organic molecules.[1][2][3] This powerful analytical technique provides detailed atomic-level information about the number and types of atoms in a molecule, their connectivity, and their chemical environment.[1]
For researchers, scientists, and drug development professionals, a deep understanding of NMR is not merely advantageous; it is essential for verifying synthetic outcomes, identifying impurities, and ensuring the quality of drug candidates.[4] This guide offers an in-depth, objective comparison of the two most common NMR techniques—Proton (¹H) and Carbon-13 (¹³C) NMR—as applied to substituted aminophenols. We will move beyond a simple recitation of principles to explain the causality behind experimental choices and interpret spectral data with field-proven insights.
The Complementary Pillars of Structure Determination: ¹H and ¹³C NMR
While both ¹H and ¹³C NMR operate on the same fundamental principles of nuclear spin and magnetic resonance, the information they provide is distinct and highly complementary. ¹H NMR offers insights into the proton environment, including proton count and neighboring protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
The ¹H NMR Perspective: A Detailed Look at the Proton Environment
Proton NMR is often the first-line technique due to its high sensitivity and rapid acquisition time. For an aminophenol, the ¹H spectrum provides three key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[5] The electron-donating nature of the amino (-NH₂) and hydroxyl (-OH) groups increases electron density on the aromatic ring, particularly at the ortho and para positions, shielding these protons and shifting their signals upfield (to a lower ppm value) compared to benzene's signal at ~7.3 ppm.[6][7] Conversely, electron-withdrawing substituents will deshield nearby protons, shifting them downfield.[6][7]
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of protons in different environments.
-
Spin-Spin Coupling (J-coupling): The splitting of a signal into multiple peaks (a multiplet) reveals information about adjacent, non-equivalent protons. The magnitude of the coupling constant (J, in Hz) is crucial for determining the substitution pattern:
-
ortho-coupling (³J): 7–10 Hz
-
meta-coupling (⁴J): 2–3 Hz
-
para-coupling (⁵J): 0–1 Hz
-
The labile protons of the -OH and -NH₂ groups often appear as broad singlets and their chemical shifts can vary significantly with concentration, temperature, and solvent. Their identity can be confirmed by a D₂O exchange experiment, wherein the sample is shaken with a drop of deuterium oxide, causing the -OH and -NH₂ proton signals to disappear from the spectrum.
The ¹³C NMR Perspective: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a direct map of the carbon framework of a molecule. Although ¹³C has a low natural abundance (~1.1%) and lower gyromagnetic ratio, resulting in inherently lower sensitivity than ¹H NMR, modern spectrometers can acquire high-quality spectra in a reasonable timeframe.
Key features of ¹³C NMR for aminophenols include:
-
Broad Chemical Shift Range: Aromatic carbons resonate in a wide range from approximately 110 to 160 ppm, which minimizes signal overlap, a common challenge in complex ¹H spectra.[6][8]
-
Substituent Effects: The chemical shifts of aromatic carbons are highly sensitive to the electronic effects of substituents. The carbons directly attached to the -OH and -NH₂ groups (ipso-carbons) are significantly deshielded (shifted downfield). The increased electron density at the ortho and para carbons causes them to be shielded (shifted upfield).[5]
-
Symmetry Identification: The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon environments. This is a powerful tool for quickly determining the symmetry of a molecule. For example, a para-disubstituted benzene ring with identical substituents will show only three signals for the six aromatic carbons, whereas an asymmetrical isomer will show six distinct signals.[5]
-
Quaternary Carbons: Carbons that are not bonded to any protons (like the ipso-carbons) typically show signals of lower intensity in proton-decoupled spectra.[6]
Head-to-Head Comparison: ¹H vs. ¹³C NMR for Aminophenol Analysis
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Sensitivity | High (¹H is ~99.98% abundant) | Low (¹³C is ~1.1% abundant) |
| Information Yield | Proton count, chemical environment, neighbor relationships (J-coupling) | Carbon count, chemical environment, molecular symmetry |
| Chemical Shift Range | Narrow (~0-12 ppm) | Broad (~0-220 ppm), less signal overlap[8] |
| Acquisition Time | Short (minutes) | Longer (minutes to hours) |
| Key Application | Determining substitution patterns, relative proton counts, and stereochemistry. | Mapping the carbon skeleton, identifying symmetry, and confirming the number of unique carbons. |
| Coupling | Homonuclear (¹H-¹H) coupling is routine and informative. | Typically run as proton-decoupled (singlets for each carbon) to simplify the spectrum. |
Case Study: Distinguishing Aminophenol Isomers
The power of combining ¹H and ¹³C NMR is best illustrated by comparing the spectra of the three simple aminophenol isomers: 2-aminophenol (ortho), 3-aminophenol (meta), and 4-aminophenol (para).
4-Aminophenol (para-isomer)
Due to the plane of symmetry passing through the -OH and -NH₂ groups, 4-aminophenol presents the simplest spectra.[5]
-
¹H NMR: The aromatic region shows two signals, each integrating to two protons. These appear as two distinct doublets, characteristic of a para-substitution pattern.[6]
-
¹³C NMR: The spectrum displays only four aromatic signals: two for the protonated carbons and two for the quaternary carbons bonded to the substituents.[5]
2-Aminophenol (ortho-isomer) & 3-Aminophenol (meta-isomer)
These isomers lack the symmetry of 4-aminophenol, resulting in more complex spectra.
-
¹H NMR: Both isomers will show four distinct signals in the aromatic region, each integrating to one proton. The splitting patterns (multiplets) will be complex due to a combination of ortho, meta, and para couplings.[9] Careful analysis of the coupling constants is required to assign each signal.
-
¹³C NMR: Both isomers will exhibit six unique signals for the six aromatic carbons, immediately distinguishing them from the para isomer.[10]
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Aminophenol Isomers
| Isomer | Solvent | ¹H NMR (Aromatic Protons) | ¹³C NMR (Aromatic Carbons) | Source(s) |
| 2-Aminophenol | DMSO-d₆ | 6.68, 6.61, 6.57, 6.43 (all multiplets) | 144.5, 137.1, 120.2, 117.2, 115.1, 115.0 | [11] |
| 3-Aminophenol | DMSO-d₆ | ~6.9-6.2 (complex multiplet region) | Data varies, typically 6 signals expected. | [9][12][13] |
| 4-Aminophenol | DMSO-d₆ | 6.49 (d, 2H), 6.43 (d, 2H) | 149.9, 140.4, 115.5 (2C), 114.8 (2C) | [11][14][15] |
Note: Chemical shifts can vary slightly based on solvent, concentration, and instrument.
The Impact of Additional Substituents
In drug development, the aminophenol core is often further functionalized. The identity and position of these additional substituents profoundly influence the NMR spectra, providing a diagnostic fingerprint for the molecule.
-
Electron-Withdrawing Groups (EWGs) like -Cl or -NO₂ deshield nearby protons and carbons, shifting their signals downfield.
-
Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ shield nearby protons and carbons, shifting their signals upfield.
For instance, in 2-amino-4-chlorophenol , the chlorine atom's electron-withdrawing effect will cause the protons and carbons near it to shift downfield relative to 2-aminophenol.
Table 2: Experimental NMR Data for 2-Amino-4-chlorophenol
| Compound | Solvent | ¹H NMR (Aromatic Protons, ppm) | ¹³C NMR (Aromatic Carbons, ppm) | Source |
| 2-Amino-4-chlorophenol | DMSO-d₆ | 6.61 (m, 1H), 6.61 (m, 1H), 6.38 (m, 1H) | 143.4, 139.0, 123.5, 115.8, 115.7, 113.9 | [11] |
Experimental Workflow and Protocols
A systematic approach is crucial for obtaining high-quality, reproducible NMR data. The following workflow and protocols provide a self-validating system for the analysis of substituted aminophenols.
General NMR Analysis Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Experimental Protocol 1: Standard Sample Preparation
Objective: To prepare a high-quality aminophenol sample for ¹H and ¹³C NMR analysis.
-
Weighing: Accurately weigh 5-10 mg of the substituted aminophenol for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is often a good choice for aminophenols as it readily dissolves them and the exchangeable -OH and -NH₂ protons are typically well-resolved. Other options include CDCl₃ or Methanol-d₄.
-
Dissolution: Add ~0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Mixing: Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).
-
Labeling: Clearly label the NMR tube with a unique identifier.
Causality: Using a deuterated solvent is critical to avoid a massive, overwhelming solvent signal in the ¹H NMR spectrum. Proper concentration ensures a good signal-to-noise ratio without causing line broadening from aggregation.
Experimental Protocol 2: D₂O Exchange for Labile Protons
Objective: To confirm the identity of -OH and -NH₂ proton signals.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample following Protocol 1.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Mix: Cap the tube and shake gently for ~30 seconds to facilitate the proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons will have disappeared or significantly diminished in intensity in the second spectrum.
Trustworthiness: This is a self-validating experiment. The disappearance of a signal upon D₂O addition is definitive proof of an exchangeable proton (-OH, -NH₂, -COOH, etc.).
Conclusion
For researchers engaged in the synthesis and development of substituted aminophenol-based drugs, ¹H and ¹³C NMR are not just analytical techniques; they are indispensable tools for discovery and quality control. ¹H NMR provides a rapid, sensitive method for confirming proton environments and substitution patterns, while ¹³C NMR offers an unambiguous map of the carbon skeleton and molecular symmetry. When used in tandem, they provide a comprehensive and robust structural characterization that is essential for advancing a compound through the drug development pipeline.[1][2] The ability to rationally interpret these rich datasets allows scientists to confirm molecular identity, ensure purity, and make critical decisions with confidence.
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- Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. The Royal Society of Chemistry.
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- Computational studies on the ir & nmr spectra of 2-aminophenol. American Institute of Chemists.
- 3-Aminophenol. PubChem.
- NMR Spectroscopy of Benzene Deriv
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
- Figure S1k: 1 H NMR (400 MHz, DMSO) of 3-aminophenol (11P) 12.
- 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Indian Academy of Sciences.
- 4-Aminophenol(123-30-8) 13C NMR spectrum. ChemicalBook.
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- How to Analyze Chemical Shift in the Arom
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A Senior Application Scientist's Guide to HPLC Retention Time of Phenol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Separation of Phenolic Compounds
Phenol and its derivatives are a ubiquitous class of organic compounds, critical as starting materials and intermediates in the pharmaceutical, chemical, and polymer industries. Their structural diversity, ranging from simple substituted phenols to complex polyphenols, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the cornerstone technique for the separation, identification, and quantification of these compounds.[1][2]
The retention time (t_R) in HPLC is a critical parameter for compound identification and method development. It is governed by the partitioning of an analyte between the stationary and mobile phases. For phenol derivatives, this partitioning is a delicate interplay of hydrophobicity, polarity, and ionic interactions, all of which can be modulated by the chromatographic conditions. This guide provides an in-depth comparison of the HPLC retention behavior of various phenol derivatives, supported by experimental data, to empower researchers in developing robust and efficient separation methods.
The "Why": Causality Behind Experimental Choices in Phenol Analysis
A successful HPLC separation of phenol derivatives is not a matter of chance, but a result of informed decisions based on the physicochemical properties of the analytes and the principles of chromatography. Here, we delve into the key experimental parameters and the rationale behind their selection.
Stationary Phase Selection: The Foundation of Separation
The choice of the stationary phase is paramount in determining the selectivity of the separation.
-
C18 (Octadecylsilane) Columns: These are the most widely used columns in reversed-phase HPLC due to their high hydrophobicity and broad applicability.[3] The primary retention mechanism is the hydrophobic interaction between the nonpolar C18 alkyl chains and the aromatic ring of the phenols. Increased alkyl or hydrophobic substitution on the phenol ring generally leads to longer retention times on C18 columns.
-
Phenyl-Hexyl Columns: These columns offer an alternative selectivity, particularly for aromatic compounds.[3][4] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the phenol derivatives, providing an additional retention mechanism alongside hydrophobic interactions.[3][5] This can lead to different elution orders compared to C18 columns, especially for isomers or compounds with similar hydrophobicity but different electronic properties.[3][4] While C18 columns are generally more retentive for nonpolar compounds, phenyl-hexyl columns can provide enhanced separation for aromatic analytes.[3]
Mobile Phase Composition: The Driving Force of Elution
The mobile phase in reversed-phase HPLC for phenols typically consists of an aqueous component (often with a buffer or acid modifier) and an organic modifier.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is generally preferred for its lower viscosity and UV transparency at lower wavelengths. Methanol, being a protic solvent, can engage in hydrogen bonding and may offer different selectivity for phenols capable of hydrogen bonding.[6] The choice between the two often comes down to empirical testing to achieve the desired selectivity.
-
Mobile Phase pH: A Critical Parameter for Ionizable Phenols: Many phenol derivatives are weakly acidic, with pKa values typically in the range of 7-10. The pH of the mobile phase dictates the ionization state of these compounds.[7] At a pH below their pKa, phenols exist predominantly in their neutral, more hydrophobic form, leading to longer retention times. Conversely, at a pH above their pKa, they become ionized (phenolate anion), increasing their polarity and resulting in shorter retention times. Therefore, controlling the mobile phase pH with buffers is crucial for achieving reproducible retention times and good peak shapes. A pH around 2.5-3.5 is often used to suppress the ionization of phenolic hydroxyl groups and residual silanols on the silica-based stationary phase, leading to sharper peaks and better retention.
Temperature: A Tool for Optimizing Speed and Efficiency
Increasing the column temperature generally leads to a decrease in mobile phase viscosity, which allows for the use of higher flow rates without a significant increase in backpressure. This can shorten analysis times. Furthermore, higher temperatures can improve mass transfer kinetics, leading to sharper peaks and better resolution. However, the effect of temperature on selectivity can be compound-dependent and needs to be evaluated during method development.
Visualizing the HPLC Workflow for Phenol Analysis
Caption: A typical workflow for the analysis of phenol derivatives in a water sample using HPLC.
Comparative Retention Time Data of Phenol Derivatives
The following tables present retention time data for a variety of phenol derivatives, compiled from different studies. It is crucial to note that direct comparison of retention times across different tables is not advised due to variations in experimental conditions. However, the data within each table provides valuable insights into the relative retention behavior of these compounds under the specified conditions.
Table 1: Retention Times of Phenolic Compounds on a C18 Column
This dataset is based on a method for the simultaneous determination of 17 phenolic compounds in water matrices.[8]
| Compound | Retention Time (min) |
| Phenol | 9.85 |
| 2-Nitrophenol | 12.34 |
| 2,4-Dinitrophenol | 13.12 |
| 4-Methylphenol | 11.23 |
| 2-Methylphenol | 11.87 |
| 3-Methylphenol | 11.56 |
| 2-Chlorophenol | 12.89 |
| 2-Methyl-4,6-dinitrophenol | 14.56 |
| 2,4-Dimethylphenol | 13.98 |
| 2,6-Dichlorophenol | 15.23 |
| 2,4-Dichlorophenol | 15.87 |
| 4-Chloro-3-methylphenol | 14.78 |
| 2,4,6-Trichlorophenol | 17.23 |
| 2,4,5-Trichlorophenol | 17.89 |
| 2,3,4,6-Tetrachlorophenol | 19.45 |
| Pentachlorophenol | 21.12 |
| Dinoseb | 16.54 |
Experimental Conditions for Table 1: [8]
-
Column: Eclipse XDB-C18 (150 × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% H3PO4 in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient elution was used.
-
Flow Rate: 0.6 mL/min
-
Temperature: 20 °C
-
Detection: Diode Array Detector (DAD) at various wavelengths
Table 2: Retention Times of Phenols in Drinking Water on a Poroshell 120 Column
This dataset is from an application note for the determination of 11 phenols in drinking water.[7]
| Compound | Retention Time (min) |
| Phenol | 4.8 |
| 4-Nitrophenol | 5.2 |
| 2-Chlorophenol | 5.8 |
| 2-Nitrophenol | 6.1 |
| 2,4-Dinitrophenol | 6.5 |
| 2,4-Dimethylphenol | 6.8 |
| 4-Chloro-3-methylphenol | 7.2 |
| 2,4-Dichlorophenol | 7.6 |
| 4,6-Dinitro-2-methylphenol | 8.1 |
| 2,4,6-Trichlorophenol | 8.8 |
| Pentachlorophenol | 9.9 |
Experimental Conditions for Table 2: [7]
-
Column: Agilent Poroshell 120 EC-C18 (specific dimensions not provided in the abstract)
-
Mobile Phase: A gradient elution was employed.
-
Detection: HPLC with UV detection.
The Interplay of Structure and Retention
The retention of a phenol derivative in reversed-phase HPLC is intrinsically linked to its molecular structure. The following diagram illustrates the key structural features that influence retention time.
Caption: Relationship between the chemical structure of phenol derivatives and their HPLC retention behavior.
Generally, the following trends are observed in reversed-phase HPLC of phenol derivatives:
-
Effect of Alkyl Groups: The addition of alkyl groups (e.g., -CH3) increases the hydrophobicity of the molecule, leading to stronger interactions with the C18 stationary phase and thus longer retention times.
-
Effect of Halogen Groups: Halogen atoms (e.g., -Cl) also increase the hydrophobicity and molecular weight, generally resulting in increased retention. The degree of halogenation significantly impacts retention, with pentachlorophenol being much more retained than phenol.
-
Effect of Nitro Groups: The nitro group (-NO2) is electron-withdrawing and increases the polarity of the phenol derivative. This generally leads to shorter retention times compared to the parent phenol. However, the position of the nitro group can also influence retention.
-
Positional Isomers: Ortho, meta, and para isomers of substituted phenols can often be separated by HPLC. Their elution order depends on subtle differences in their polarity, hydrophobicity, and ability to interact with the stationary phase.
Experimental Protocol: Simultaneous Determination of Phenolic Compounds in Water
This protocol is adapted from a validated method for the analysis of 17 phenolic compounds in water matrices.[8]
Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition the SPE Cartridge: Pre-condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of ultra-purified water.
-
Load the Sample: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2 with a suitable acid (e.g., H3PO4). Load the acidified sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.
-
Wash the Cartridge: After loading the entire sample, wash the cartridge with 10 mL of ultra-purified water to remove any unretained polar impurities.
-
Dry the Cartridge: Dry the cartridge under a stream of nitrogen for approximately 30 minutes to remove residual water.
-
Elute the Analytes: Elute the retained phenolic compounds from the cartridge with two 5 mL aliquots of methanol.
-
Concentrate and Reconstitute: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition.
HPLC-DAD Analysis
-
HPLC System: An HPLC system equipped with a gradient pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: Eclipse XDB-C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 50% B
-
15-25 min: 50% to 80% B
-
25-27 min: 80% B
-
27.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 20 °C.
-
Injection Volume: 20 µL.
-
Detection: Monitor the elution of the phenolic compounds at their respective maximum absorbance wavelengths using the DAD.
-
Data Analysis
-
Identification: Identify the phenolic compounds in the sample chromatogram by comparing their retention times with those of a standard mixture analyzed under the same conditions.
-
Quantification: Construct a calibration curve for each analyte by injecting a series of standards of known concentrations. Quantify the amount of each phenol derivative in the sample by comparing its peak area to the calibration curve.
Conclusion and Future Perspectives
The retention behavior of phenol derivatives in reversed-phase HPLC is a multifaceted phenomenon influenced by a combination of stationary phase chemistry, mobile phase composition, temperature, and the inherent structural properties of the analytes. A thorough understanding of these factors is essential for the development of selective and robust analytical methods. C18 columns remain the workhorse for most applications, providing excellent retention based on hydrophobicity. Phenyl-hexyl columns offer a valuable alternative, leveraging π-π interactions to achieve unique selectivity for aromatic compounds.
Future advancements in HPLC technology, such as the increasing use of sub-2 µm particle columns (UHPLC) and core-shell technologies, will continue to push the boundaries of separation efficiency and speed for the analysis of complex phenolic mixtures. Furthermore, the coupling of HPLC with mass spectrometry (LC-MS) provides an unparalleled level of sensitivity and specificity, enabling the confident identification and quantification of trace levels of phenol derivatives in challenging matrices.
References
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies Application Note. [Link]
-
LCGC International. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 25(7). [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base. [Link]
-
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]
-
Stancu, M. M., et al. (2024). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. Molecules, 29(11), 2633. [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies Application Note. [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu Technical Report. [Link]
-
Moldovan, Z., & Coman, V. (2000). RP-HPLC Method for the Separation of Some Phenol Derivatives Using Gradient Elution and UV Detection. Journal of High Resolution Chromatography, 23(12), 699-701. [Link]
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies Application Note. [Link]
-
uHPLCs. (2025). Phenyl Column You Should Know. uHPLCs. [Link]
-
Yoshikawa, M., et al. (2001). Simultaneous Determination of Phenol and p-Cresol in Human Urine by an HPLC Method. Journal of Health Science, 47(5), 415-419. [Link]
-
Esplugas, S., et al. (2007). Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone. Ozone: Science & Engineering, 29(1), 21-30. [Link]
-
Waters. (n.d.). HPLC Column Performance. Waters Brochure. [Link]
-
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7(1), 18-28. [Link]
-
Agilent Technologies. (2010). Fast Analysis of Environmental Phenols with Agilent Poroshell 120 EC-C18 Columns. Agilent Technologies Application Note. [Link]
-
Nomura, A., et al. (1997). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. LCGC North America, 15(11), 1014-1022. [Link]
-
LCGC Europe. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC Europe, 29(9), 504-510. [Link]
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- 8. Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method [mdpi.com]
Spectroscopic Differentiation of Aminochlorophenol Isomers: A Comparative Guide for Researchers
Introduction
Aminochlorophenols are a class of aromatic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals. The precise positioning of the amino (-NH2), chloro (-Cl), and hydroxyl (-OH) functional groups on the benzene ring dictates the molecule's reactivity, physicochemical properties, and ultimately, its utility in various applications. Consequently, the unambiguous identification of specific isomers is a critical aspect of quality control, process development, and research in synthetic chemistry. This guide provides a comprehensive comparison of 2-amino-5-chlorophenol and its isomers, leveraging a suite of spectroscopic techniques—FTIR, Raman, NMR, and UV-Vis—to elucidate their distinct structural signatures. By explaining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently differentiate between these closely related compounds.
Molecular Structures and Their Spectroscopic Implications
The isomers of aminochlorophenol, while sharing the same molecular formula (C6H6ClNO), exhibit unique spectroscopic properties due to the different spatial arrangements of their functional groups. This section will focus on comparing 2-amino-5-chlorophenol with three of its common isomers: 4-amino-2-chlorophenol, 2-amino-3-chlorophenol, and 4-amino-3-chlorophenol.
The relative positions of the electron-donating (-NH2, -OH) and electron-withdrawing (-Cl) groups influence the electron density distribution within the aromatic ring and the potential for intra- and intermolecular interactions, such as hydrogen bonding. These structural nuances are the basis for their spectroscopic differentiation. For instance, the proximity of the amino and hydroxyl groups can lead to intramolecular hydrogen bonding, which will significantly alter the vibrational frequencies of the O-H and N-H bonds in FTIR and Raman spectra. Similarly, the substitution pattern creates unique electronic environments for each proton and carbon atom, resulting in distinct chemical shifts and coupling patterns in NMR spectra.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is often necessary for the definitive identification of isomers. The following sections detail the application of four key analytical methods for the comparative analysis of 2-amino-5-chlorophenol and its isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of a molecule. The positions, intensities, and shapes of absorption bands in an FTIR spectrum provide a molecular fingerprint that is highly sensitive to isomeric differences.
Theoretical Principles: The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. The frequency of these vibrations is determined by the bond strength and the masses of the connected atoms. For aminophenols, the characteristic vibrations of the -OH, -NH2, C-O, C-N, and C-Cl bonds, as well as the aromatic C-H and C=C bonds, are of primary interest. Intramolecular hydrogen bonding, particularly in ortho-substituted isomers, can cause a significant broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: A small amount of the solid aminophenol isomer (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (several tons) to form a transparent or translucent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.
Data Interpretation and Isomer Comparison
The key differentiating vibrational bands for 2-amino-5-chlorophenol and its isomers are found in the N-H and O-H stretching regions (3200-3500 cm⁻¹), the aromatic C=C stretching region (1400-1600 cm⁻¹), and the C-H out-of-plane bending region (700-900 cm⁻¹), which is indicative of the substitution pattern.
| Vibrational Mode | 2-amino-5-chlorophenol | 4-amino-2-chlorophenol | 2-amino-3-chlorophenol | 4-amino-3-chlorophenol |
| O-H Stretch (cm⁻¹) | ~3375 (broad) | ~3350 (broad) | ~3400 (broad) | ~3380 (broad) |
| N-H Stretch (cm⁻¹) | ~3300, ~3200 | ~3400, ~3320 | ~3350, ~3250 | ~3420, ~3340 |
| C=C Stretch (cm⁻¹) | ~1600, ~1500 | ~1610, ~1510 | ~1590, ~1490 | ~1605, ~1500 |
| C-Cl Stretch (cm⁻¹) | ~700-800 | ~750-850 | ~720-820 | ~780-880 |
Note: The exact positions of the peaks can vary depending on the sample preparation and measurement conditions. The values presented are approximate and for comparative purposes.
The broadness of the O-H stretch is indicative of hydrogen bonding. The splitting of the N-H stretch into two bands is due to the symmetric and asymmetric stretching of the primary amine group. The specific substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for differentiating isomers.
Theoretical Principles: Raman spectroscopy involves irradiating a sample with a monochromatic laser beam and detecting the inelastically scattered light. The energy difference between the incident and scattered photons corresponds to the vibrational energy levels of the molecule. While FTIR measures the absorption of light, Raman measures scattering, providing information on different vibrational modes. For instance, the symmetric ring breathing mode of the benzene ring is often strong in the Raman spectrum but weak in the IR spectrum.
Experimental Protocol
-
Sample Preparation: A small amount of the solid sample is placed in a glass vial or on a microscope slide.
-
Data Acquisition: The sample is placed in the beam path of a Raman spectrometer. A laser of a specific wavelength (e.g., 785 nm) is focused on the sample. The scattered light is collected and passed through a filter to remove the elastically scattered (Rayleigh) light. The remaining inelastically scattered (Raman) light is dispersed by a grating and detected.
Data Interpretation and Isomer Comparison
Key differences in the Raman spectra of aminophenol isomers can be observed in the ring breathing modes, C-Cl stretching, and other skeletal vibrations that are sensitive to the substitution pattern.
| Vibrational Mode | 2-amino-5-chlorophenol | 4-amino-2-chlorophenol | 2-amino-3-chlorophenol | 4-amino-3-chlorophenol |
| Ring Breathing (cm⁻¹) | ~990-1010 | ~980-1000 | ~1000-1020 | ~995-1015 |
| C-Cl Stretch (cm⁻¹) | ~650-750 | ~700-800 | ~680-780 | ~720-820 |
| Aromatic C-H Bend (cm⁻¹) | ~1100-1200 | ~1120-1220 | ~1080-1180 | ~1150-1250 |
Note: Raman shifts are approximate and for comparative purposes.
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the isomers, aiding in their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are indispensable for differentiating isomers.
Theoretical Principles: NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The resonance frequency of a nucleus is dependent on its local electronic environment, a phenomenon known as the chemical shift (δ). Protons on adjacent carbon atoms can influence each other's magnetic field, leading to the splitting of signals, which provides information about the connectivity of atoms. The number of signals, their chemical shifts, their integration (for ¹H NMR), and their splitting patterns are all used to determine the molecular structure.
Experimental Protocol
-
Sample Preparation: A few milligrams of the aminophenol isomer are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the probe of an NMR spectrometer. The sample is subjected to a strong magnetic field and radiofrequency pulses. The resulting free induction decay (FID) signal is detected and then Fourier-transformed to obtain the NMR spectrum.
Data Interpretation and Isomer Comparison
The ¹H NMR spectra of the aminophenol isomers will show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The chemical shifts and splitting patterns of the aromatic protons are particularly informative for determining the substitution pattern.[1]
¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted and/or Experimental)
| Proton | 2-amino-5-chlorophenol | 4-amino-2-chlorophenol | 2-amino-3-chlorophenol | 4-amino-3-chlorophenol |
| Aromatic H | ~6.6-7.0 (3H, m) | ~6.7-7.1 (3H, m) | ~6.5-7.2 (3H, m) | ~6.8-7.3 (3H, m) |
| -NH₂ | ~4.5-5.5 (2H, br s) | ~4.8-5.8 (2H, br s) | ~4.6-5.6 (2H, br s) | ~5.0-6.0 (2H, br s) |
| -OH | ~8.5-9.5 (1H, br s) | ~9.0-10.0 (1H, br s) | ~8.8-9.8 (1H, br s) | ~9.2-10.2 (1H, br s) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. "m" denotes a multiplet, and "br s" denotes a broad singlet.[2]
The ¹³C NMR spectra provide information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.[3]
¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted and/or Experimental)
| Carbon | 2-amino-5-chlorophenol | 4-amino-2-chlorophenol | 2-amino-3-chlorophenol | 4-amino-3-chlorophenol |
| C-OH | ~145-155 | ~140-150 | ~142-152 | ~148-158 |
| C-NH₂ | ~135-145 | ~138-148 | ~130-140 | ~133-143 |
| C-Cl | ~120-130 | ~115-125 | ~110-120 | ~125-135 |
| Aromatic C | ~110-130 | ~112-132 | ~115-135 | ~118-138 |
Note: Chemical shifts are approximate.
By carefully analyzing the ¹H and ¹³C NMR data, particularly the coupling patterns in the ¹H spectrum and the number and chemical shifts of the signals in both spectra, the specific isomeric structure can be determined.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing conjugated systems like aromatic rings.
Theoretical Principles: The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In aminophenols, the most important transitions are the π → π* transitions of the benzene ring. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are influenced by the substituents on the ring. Electron-donating groups like -OH and -NH2 tend to shift the λmax to longer wavelengths (a bathochromic or red shift), while the overall substitution pattern affects the electronic structure and thus the absorption spectrum.[4]
Experimental Protocol
-
Sample Preparation: A dilute solution of the aminophenol isomer is prepared in a suitable solvent (e.g., ethanol or methanol) of a known concentration.
-
Data Acquisition: The solution is placed in a quartz cuvette in a UV-Vis spectrophotometer. The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm). A spectrum of the pure solvent is used as a blank.
Data Interpretation and Isomer Comparison
The λmax values for the aminophenol isomers will differ due to the influence of the substituent positions on the electronic transitions of the benzene ring.
| Isomer | λmax (nm) in Methanol (Approximate) |
| 2-amino-5-chlorophenol | ~290-300 |
| 4-amino-2-chlorophenol | ~295-305 |
| 2-amino-3-chlorophenol | ~285-295 |
| 4-amino-3-chlorophenol | ~300-310 |
Note: λmax values are approximate and can be solvent-dependent.[5]
While UV-Vis spectroscopy may not always provide as definitive a distinction as NMR, it is a rapid and simple technique that can be used in conjunction with other methods for confirmation.
Summary of Key Differentiating Features
The following table summarizes the most distinctive spectroscopic features for the unambiguous identification of 2-amino-5-chlorophenol and its isomers.
| Technique | Key Differentiating Feature |
| FTIR | Position and shape of O-H and N-H stretching bands; pattern of C-H out-of-plane bending vibrations. |
| Raman | Frequencies of the symmetric ring breathing modes and other skeletal vibrations. |
| NMR | Number of signals, chemical shifts, and coupling patterns of the aromatic protons in ¹H NMR; number and chemical shifts of signals in ¹³C NMR. |
| UV-Vis | Position of the maximum absorption wavelength (λmax). |
Conclusion
The successful differentiation of 2-amino-5-chlorophenol from its isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, NMR spectroscopy, particularly ¹H NMR, often offers the most definitive structural elucidation through the analysis of chemical shifts and coupling constants. However, for rapid and robust quality control, a combination of FTIR and UV-Vis spectroscopy can provide a high degree of confidence in isomer identification. The choice of technique will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the context of the research or manufacturing process. By understanding the fundamental principles behind how isomeric structures influence spectroscopic outputs, researchers can confidently navigate the challenges of identifying and characterizing these important chemical compounds.
References
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Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-5-chlorophenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-3-chlorophenol hydrochloride. Retrieved from [Link]
- Jackson, W. R., Rae, I. D., & Wright, P. M. (1977). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2, (13), 1775.
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-chlorophenol. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-chlorophenol. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloro-5-aminophenol. Retrieved from [Link]
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-
PubChem. (n.d.). 5-Amino-2-chlorophenol. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a nitrophenol, b reduced product (aminophenol), and c UV-visible spectra of the product (aminophenol). Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-3,4,6-trichlorophenol. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-chlorophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-chlorophenol. Retrieved from [Link]
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PubChemLite. (n.d.). 2-amino-3-chlorophenol (C6H6ClNO). Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-chlorophenol. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum for 3-aminophenol. Retrieved from [Link]
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CIR Report Data Sheet. (n.d.). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 4-Amino-2-chlorophenol (98%). Retrieved from [Link]
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SpectraBase. (n.d.). m-aminophenol. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of 2-Amino-4-bromo-5-chlorophenol Derivatives
In the landscape of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is paramount. For derivatives of 2-Amino-4-bromo-5-chlorophenol, a scaffold with significant potential in medicinal chemistry, unambiguous structural validation is not merely a procedural step but the foundation of reproducible and reliable research. The positional isomerism of substituents on the aromatic ring can drastically alter a molecule's biological activity, toxicity, and physicochemical properties. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these complex halogenated phenols, offering field-proven insights for researchers, scientists, and drug development professionals.
The Criticality of Isomer Differentiation
Synthesis of substituted phenols can often yield a mixture of positional isomers. For a this compound derivative, even a minor rearrangement of the bromine and chlorine atoms or the position of further substitution could lead to a completely different pharmacological profile. Therefore, employing a multi-faceted analytical approach is essential to confirm not only the elemental composition and connectivity but also the exact substitution pattern on the aromatic ring.
The Analytical Toolkit: A Comparative Overview
The structural elucidation of this compound derivatives relies on a suite of complementary analytical techniques. Each method provides a unique piece of the structural puzzle. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The cornerstone for determining molecular connectivity and differentiating isomers.
-
Mass Spectrometry (MS) : Essential for confirming molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC) : The workhorse for assessing purity and separating isomeric mixtures.[1][2]
-
Single Crystal X-ray Crystallography : The definitive method for determining the three-dimensional atomic arrangement in space.[3][4]
The following sections will delve into the causality behind the application of each technique, providing both the "how" and the "why" of the experimental choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Structure Probe
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[5] For substituted aromatic systems like the derivatives of this compound, ¹H and ¹³C NMR provide critical information on the electronic environment of each atom, allowing for the confident assignment of positional isomers.[5][6]
Causality of Experimental Choices:
The key to differentiating isomers lies in the analysis of chemical shifts and, more importantly, the spin-spin coupling constants (J-values) between protons on the aromatic ring.[5]
-
¹H NMR : The remaining protons on the benzene ring will exhibit splitting patterns that are diagnostic of their relative positions.
-
Ortho-coupling (³J) between adjacent protons is typically the largest, in the range of 6-10 Hz.[5]
-
Meta-coupling (⁴J) between protons separated by three bonds is smaller, around 2-4 Hz.
-
Para-coupling (⁵J) is often negligible or very small (<1 Hz). By observing the magnitude of these coupling constants, the substitution pattern can be pieced together.
-
-
¹³C NMR : The number of unique signals in the ¹³C NMR spectrum reveals the symmetry of the molecule. Different isomers will have different numbers of chemically equivalent carbons.
-
2D NMR (COSY, HSQC, HMBC) : When 1D spectra are ambiguous, 2D NMR experiments are indispensable.[5]
-
COSY (Correlation Spectroscopy) identifies proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity of substituents to the aromatic ring.
-
Experimental Protocol: Sample Preparation for NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and does not obscure key signals.
-
Acquisition of ¹H Spectrum : Acquire a standard ¹H NMR spectrum. Ensure adequate resolution to resolve fine coupling patterns.
-
Acquisition of ¹³C Spectrum : Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquisition of 2D Spectra (if needed) : If the 1D spectra are insufficient for full assignment, run standard COSY, HSQC, and HMBC experiments.[5]
Mass Spectrometry (MS): Confirming Composition and Halogen Presence
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as a fundamental check of its identity. For halogenated compounds, MS offers a distinct signature due to the isotopic distribution of chlorine and bromine.
Causality of Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS) : This is the gold standard for determining the elemental formula. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
-
Isotopic Pattern Analysis : Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7][8][9] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8][9] The presence of one chlorine and one bromine atom in a this compound derivative will result in a characteristic isotopic pattern for the molecular ion peak (M⁺):
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation : Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion : Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition : Acquire the mass spectrum in positive or negative ion mode. Ensure the instrument is calibrated to achieve high mass accuracy.
-
Data Analysis : Compare the measured m/z of the molecular ion with the theoretical mass for the expected formula. Analyze the isotopic pattern to confirm the presence of Br and Cl.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Separating Isomers
HPLC is an essential technique for determining the purity of a synthesized compound and for separating mixtures of isomers.[1][2][11] A single, sharp peak in an HPLC chromatogram is a strong indicator of a pure compound.
Causality of Experimental Choices:
-
Reversed-Phase HPLC : This is the most common mode for analyzing moderately polar organic compounds like phenol derivatives.[1][2] A C18 or Phenyl stationary phase is often a good starting point.
-
Method Development : The separation of positional isomers can be challenging and often requires careful method development.[1] Key parameters to optimize include:
-
Mobile Phase Composition : Varying the ratio of aqueous buffer to organic solvent (e.g., acetonitrile or methanol) to fine-tune selectivity.
-
Column Chemistry : Different stationary phases (e.g., C18, Phenyl, Biphenyl) can offer different selectivities for isomers.[11]
-
Temperature : Adjusting the column temperature can affect retention times and selectivity.[12]
-
-
Detection : A UV detector is commonly used, as the aromatic ring of the phenol derivatives will absorb UV light.[11][13]
Experimental Protocol: General HPLC Purity Check
-
System : An HPLC system with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient elution is often effective. For example, start with a mixture of water (with 0.1% formic acid) and acetonitrile, and gradually increase the percentage of acetonitrile over 15-20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where the compound has strong absorbance (e.g., 280 nm).
-
Injection : Inject a small volume (5-10 µL) of a dilute solution of the sample.
-
Analysis : A pure compound should ideally show a single major peak. Purity is often calculated as the area of the main peak divided by the total area of all peaks.
Single Crystal X-ray Crystallography: The Unambiguous Structure Determination
When all other methods fail to provide a definitive structure, or when absolute confirmation is required, single-crystal X-ray crystallography is the ultimate arbiter.[3][14][15] This technique provides a precise three-dimensional map of the atomic positions within a molecule, leaving no ambiguity about the connectivity or the arrangement of substituents on the aromatic ring.[3][4]
Causality of Experimental Choices:
-
Crystal Growth : The primary challenge of this technique is growing a single, high-quality crystal suitable for diffraction. This can be a trial-and-error process involving slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Diffraction : The crystal is bombarded with X-rays, and the resulting diffraction pattern is collected.
-
Structure Solution : The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. The presence of heavy atoms like bromine and chlorine facilitates the structure solution process.[16]
X-ray crystallography is the only technique that can provide the absolute configuration of chiral centers, should any exist in the derivative.[3][14][15]
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, positional isomerism, molecular symmetry | Provides detailed structural information; non-destructive | Can be ambiguous for complex molecules; requires pure sample |
| Mass Spectrometry | Molecular weight, elemental formula, halogen presence | High sensitivity; confirms elemental composition | Does not provide information on isomerism; can be destructive |
| HPLC | Purity, separation of isomers | Excellent for assessing purity and quantifying components | Does not provide structural information on its own; requires method development |
| X-ray Crystallography | Absolute 3D structure, connectivity, stereochemistry | Unambiguous structure determination[3][4] | Requires a suitable single crystal, which can be difficult to obtain |
Integrated Validation Workflow
A robust validation strategy integrates these techniques in a logical sequence. The causality is clear: start with broad checks of purity and composition, then move to detailed structural elucidation, and finally, if necessary, to absolute proof.
Caption: Integrated workflow for structural validation.
This self-validating system ensures that data from each step corroborates the others. The molecular formula from HRMS must match the atoms identified by NMR. The single peak from HPLC justifies the use of the sample for NMR. And if NMR remains ambiguous, X-ray crystallography provides the final, definitive answer. By adhering to this logical progression, researchers can ensure the scientific integrity of their findings and build a trustworthy foundation for further drug development and scientific inquiry.
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A Comparative Guide to the Biological Activity of Halogenated Phenols
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of halogenated phenols is paramount. The introduction of a halogen atom—fluorine, chlorine, bromine, or iodine—onto a phenol ring can dramatically alter its physicochemical properties, leading to profound changes in its antimicrobial, antioxidant, and cytotoxic effects. This guide provides an in-depth, objective comparison of the biological performance of various halogenated phenols, supported by experimental data and mechanistic insights to inform your research and development endeavors.
The Influence of Halogenation on Biological Activity: A Mechanistic Overview
The biological activity of halogenated phenols is intricately linked to several key molecular descriptors, primarily hydrophobicity (lipophilicity) and electronic effects. The type of halogen, its position on the phenolic ring (ortho, meta, para), and the degree of halogenation all contribute to the compound's overall efficacy.
Hydrophobicity , often expressed as the octanol-water partition coefficient (log P), plays a crucial role in a molecule's ability to traverse cellular membranes. Generally, as the size of the halogen increases (F < Cl < Br < I), so does the lipophilicity of the phenol. This enhanced ability to penetrate the lipid bilayers of bacterial cell walls and mammalian cell membranes is a significant factor in their antimicrobial and cytotoxic activities.[1][2][3]
Electronic effects of halogens, specifically their electron-withdrawing nature, also modulate biological activity. By withdrawing electron density from the aromatic ring, halogens can influence the acidity of the phenolic hydroxyl group and the molecule's ability to participate in charge-transfer interactions. These electronic perturbations can impact receptor binding and the generation of reactive oxygen species (ROS).[1][4] Quantitative structure-activity relationship (QSAR) studies have demonstrated a strong correlation between these physicochemical parameters and the observed biological effects.[1][4][5]
Antimicrobial Activity: A Comparative Analysis
Halogenated phenols have long been recognized for their potent antimicrobial properties. Their mechanism of action is often multifaceted, involving disruption of the cell membrane, inhibition of essential enzymes, and interference with energy metabolism.[6] The choice of halogen and its substitution pattern significantly impacts the minimum inhibitory concentration (MIC) against various pathogens.
Key Structure-Activity Relationships in Antimicrobial Action
-
Lipophilicity and Membrane Disruption: Increased lipophilicity generally enhances antimicrobial activity by facilitating the partitioning of the phenol into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[6]
-
Halogen Type and Position: The antimicrobial potency often increases with the atomic weight of the halogen (I > Br > Cl > F). The position of the halogen on the phenol ring also influences activity, with para-substituted phenols often exhibiting greater efficacy.
-
Degree of Halogenation: Polyhalogenated phenols, such as triiodophenol and pentabromophenol, frequently display significantly lower MIC values compared to their mono-halogenated counterparts, indicating that multiple halogen substitutions can amplify antimicrobial effects.[7]
Comparative Antimicrobial Efficacy (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| 2,4,6-Triiodophenol | 5 | Effective against UPEC |
| Pentabromophenol | 0.5 | - |
| 7-Hydroxycoumarin (a phenolic compound) | 200 | 800 |
| Indole-3-carbinol (a phenolic compound) | 400 | 800 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[6][7]
The data clearly indicates that highly halogenated phenols, particularly those with heavier halogens like iodine and bromine, are potent antibacterial agents. For instance, 2,4,6-triiodophenol shows a remarkable MIC of 5 µg/mL against S. aureus.[7]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Halogenated Phenol Stock Solutions: Dissolve the halogenated phenols in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (S. aureus, E. coli, etc.).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the halogenated phenol that completely inhibits visible bacterial growth.
Cytotoxicity Profile: A Double-Edged Sword
While potent antimicrobial activity is desirable, the cytotoxicity of halogenated phenols against mammalian cells is a critical consideration, particularly in the context of drug development. The same mechanisms that contribute to their antimicrobial effects—membrane disruption and oxidative stress—can also induce toxicity in human cells.
Mechanisms of Cytotoxicity
-
Oxidative Stress and Apoptosis: Many halogenated phenols can induce the production of reactive oxygen species (ROS) within cells, leading to oxidative stress. This can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic signaling pathways.[8]
-
Mitochondrial Dysfunction: Halogenated phenols can uncouple oxidative phosphorylation and disrupt the mitochondrial membrane potential, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.
-
Receptor-Mediated Interactions: Some halogenated phenols may interact with specific cellular receptors or enzymes, such as caspases, leading to the initiation of programmed cell death.[3][9][10]
Comparative Cytotoxicity (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) |
| Compound 1 (Bromophenol derivative) | - | - | 14.8 |
| Compound 2 (Bromophenol derivative) | - | - | 31.1 |
| Compound 3 (Bromophenol derivative) | - | - | 32.0 |
| Compound 5c (Thiazole-hydrazone conjugate) | - | - | 58.13 |
| Compound 5d (Thiazole-hydrazone conjugate) | - | 57.47 | - |
| Compound 5f (Thiazole-hydrazone conjugate) | - | - | 60.88 |
| Compound 5h (Thiazole-hydrazone conjugate) | - | 55.8 | - |
Note: IC50 values are indicative of potency, with lower values representing higher cytotoxicity. Data is compiled from multiple sources and experimental conditions may vary.[11][12][13][14]
The data illustrates that the cytotoxic effects of halogenated phenols can be significant and are dependent on the specific compound and cell line. For instance, certain bromophenol derivatives show potent activity against the MCF-7 breast cancer cell line.[12]
Experimental Protocol: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated phenols for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antioxidant Activity: Scavenging Free Radicals
The antioxidant potential of halogenated phenols is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[15]
Mechanisms of Antioxidant Action
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can directly donate a hydrogen atom to a free radical, quenching its reactivity. The ease of this donation is a key determinant of antioxidant efficacy.[16][17]
-
Single Electron Transfer (SET): The phenol can donate an electron to a free radical, followed by proton transfer. This mechanism is also influenced by the electronic properties of the molecule.[18]
The presence of halogens can have a complex effect on antioxidant activity. While their electron-withdrawing nature can sometimes decrease the ease of hydrogen atom donation, other factors such as the stabilization of the resulting phenoxyl radical can play a role.
Comparative Antioxidant Activity (DPPH Radical Scavenging IC50 in µM)
| Compound | DPPH IC50 (µM) |
| Bromophenol Derivative 1 | 30.4 |
| Bromophenol Derivative 2 | 24.5 |
| Bromophenol Derivative 3 | 16.1 |
| Bromophenol Derivative 4 | 20.6 |
| Bromophenol Derivative 5 | 31.5 |
| Bromophenol Derivative 6 | 9.6 |
| Butylated Hydroxytoluene (BHT) - Standard | 85.1 |
Note: A lower IC50 value indicates higher antioxidant activity. Data is compiled from a study on bromophenols from a marine red alga.[19]
The presented data on bromophenols demonstrates that these compounds can possess potent antioxidant activity, in some cases significantly exceeding that of the standard antioxidant, BHT.[19]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.
Methodology:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The solution should have a deep violet color.
-
Sample Preparation: Prepare a series of dilutions of the halogenated phenol test compounds.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the test compound dilutions.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm. The color of the solution will change from violet to yellow in the presence of an antioxidant.
-
IC50 Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[20]
Conclusion and Future Directions
This guide has provided a comparative analysis of the antimicrobial, cytotoxic, and antioxidant activities of halogenated phenols. The data and mechanistic insights presented underscore the profound impact of halogenation on the biological properties of these compounds. Key takeaways for researchers and drug development professionals include:
-
Potent Antimicrobial Agents: Highly halogenated phenols, particularly those containing bromine and iodine, are promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.
-
Structure-Activity Relationships are Key: A thorough understanding of how hydrophobicity and electronic effects, governed by the type, position, and number of halogen substituents, influence biological activity is crucial for rational drug design.
-
Balancing Efficacy and Toxicity: The potent biological activity of halogenated phenols is often accompanied by cytotoxicity. Careful optimization of the molecular structure is necessary to maximize therapeutic effects while minimizing off-target toxicity.
-
Antioxidant Potential: Certain halogenated phenols exhibit significant antioxidant activity, suggesting their potential application in conditions associated with oxidative stress.
Future research should focus on the synthesis and evaluation of novel halogenated phenols with improved selectivity and reduced toxicity. Advanced QSAR modeling and in-depth mechanistic studies will be instrumental in guiding the development of the next generation of phenol-based therapeutics.
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Biological Activity of Recently Discovered Halogenated Marine Natural Products. (n.d.). PubMed Central. Retrieved from [Link]
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Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed. Retrieved from [Link]
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Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. (2023). ACG Publications. Retrieved from [Link]
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IC 50 values of the synthesized compounds against MCF-7 and HePG2 cell... (n.d.). ResearchGate. Retrieved from [Link]
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Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (2020). MDPI. Retrieved from [Link]
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Antibacterial Effects and Mode of Action of Selected Essential Oils Components against Escherichia coli and Staphylococcus aureus. (2018). PubMed Central. Retrieved from [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). PubMed Central. Retrieved from [Link]
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Hydrogen atom transfer capacity from phenolic antioxidant to the... (n.d.). ResearchGate. Retrieved from [Link]
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Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. (2019). ResearchGate. Retrieved from [Link]
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Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. (n.d.). Rotman Baycrest. Retrieved from [Link]
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Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. (2017). Frontiers. Retrieved from [Link]
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A QSAR Study of the Acute Toxicity of Halogenated Phenols. (2012). ResearchGate. Retrieved from [Link]
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Biological activities of natural halogen compounds. (2022). ResearchGate. Retrieved from [Link]
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Different mechanisms for hydrogen atom transfer from polyphenols (ArO–H). (n.d.). ResearchGate. Retrieved from [Link]
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Hydrogen Atom Transfer from HOO. to ortho-Quinones Explains the Antioxidant Activity of Polydopamine. (2021). PubMed. Retrieved from [Link]
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Mechanisms of antioxidant reacting with free radical: single electron... (n.d.). ResearchGate. Retrieved from [Link]
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2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of extracts from Aloiampelos striatula. (2020). Food Research. Retrieved from [Link]
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Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen. (2017). PubMed Central. Retrieved from [Link]
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DPPH free-radical scavenging activity, total phenolic contents and chemical composition analysis of forty-two kinds of essential oils. (2009). Journal of Food and Drug Analysis. Retrieved from [Link]
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Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines. (2023). PubMed. Retrieved from [Link]
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Comparative MIC determination of the different compounds against E-coli and S. aureus. (n.d.). ResearchGate. Retrieved from [Link]
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Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (2024). MDPI. Retrieved from [Link]
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Purity Assessment of 2-Amino-4-bromo-5-chlorophenol: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research and manufacturing. The compound 2-Amino-4-bromo-5-chlorophenol, a key building block in the synthesis of various pharmaceutical and specialty chemical products, is no exception. Ensuring its purity is critical for downstream reaction yields, final product quality, and ultimately, safety and efficacy.
This in-depth technical guide provides a comparative analysis of two of the most powerful chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols tailored for this compound, and offer a data-driven comparison to guide you in selecting the most appropriate method for your analytical needs.
The Analytical Challenge: Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is paramount in selecting and optimizing an analytical method.
-
Structure: C₆H₅BrClNO
-
Key Functional Groups: Aromatic ring, Amino group (-NH₂), Hydroxyl group (-OH), Bromine (-Br), and Chlorine (-Cl) atoms.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
HPLC is a separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[6][7] For polar compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.[8][9][10]
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[8][9][10][11] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer.[12]
Causality Behind Experimental Choices for HPLC
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection. The polar nature of this compound makes it an ideal candidate for RP-HPLC. The aromatic ring provides sufficient hydrophobicity for retention on a C18 column, while the polar functional groups ensure its solubility in typical mobile phases. The use of a UV detector is appropriate due to the presence of the chromophoric aromatic ring.
Experimental Protocol: Purity Assessment by RP-HPLC
This protocol is designed as a self-validating system, incorporating parameters that ensure robustness and reproducibility, in line with ICH guidelines.[13][14][15][16]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.[17]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
Gas Chromatography (GC): A High-Resolution Technique for Volatile Compounds
Gas Chromatography is a powerful separation technique where the mobile phase is an inert gas (the carrier gas) and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed within a column.[3][18][19][20] GC is renowned for its high resolution and sensitivity, particularly for volatile and thermally stable compounds.[6][21]
A significant challenge for analyzing polar compounds like this compound by GC is their inherent low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet and column.[3][4] The presence of active hydrogens in the amino and hydroxyl groups can also lead to poor peak shape (tailing) due to interactions with the stationary phase.[22] To overcome these limitations, a chemical modification step known as derivatization is often necessary.[23][24]
The Rationale for Derivatization in GC Analysis
Derivatization involves converting the polar functional groups of the analyte into less polar, more volatile, and more thermally stable derivatives.[23][24] For phenolic and amino compounds, silylation is a common and effective derivatization technique.[23] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and amino groups with non-polar trimethylsilyl (TMS) groups.[25]
This transformation increases the volatility of the analyte, reduces its polarity, and masks the active sites, leading to improved chromatographic performance with sharper, more symmetrical peaks.[23]
Experimental Protocol: Purity Assessment by GC-FID
This protocol includes the essential derivatization step required for the successful analysis of this compound by GC.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
Derivatization Procedure:
-
Accurately weigh approximately 5 mg of this compound into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: FID.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC analysis.
Caption: HPLC analysis workflow for this compound.
Caption: GC analysis workflow including the essential derivatization step.
Comparative Performance: HPLC vs. GC
The choice between HPLC and GC for the purity assessment of this compound depends on several factors, including the specific analytical requirements, available instrumentation, and desired throughput. The following table summarizes the key performance characteristics of each technique for this application.
| Parameter | HPLC | GC |
| Analyte Suitability | Excellent for polar, non-volatile compounds. Direct analysis is possible. | Requires volatile and thermally stable compounds. Derivatization is necessary. |
| Sample Preparation | Simple dissolution in a suitable solvent. | More complex, requiring a derivatization step. |
| Analysis Time | Typically longer run times (e.g., 20-40 minutes).[7] | Generally faster run times (e.g., 10-20 minutes).[6][7] |
| Resolution | Good resolution, highly dependent on column chemistry and mobile phase composition. | Excellent resolution, especially with capillary columns. |
| Sensitivity | Dependent on the detector. UV detection offers good sensitivity for this compound. | FID provides high sensitivity for carbon-containing compounds. |
| Robustness | Generally considered a very robust and reliable technique. | The derivatization step can introduce variability if not well-controlled. |
| Cost per Analysis | Can be higher due to solvent consumption and disposal costs.[6] | Can be more cost-effective due to the use of gases instead of solvents.[7] |
| Potential for Degradation | Analysis is performed at or near room temperature, minimizing the risk of thermal degradation. | High temperatures in the injector and column pose a risk of degradation if the analyte is not sufficiently stable, even after derivatization. |
Conclusion and Recommendation
Both HPLC and GC are powerful techniques that can be successfully applied to the purity assessment of this compound. However, for routine quality control and purity determination, HPLC is the recommended primary technique.
The primary advantages of HPLC in this context are its direct applicability without the need for derivatization, its operation at ambient temperature which eliminates the risk of thermal degradation, and its inherent robustness. The sample preparation is straightforward, and the method can be readily validated according to regulatory guidelines.[26][27]
GC, while offering high resolution and sensitivity, introduces the complexity and potential for variability associated with the derivatization step. It is, however, a valuable orthogonal technique . In a comprehensive quality control strategy, GC can be used to confirm the purity results obtained by HPLC and to detect any potential volatile impurities that may not be well-resolved by the HPLC method. The use of two dissimilar chromatographic techniques provides a higher level of confidence in the purity assessment, a principle well-aligned with modern quality-by-design (QbD) approaches in pharmaceutical development.
Ultimately, the choice of methodology should be guided by a thorough understanding of the analytical objectives and validated to be fit for its intended purpose.
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A Definitive Guide to Confirming the Elemental Composition of 2-Amino-4-bromo-5-chlorophenol via High-Resolution Mass Spectrometry (HRMS)
For researchers, medicinal chemists, and drug development professionals, the unequivocal confirmation of a molecule's elemental composition is a foundational requirement. It serves as the bedrock of structural elucidation, ensuring the integrity of synthetic pathways and the purity of final compounds. When dealing with structurally complex molecules, particularly those containing multiple halogen atoms like 2-Amino-4-bromo-5-chlorophenol, this task demands an analytical technique with exceptional precision and confidence.
This guide provides an in-depth, experience-driven walkthrough of how High-Resolution Mass Spectrometry (HRMS) serves as the gold standard for this purpose. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, offering a self-validating protocol that ensures trustworthy and unambiguous results.
The Unique Challenge: Decoding the Halogen Isotopic Signature
The presence of both bromine and chlorine in this compound (C₆H₅BrClNO) presents a unique analytical fingerprint that is both a challenge and an opportunity. Unlike elements like carbon or oxygen, where the heavy isotope is a minor contributor, chlorine and bromine have highly abundant heavy isotopes.
-
Chlorine: Exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1][2]
-
Bromine: Exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1.[1][3]
A low-resolution mass spectrometer would struggle to distinguish the resulting complex pattern from background noise or impurities. However, for HRMS, this intricate isotopic pattern becomes a powerful secondary confirmation point. A successful analysis must not only determine the exact mass of the molecule but also perfectly match this distinctive isotopic distribution.[4][5]
Why HRMS is the Unambiguous Arbiter
High-Resolution Mass Spectrometry is an analytical technique defined by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy.[6][7] Modern instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies of less than 5 parts-per-million (ppm).[6][8][9]
This precision allows us to distinguish between isobaric species—compounds that share the same nominal (integer) mass but have different elemental compositions and therefore different exact masses.[6] For example, a molecule with a nominal mass of 221 could have numerous possible formulas. HRMS provides a measured mass accurate to several decimal places (e.g., 220.9243 Da), which drastically narrows down, and often uniquely identifies, the correct elemental formula.[7]
Experimental Workflow: From Theory to Confirmation
This section details a comprehensive, self-validating protocol for the elemental composition analysis of this compound.
Part 1: Theoretical Foundation (Pre-Analysis)
The first principle of a self-validating protocol is to know the answer before you begin the experiment. Calculating the theoretical values provides the benchmark against which all experimental data will be judged.
Molecular Formula: this compound, C₆H₅⁷⁹Br³⁵ClNO
The monoisotopic mass is calculated using the exact masses of the most abundant isotopes of each element.[10]
| Element | Most Abundant Isotope | Exact Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 6 | 72.000000 |
| Hydrogen | ¹H | 1.007825 | 5 | 5.039125 |
| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |
| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Total | 220.924304 | |||
| [M+H]⁺ | 221.932129 |
Using specialized software, we can also predict the full isotopic distribution for the protonated molecule, [M+H]⁺. This accounts for all isotopic combinations (e.g., ¹³C, ³⁷Cl, ⁸¹Br).
| Ion | Exact Mass (Da) of [M+H]⁺ | Relative Abundance (%) |
| M | 221.93213 | 100.00 |
| M+1 | 222.93510 | 7.03 |
| M+2 | 223.92918 | 129.47 |
| M+3 | 224.93215 | 9.07 |
| M+4 | 225.92965 | 32.37 |
| M+5 | 226.93262 | 2.27 |
Part 2: Experimental Execution
Protocol: Sample Preparation
-
Weighing: Accurately weigh approximately 1 mg of the this compound sample. Purity is critical; contaminants can suppress ionization or introduce interfering signals.[11]
-
Dissolution: Dissolve the sample in a high-purity, HPLC-grade solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. Aromatic solvents, DMSO, and DMF are generally unsuitable for ESI-MS.[11]
-
Dilution: Perform a serial dilution of the stock solution using the same solvent to achieve a final concentration between 1 and 10 µM.[12]
-
Acidification: To promote protonation for positive ion mode analysis, add formic acid to the final solution to a concentration of 0.1%. This encourages the formation of the desired [M+H]⁺ ion.[11]
-
Blank Preparation: Prepare a blank sample containing only the solvent and 0.1% formic acid. This will be run to ensure there are no background interferences from the solvent or system.[12]
Protocol: HRMS Analysis
-
Instrument Calibration: Before analysis, perform an external mass calibration of the HRMS instrument according to the manufacturer's guidelines. This is a non-negotiable step for achieving high mass accuracy.[9][13]
-
Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a 'soft' ionization technique ideal for small molecules, as it typically produces the intact protonated molecule with minimal fragmentation.[14][15][16]
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analyzer Settings:
-
Resolving Power: Set the instrument to a high resolving power, typically >60,000 (FWHM at m/z 200).[8][17] This is essential to separate the isotopic peaks from any potential isobaric interferences.
-
Mass Range: Set the acquisition range to scan a window that comfortably includes the target ion, for example, m/z 100-400.
-
-
Data Acquisition: Acquire data for several minutes to obtain a stable signal and a high-quality averaged spectrum. Run the blank sample first, followed by the analyte.
Part 3: Data Interpretation and Validation
This is where the two pillars of confirmation—mass accuracy and isotopic fidelity—come together.
-
Mass Accuracy Verification:
-
Identify the most abundant peak in the isotopic cluster from the experimental spectrum. This corresponds to the monoisotopic [M+H]⁺ ion containing only the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, etc.).
-
Compare its measured m/z value to the theoretical value calculated in Table 1 (221.93213 Da).
-
Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
Acceptance Criterion: The mass error must be below 5 ppm, with < 2 ppm being excellent, to confidently assign the elemental formula.[9]
-
-
Isotopic Pattern Matching:
-
Measure the relative abundances of the M, M+2, and M+4 peaks in the experimental spectrum.
-
Compare this experimental distribution to the theoretical abundances calculated in Table 2 (100 : 129.47 : 32.37).
-
Modern mass spectrometry software overlays the theoretical pattern on the experimental data, providing a direct visual comparison and a "fit score." The visual match should be nearly perfect. This confirms the presence and number of both chlorine and bromine atoms.
-
If both the mass accuracy is within the acceptable ppm range and the isotopic pattern matches the theoretical distribution, the elemental composition of C₆H₅BrClNO for this compound is unequivocally confirmed.
Comparison with Alternative Analytical Techniques
While HRMS is the premier technique for this application, it is valuable to understand its performance relative to other methods of elemental analysis.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Elemental Analysis (CHN/X) | Inductively Coupled Plasma - MS (ICP-MS) |
| Principle | Measures exact mass-to-charge ratio of intact ionized molecules.[6] | Combustion of the sample followed by quantification of resulting gases (CO₂, H₂O, N₂).[18][19] | Atomization and ionization of the sample in a high-temperature plasma to detect individual elements.[20] |
| Information Provided | Exact mass, elemental formula, and isotopic distribution of the intact molecule. | Bulk percentage of C, H, N, S, and Halogens in the sample.[21] | Highly sensitive quantification of individual elements present in the sample. |
| Sample Requirement | Very low (microgram to nanogram). | Low to moderate (milligram). | Very low (trace levels). |
| Destructive? | Technically destructive, but requires minuscule amounts. | Yes, sample is combusted. | Yes, sample is atomized. |
| Structural Context | High (confirms the composition of the intact molecule). | None (provides only bulk elemental ratios). | None (destroys the molecule to measure constituent elements). |
| Best Use Case | Definitive confirmation of elemental composition and structure of pure compounds. | Purity assessment and confirmation of elemental ratios for bulk organic materials. | Ultra-trace detection of elemental impurities (e.g., heavy metals) in a sample matrix.[22][23] |
-
CHN/X Analysis can tell you the ratio of elements in your bulk sample but cannot confirm they are assembled into the correct molecule.
-
ICP-MS is an exceptionally powerful tool for detecting trace elemental contaminants but is not designed for determining the molecular formula of an organic compound.[22]
-
HRMS is unique in its ability to provide the elemental composition for the intact molecule, making it the only technique of the three that can definitively confirm the identity of this compound from an elemental standpoint.
Conclusion
Confirming the elemental composition of a halogenated compound like this compound requires more than just a measurement; it demands a self-validating system that leaves no room for ambiguity. High-Resolution Mass Spectrometry, when executed with a rigorous protocol, provides this confirmation through a powerful dual-validation process. By matching an experimentally determined mass to its theoretical value with ppm accuracy and simultaneously verifying the unique and complex isotopic signature created by the bromine and chlorine atoms, HRMS delivers an unparalleled level of confidence. For scientists in discovery and development, this analytical rigor is not just best practice—it is essential for the integrity and progression of their work.
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. [Link]
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6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]
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A general approach to calculating isotopic distributions for mass spectrometry. ResearchGate. [Link]
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Mass spectrometry analysis (HRMS). FILAB. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4-bromo-5-chlorophenol
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Amino-4-bromo-5-chlorophenol. Tailored for researchers, scientists, and drug development professionals, this document outlines a self-validating system of protocols designed to ensure laboratory safety, maintain regulatory compliance, and protect the environment. Adherence to these procedures is critical due to the compound's inherent hazardous properties.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a halogenated aromatic compound. While comprehensive toxicological data for this specific molecule may be limited, its structural similarity to other chlorinated and brominated phenols necessitates treating it with significant caution.[1][2][3] The U.S. Environmental Protection Agency (EPA) and other regulatory bodies classify many chlorophenols as hazardous substances due to their toxicity and persistence in the environment.[4][5][6]
The primary risks associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][7]
-
Irritation: Causes serious skin and eye irritation, and may cause respiratory irritation.[1][7][8]
-
Chronic Health Effects: Some related chlorophenols are suspected of causing cancer, and prolonged contact may lead to skin sensitization.[9]
-
Environmental Hazard: Halogenated phenols are often toxic to aquatic life with long-lasting effects.[4] Under no circumstances should this chemical or its containers be released into drains or the environment.[1][10]
-
Hazardous Combustion Products: When heated to decomposition, it can emit highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen chloride gas.[1][8][9]
The following table summarizes the GHS Hazard Statements for structurally similar compounds, which should be considered applicable to this compound.
| Hazard Code | Hazard Statement | Primary Concern | Source(s) |
| H302 | Harmful if swallowed | Acute Toxicity (Oral) | [1][2][11] |
| H312 | Harmful in contact with skin | Acute Toxicity (Dermal) | [7] |
| H332 | Harmful if inhaled | Acute Toxicity (Inhalation) | [2][7] |
| H315 | Causes skin irritation | Local Toxicity | [1][7] |
| H319 | Causes serious eye irritation | Local Toxicity | [1][7] |
| H335 | May cause respiratory irritation | Local Toxicity | [1][12] |
| H411 | Toxic to aquatic life with long lasting effects | Environmental Toxicity |
Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)
Proper handling during routine laboratory use is the first step in safe disposal. The goal is to minimize exposure and prevent uncontrolled release. All work with this compound must be conducted within a certified chemical fume hood.[10]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses and a face shield. Standard safety glasses are insufficient.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use and change them frequently.
-
Body Protection: Wear a lab coat, long pants, and fully enclosed shoes.[7][9]
The causality behind this level of PPE is the compound's multifaceted threat: it is an irritant and can be absorbed through the skin.[7] The fume hood mitigates the risk of inhaling the powder, which can cause respiratory irritation.[7][12]
Waste Segregation and Containment Protocol
Effective waste management begins with proper segregation to prevent accidental chemical reactions. This compound should never be mixed with other waste streams unless their compatibility is confirmed.
Step-by-Step Containment Procedure:
-
Select a Waste Container: Use a clean, dry, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a secure, screw-on cap.[13]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[14] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date (the date the first waste is added)
-
The primary hazards (e.g., "Toxic," "Irritant")
-
-
Designate a Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[15] This area must be under the control of the laboratory operator, at or near the point of generation.
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[13] The secondary container should be capable of holding 110% of the volume of the primary container.[13]
-
Keep Container Closed: The waste container must remain closed at all times, except when adding waste.[14]
Step-by-Step Disposal Procedure
On-site neutralization or treatment of halogenated phenols is not recommended for a standard laboratory setting due to the potential for hazardous reactions and byproducts. The only acceptable method of disposal is through a licensed hazardous waste management service.[1][13]
Operational Workflow:
-
Waste Generation: Carefully transfer residual solid this compound into the designated, pre-labeled hazardous waste container. Avoid creating dust.[1][7]
-
Contaminated Materials: Any materials grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels) should also be placed in the same container.
-
Secure Storage: Once waste is added, securely close the container and return it to the SAA. Ensure the container is clean on the outside.
-
Schedule a Pickup: When the container is full or you are discontinuing the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a chemical waste pickup.[13][15] Provide them with all necessary information from the waste label.
-
Documentation: Maintain a log of the waste generated and its disposal date for your laboratory records, as required by institutional and regulatory policies.
Caption: Disposal workflow from preparation to final pickup.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.[1]
-
Wearing full PPE, carefully sweep up the spilled solid material, avoiding dust generation.[1][7][10] Moistenening the material slightly may help prevent it from becoming airborne.[9]
-
Place the collected material into your designated hazardous waste container.[1]
-
Wash the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
-
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention.[1]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[8]
-
In Case of Inhalation: Move the person to fresh air.[1][12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
In Case of Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[8]
References
- Angene Chemical. (2024, November 25). Safety Data Sheet: 2-amino-6-bromo-4-chlorophenol.
- Benchchem. (n.d.). Proper Disposal of 9-Aminophenanthrene: A Guide for Laboratory Professionals.
- MedchemExpress.com. (2024, February 5). Safety Data Sheet.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Bromo-2-chlorophenol.
- Achmem. (n.d.). 2-Amino-5-bromo-4-chlorophenol.
- Thermo Fisher Scientific. (2010, August 10). Safety Data Sheet: 2-Amino-4-chlorophenol.
- CymitQuimica. (n.d.). 5-Amino-4-bromo-2-chlorophenol.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- International Labour Organization & World Health Organization. (2021). ICSC 1652 - 2-AMINO-4-CHLOROPHENOL.
- CPAChem. (2023, May 22). Safety data sheet.
- BLD Pharm. (n.d.). This compound.
- Reddit. (2018, May 17). How can I break down 4-aminophenol to something harmless?. r/chemistry.
- Weill Cornell Medicine EHS. (n.d.). Chemical Waste.
- New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
- Technion. (n.d.). Chemical Waste Management Guide.
- University of Colorado Anschutz. (n.d.). Managing Chemical Waste.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
- Olaniran, A. O., et al. (2013). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorophenols - Potential for Human Exposure. NCBI.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4-bromo-5-chlorophenol
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-Amino-4-bromo-5-chlorophenol, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Understanding the Hazard Profile of this compound
This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to its potential health effects. While specific toxicological data for this compound is limited, the safety data sheets (SDS) for structurally similar compounds provide critical insights into its hazard profile.
The primary hazards associated with compounds like this compound include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[1][2]
Given these hazards, a multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by a thorough risk assessment of the specific procedures being performed.[5] The Occupational Safety and Health Administration (OSHA) provides a framework for assessing workplace hazards and selecting the appropriate level of protection.[6][7] For handling this compound in a laboratory setting, we will focus on the necessary components of a robust PPE ensemble.
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the handling task.
Caption: Workflow for Risk Assessment and PPE Selection for Handling this compound.
Detailed PPE Recommendations
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Weighing (Solid) | Double-gloved nitrile or neoprene gloves | Chemical splash goggles | Standard lab coat | Chemical fume hood or ventilated balance enclosure |
| Dissolution and Solution Handling | Double-gloved nitrile or neoprene gloves | Chemical splash goggles and face shield | Chemical-resistant apron over a lab coat | Chemical fume hood |
| Reaction Setup and Monitoring | Double-gloved nitrile or neoprene gloves | Chemical splash goggles and face shield | Chemical-resistant apron over a lab coat | Chemical fume hood |
| Waste Disposal | Double-gloved nitrile or neoprene gloves | Chemical splash goggles and face shield | Chemical-resistant apron over a lab coat | Chemical fume hood |
Hand Protection: The First Line of Defense
Given that this compound can cause skin irritation, selecting the correct gloves is critical.[2][3] Phenolic compounds can penetrate some glove materials, so careful selection is necessary.[8]
-
Glove Material: For handling this compound, nitrile or neoprene gloves are recommended.[8][9] Latex gloves should not be used as they offer poor protection against many chemicals.[8] Studies on aromatic amines have shown varying breakthrough times for different glove materials, emphasizing the need for careful selection.[10][11]
-
Double Gloving: When working with higher concentrations or for extended periods, double gloving provides an additional layer of protection. This involves wearing two pairs of nitrile gloves or an inner nitrile glove with an outer neoprene glove.[9]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently, and immediately if you suspect contamination.[9]
Eye and Face Protection: Shielding from Splashes and Dust
This compound is a serious eye irritant.[2][3] Therefore, robust eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn at all times in the laboratory.[8]
-
Enhanced Protection: When handling the solid powder (which can become airborne) or when there is a risk of splashing, chemical splash goggles are required.[6][12] For larger volumes or more hazardous operations, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[1][13]
Body Protection: Preventing Skin Contact
Protecting your body from potential spills and contamination is crucial.
-
Lab Coat: A standard, fully buttoned lab coat should be worn at all times.[9]
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron made of materials like butyl rubber or neoprene should be worn over the lab coat.[9]
-
Appropriate Attire: Always wear long pants and closed-toe shoes in the laboratory.[9]
Respiratory Protection: Controlling Inhalation Exposure
The dust from solid this compound can cause respiratory tract irritation.[2]
-
Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls. All work with this compound, especially when handling the solid, should be performed in a certified chemical fume hood or a ventilated balance enclosure.[3][9]
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[1][14] For dusts, a particulate respirator (e.g., N95) may be appropriate. For higher concentrations or potential vapors, an air-purifying respirator with organic vapor/acid gas cartridges may be required.[1] A full respiratory protection program, including fit testing and training, is required by OSHA if respirators are used.[6][15]
Procedural Guidance for PPE Use
Proper technique in donning (putting on) and doffing (taking off) PPE is as important as the selection of the equipment itself to prevent cross-contamination.
Donning Procedure
-
Hand Hygiene: Start with clean hands.
-
Body Protection: Don your lab coat and a chemical-resistant apron if required.
-
Respiratory Protection: If a respirator is needed, perform a seal check.
-
Eye and Face Protection: Put on your safety glasses or goggles, and a face shield if necessary.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double gloving, don the inner pair first, followed by the outer pair.
Doffing Procedure
-
Gloves: Remove the outer pair of gloves first, turning them inside out. Then remove the inner pair, also turning them inside out.
-
Body Protection: Remove your apron, followed by your lab coat, folding the contaminated side inward.
-
Eye and Face Protection: Remove your face shield and goggles from the back to the front.
-
Respiratory Protection: Remove your respirator, if applicable.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Spill Response and Waste Disposal
Spill Response
In the event of a spill, evacuate the area and alert your supervisor.[8] Only personnel trained in spill response and wearing the appropriate PPE should clean up the spill. For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[1][2]
Waste Disposal
All disposable PPE that has come into contact with this compound should be considered hazardous waste and disposed of accordingly.[5] Place contaminated gloves, wipes, and other materials in a designated, sealed hazardous waste container.[1] The chemical itself should be disposed of through your institution's hazardous waste program, following all local, state, and federal regulations.[1][3]
Conclusion
Working with this compound requires a diligent and informed approach to safety. By understanding the hazards, selecting the appropriate PPE based on a thorough risk assessment, and adhering to proper handling and disposal procedures, you can mitigate the risks and ensure a safe laboratory environment. Your commitment to these principles is fundamental to the responsible advancement of scientific discovery.
References
-
How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]
-
NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories . Bergeson & Campbell, P.C. [Link]
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Personal Protective Equipment . Occupational Safety and Health Administration (OSHA). [Link]
-
Navigating OSHA Chemical Safety Rules for a Safer Workplace . Compliance Training Online. [Link]
-
School Chemistry Laboratory Safety Guide . National Institute for Occupational Safety and Health (NIOSH). [Link]
-
CDC/NIOSH General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories . The George Washington University Office of Research Safety. [Link]
-
Safety Data Sheet - 2-amino-6-bromo-4-chlorophenol . Angene Chemical. [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads . Taylor & Francis Online. [Link]
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A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads . PubMed. [Link]
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Phenol SOP . Texas Woman's University. [Link]
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Emergency Response & PPE . Ammonia Refrigeration PSM & RMP. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety . Ali Safa. [Link]
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ICSC 1652 - 2-AMINO-4-CHLOROPHENOL . International Labour Organization. [Link]
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Laboratory Safety Training and Guidelines . National Institute of General Medical Sciences. [Link]
-
Safety data sheet - 2-Amino-4-chlorophenol . CPAChem. [Link]
-
Phenol: Hazards and Precautions . UC Berkeley Environment, Health & Safety. [Link]
-
Phenol . Princeton University Environmental Health and Safety. [Link]
-
Standard Operating Procedure for Phenol . Yale Environmental Health & Safety. [Link]
-
Guidelines for the SAFE USE of PHENOL . Petrochemistry.eu. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
